molecular formula C6H14N2O2 B13863009 Meldonium-d3

Meldonium-d3

Cat. No.: B13863009
M. Wt: 149.21 g/mol
InChI Key: PVBQYTCFVWZSJK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mildronate-d3 is a deuterated stable isotope-labeled form of Meldonium (Mildronate), a clinically used cardioprotective drug. Its primary research application is as an internal standard in quantitative mass spectrometry-based assays, ensuring high accuracy and reliability in the determination of Meldonium concentrations in various biological matrices. This is particularly crucial in areas like sports drug testing, where precise measurement is required. The mechanism of action of the parent compound, Meldonium, is based on the regulation of cellular energy metabolism. It achieves its cardioprotective effects by inhibiting the enzyme γ-butyrobetaine hydroxylase, a key enzyme in L-carnitine biosynthesis, and the organic cation transporter type 2 (OCTN2), which transports carnitine into cells. This leads to a reduction in intracellular L-carnitine levels. Since L-carnitine is essential for the transport of long-chain fatty acids into mitochondria for oxidation, its decline causes a metabolic shift away from fatty acid metabolism and towards more oxygen-efficient glucose metabolism under conditions of ischemia. This shift helps protect tissues from stress, improves energy production, and prevents the accumulation of toxic intermediates like long-chain acylcarnitines. Research indicates that Meldonium also affects the metabolism of gut microbiome-derived metabolites, such as trimethylamine-N-oxide (TMAO), which may contribute to its broader cardiometabolic activities. Mildronate-d3, with its deuterium labels, provides a vital tool for researchers investigating these complex biochemical pathways and the pharmacokinetics of Meldonium in various experimental models. This product is intended for research purposes only and is not approved for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2O2

Molecular Weight

149.21 g/mol

IUPAC Name

3-[[dimethyl(trideuteriomethyl)azaniumyl]amino]propanoate

InChI

InChI=1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3/i1D3

InChI Key

PVBQYTCFVWZSJK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)NCCC(=O)[O-]

Canonical SMILES

C[N+](C)(C)NCCC(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of Meldonium-d3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of Meldonium-d3, an isotopically labeled internal standard crucial for the accurate quantification of Meldonium in various research and clinical settings. This document details the synthetic pathway, experimental protocols, and analytical characterization of this compound, presenting data in a clear and accessible format to support its use in drug metabolism, pharmacokinetic studies, and anti-doping analysis.

Introduction

Meldonium is a clinically used anti-ischemic drug that has garnered significant attention for its metabolic modulating properties.[1] Accurate and reliable quantification of Meldonium in biological matrices is essential for pharmacokinetic and anti-doping analyses. Stable isotope-labeled internal standards, such as this compound, are indispensable for achieving high accuracy and precision in mass spectrometry-based quantification methods by correcting for matrix effects and variations in sample processing.[2] This guide outlines a robust method for the synthesis and rigorous characterization of this compound for research use.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the reaction of 1,1-dimethylhydrazine with methyl acrylate to form the intermediate 3-(2,2-dimethylhydrazino)methylpropionate. This intermediate is then quaternized using a deuterated methylating agent, followed by hydrolysis to yield the final product, this compound.

Synthesis Pathway

Synthesis_Pathway cluster_0 Step 1: Michael Addition cluster_1 Step 2: Quaternization cluster_2 Step 3: Hydrolysis 1,1-Dimethylhydrazine 1,1-Dimethylhydrazine Intermediate_1 3-(2,2-dimethylhydrazino)methylpropionate 1,1-Dimethylhydrazine->Intermediate_1 + Methyl_acrylate Methyl acrylate Methyl_acrylate->Intermediate_1 + Intermediate_1_2 3-(2,2-dimethylhydrazino)methylpropionate Intermediate_2 Methyl 3-(2,2,2-trimethyl-d3- hydrazinium)propionate iodide Intermediate_1_2->Intermediate_2 + CD3I Iodomethane-d3 CD3I->Intermediate_2 + Intermediate_2_2 Methyl 3-(2,2,2-trimethyl-d3- hydrazinium)propionate iodide Meldonium_d3 This compound Intermediate_2_2->Meldonium_d3 + CaOH2 Calcium Hydroxide CaOH2->Meldonium_d3 +

Caption: Synthesis pathway of this compound.

Experimental Protocol

Step 1: Synthesis of 3-(2,2-dimethylhydrazino)methylpropionate

  • To a stirred and heated (50 ± 5 °C) solution of tert-butylhydroquinone (0.19 g, 1.1 mmol) in 1,1-dimethylhydrazine (37.9 g, 0.63 mol), add methyl acrylate (51.6 g, 0.6 mol) dropwise.

  • Heat the reaction mixture to 80 ± 5 °C for 2.5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath.

Step 2: Synthesis of Methyl 3-(2,2,2-trimethyl-d3-hydrazinium)propionate iodide

  • To the cooled reaction mixture from Step 1, add 100 mL of acetone and hexadeuterated dimethyl sulfate or iodomethane-d3.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.

Step 3: Hydrolysis to this compound

  • To the reaction mixture from Step 2, add 500 mL of distilled water, 200 mL of 96% ethanol, and calcium hydroxide (54.2 g, 0.73 mol) to remove the methylsulfate-d3 residue.[1]

  • Heat the mixture at 50-60 °C for 2 hours.[1]

  • Filter the precipitated calcium sulfate dihydrate and wash the filter cake with ethanol.[1]

  • Concentrate the filtrate under reduced pressure to obtain crude this compound dihydrate.[1]

Purification:

  • Recrystallize the crude product from a mixture of ethanol and water to yield pure this compound dihydrate.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended.

Characterization Data
ParameterValueReference
Molecular Formula C₆H₁₁D₃N₂O₂
Exact Mass 149.1244
Appearance White crystalline powder
Mass Spectrometry
Precursor Ion (M+H)⁺m/z 150.1317[1]
Key Product Ionm/z 61[1]
¹H NMR (D₂O, 400 MHz)
δ (ppm)~3.4 (t, 2H), ~2.7 (t, 2H)Estimated
¹³C NMR (D₂O, 100 MHz)
δ (ppm)~178, ~58, ~48 (septet, J(C,D) ≈ 21 Hz), ~32Estimated
Analytical Methodologies

3.2.1. Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition and isotopic enrichment of this compound. Electrospray ionization (ESI) in positive mode is typically used.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound. In the ¹H NMR spectrum, the absence of the N-trimethyl signal at ~3.2 ppm and the presence of triplets for the two methylene groups are expected. In the ¹³C NMR spectrum, the signal for the deuterated methyl carbons will appear as a septet due to coupling with deuterium, and will be shifted slightly upfield compared to the non-deuterated analog.

3.2.3. High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed by HPLC. A method developed for the analysis of non-deuterated Meldonium can be adapted.[3]

  • Column: Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent HILIC column.[3]

  • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., ammonium acetate or perchloric acid).[3][4]

  • Detection: UV at 205 nm or coupled with a mass spectrometer.[3]

Experimental and Analytical Workflows

Synthesis_Workflow cluster_synthesis Synthesis Workflow Start Start Materials: 1,1-Dimethylhydrazine Methyl acrylate Iodomethane-d3 Step1 Step 1: Michael Addition (50-80°C, 2.5h) Start->Step1 Step2 Step 2: Quaternization (Room Temperature) Step1->Step2 Step3 Step 3: Hydrolysis (50-60°C, 2h) Step2->Step3 Purification Purification: Recrystallization (Ethanol/Water) Step3->Purification FinalProduct This compound Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Characterization_Workflow cluster_characterization Analytical Characterization Workflow Sample Synthesized this compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (HRMS) Sample->MS HPLC HPLC Analysis (Purity Assessment) Sample->HPLC Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis HPLC->Data_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of Deuterated Meldonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Meldonium, with a specific focus on the anticipated effects of deuterium substitution. While direct experimental data on deuterated Meldonium is not extensively available in public literature, this document extrapolates the likely changes to its properties based on established principles of isotopic substitution. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of deuterated active pharmaceutical ingredients (APIs). We will delve into the known signaling pathways of Meldonium, present its reported physicochemical data, and provide detailed experimental protocols for the characterization of both its deuterated and non-deuterated forms.

Introduction to Meldonium and the Rationale for Deuteration

Meldonium, chemically known as 3-(2,2,2-trimethylhydrazinium)propionate, is a structural analog of gamma-butyrobetaine (GBB).[1] It is primarily recognized for its cardioprotective and anti-ischemic effects.[2] The mechanism of action involves the inhibition of GBB hydroxylase, the enzyme responsible for the final step in carnitine biosynthesis.[3] This inhibition leads to a metabolic shift from fatty acid oxidation to glycolysis, a more oxygen-efficient pathway for energy production.

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic approach in drug development to enhance a molecule's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced formation of certain metabolites. For Meldonium, deuteration could potentially prolong its therapeutic effects and modify its pharmacokinetic parameters.

Signaling Pathway of Meldonium

Meldonium's primary mechanism of action is the modulation of cellular energy metabolism. By inhibiting the enzyme gamma-butyrobetaine (GBB) hydroxylase, Meldonium reduces the biosynthesis of L-carnitine. L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. A reduction in L-carnitine levels consequently decreases fatty acid oxidation and promotes a shift towards glycolysis for ATP production. This is particularly beneficial in ischemic conditions where oxygen supply is limited.[3]

Meldonium_Signaling_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Fatty_Acids Long-Chain Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation L-carnitine dependent transport ATP_Fatty_Acid ATP Beta_Oxidation->ATP_Fatty_Acid GBB γ-Butyrobetaine (GBB) GBB_Hydroxylase GBB Hydroxylase GBB->GBB_Hydroxylase L_Carnitine L-Carnitine GBB_Hydroxylase->L_Carnitine Meldonium Meldonium Meldonium->GBB_Hydroxylase Inhibition Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Glycolysis ATP Glycolysis->ATP_Glycolysis

Meldonium's inhibition of GBB hydroxylase and subsequent metabolic shift.

Physicochemical Properties

While specific experimental data for deuterated Meldonium is scarce, the following tables summarize the known physicochemical properties of non-deuterated Meldonium and the anticipated changes upon deuteration.

General Properties
PropertyNon-Deuterated MeldoniumExpected Change with Deuteration
Chemical Name 3-(2,2,2-trimethylhydrazinium)propionate3-(2,2,2-tri(trideuteriomethyl)hydrazinium)propionate (for D9)
Molecular Formula C₆H₁₄N₂O₂[4]C₆H₅D₉N₂O₂ (for D9)
Molecular Weight 146.19 g/mol [4]Increased
Appearance White or almost white crystalline powder[4]No significant change expected
Quantitative Physicochemical Data
PropertyNon-Deuterated Meldonium (Anhydrous)Non-Deuterated Meldonium (Dihydrate)Expected Change with Deuteration
Melting Point 87 °C[5]85.0 – 90.0℃[6]Slight change (increase or decrease)
pKa (Strongest Acidic) 4.14[7]Not ReportedSlight change (increase or decrease)
Water Solubility >40 mg/mL (20 °C)[8]Very soluble in water[6]Minimal change, potentially slight decrease
logP -2.6[9]Not ReportedMinimal change, potentially slight increase

Note: The exact change in physicochemical properties upon deuteration is dependent on the position and number of deuterium atoms.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the physicochemical properties of deuterated Meldonium.

Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound.[10]

Protocol:

  • Preparation of Media: Prepare buffers at various pH levels (e.g., 1.2, 4.5, 6.8) to simulate physiological conditions.[11]

  • Sample Preparation: Add an excess amount of deuterated Meldonium to a sealed flask containing a known volume of the buffer.[10]

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid phase from the supernatant by centrifugation or filtration.

  • Quantification: Analyze the concentration of deuterated Meldonium in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection.[13]

  • Data Analysis: The solubility is reported as the mean concentration from replicate experiments.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[14]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of deuterated Meldonium in deionized water or a suitable co-solvent system to a known concentration (e.g., 1-10 mM).[15]

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH) using an auto-titrator equipped with a calibrated pH electrode.[15]

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: Plot the pH versus the volume of titrant. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the half-equivalence point.[16]

Melting Point and Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is a thermoanalytical technique used to determine the melting point and other thermal transitions of a substance.[17]

Protocol:

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the deuterated Meldonium powder into an aluminum DSC pan and hermetically seal it.[18]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Scan: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point.[19]

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram. The enthalpy of fusion can also be calculated from the peak area.

Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a deuterated API like Meldonium.

Experimental_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Physicochemical Characterization cluster_Analysis Data Analysis & Reporting Synthesis Synthesis of Deuterated Meldonium Purification Purification & Characterization (NMR, MS) Synthesis->Purification Solubility Solubility Determination (Shake-Flask) Purification->Solubility pKa pKa Determination (Potentiometric Titration) Purification->pKa MeltingPoint Melting Point & Thermal Analysis (DSC) Purification->MeltingPoint Stability Stability Studies (Forced Degradation) Purification->Stability Data_Analysis Data Analysis and Comparison to Non-deuterated Form Solubility->Data_Analysis pKa->Data_Analysis MeltingPoint->Data_Analysis Stability->Data_Analysis Report Technical Report Generation Data_Analysis->Report

General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of Meldonium and the anticipated effects of deuteration. While direct experimental data for deuterated Meldonium remains limited, the theoretical principles and experimental protocols outlined herein offer a solid foundation for researchers and drug development professionals. The provided signaling pathway and experimental workflow diagrams serve as visual aids to understand the molecule's mechanism of action and the process of its characterization. Further experimental investigation is necessary to fully elucidate the precise physicochemical profile of deuterated Meldonium and its potential advantages as a therapeutic agent.

References

An In-depth Technical Guide to the Isotopic Purity and Stability of Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meldonium-d3, the deuterated analog of Meldonium, serves as a critical internal standard for the quantitative analysis of Meldonium in various biological matrices. Its efficacy in mass spectrometry-based assays is contingent upon its isotopic purity and stability. This technical guide provides a comprehensive overview of the methods used to assess the isotopic purity and stability of this compound. It includes detailed experimental protocols, data presentation in tabular format for clarity, and visual representations of key processes to aid in understanding. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and analysis.

Isotopic Purity of this compound

The isotopic purity of this compound is a critical parameter that ensures the accuracy and reliability of quantitative analytical methods. It is defined as the percentage of the deuterated compound that contains the desired number of deuterium atoms. High isotopic enrichment is essential to minimize interference from the unlabeled analyte.

Data Summary

The isotopic purity of commercially available this compound is typically high, ensuring minimal interference in analytical assays. The following table summarizes representative data for this compound purity.

ParameterSpecificationMethod
Chemical Purity >98%HPLC
Isotopic Purity (d3) ≥98%Mass Spectrometry (MS), NMR
Isotopic Distribution
d0<0.5%Mass Spectrometry
d1<1.0%Mass Spectrometry
d2<1.5%Mass Spectrometry
Chromatographic Purity >90%[1]HPLC[1]
Experimental Protocol for Isotopic Purity Determination

The determination of isotopic purity for this compound is primarily achieved through high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

1.2.1. Mass Spectrometry Method

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (LC-MS).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase C18 column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 100-200.

    • Resolution: ≥70,000 FWHM.

    • Data Analysis:

      • Acquire the full scan mass spectrum of this compound.

      • Identify the monoisotopic peak of the unlabeled Meldonium (d0) and the deuterated forms (d1, d2, d3).

      • Calculate the area of each isotopic peak.

      • Determine the isotopic purity using the following formula: Isotopic Purity (d3)% = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] x 100

1.2.2. NMR Spectroscopy Method

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the proton signals corresponding to the positions where deuterium has been incorporated.

    • The absence or significant reduction of a signal at the expected chemical shift for the protons in the deuterated positions confirms the presence of deuterium.

    • Integration of the residual proton signals in the deuterated positions relative to a non-deuterated position in the molecule allows for the calculation of the isotopic enrichment.

Visualization of Isotopic Purity Analysis Workflow

Isotopic_Purity_Workflow Workflow for Isotopic Purity Determination of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing & Calculation cluster_result Result prep_ms Prepare 1 µg/mL solution in mobile phase lcms LC-HRMS Analysis (Full Scan, ESI+) prep_ms->lcms prep_nmr Dissolve in deuterated solvent nmr ¹H NMR Spectroscopy prep_nmr->nmr ms_data Extract ion chromatograms for d0, d1, d2, d3 lcms->ms_data nmr_data Integrate residual proton signals nmr->nmr_data ms_calc Calculate peak area ratios ms_data->ms_calc nmr_calc Calculate signal integration ratios nmr_data->nmr_calc isotopic_purity Isotopic Purity (%) ms_calc->isotopic_purity nmr_calc->isotopic_purity

Caption: Workflow for Isotopic Purity Determination.

Stability of this compound

Stability testing is crucial to ensure that this compound remains intact and does not degrade under various storage and experimental conditions, which could compromise the integrity of analytical results. Forced degradation studies are performed to identify potential degradation products and establish the stability-indicating nature of analytical methods.

Data Summary

Forced degradation studies on Meldonium would indicate its susceptibility to various stress conditions. While specific quantitative data for this compound is not extensively published, the following table represents typical results expected from such a study, based on the known chemistry of similar compounds.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Representative)Major Degradants (Putative)
Acidic Hydrolysis 0.1 M HCl24 hours80°C5-10%Hydrolysis products
Basic Hydrolysis 0.1 M NaOH24 hours80°C10-15%Hydrolysis products
Oxidative Degradation 3% H₂O₂24 hoursRoom Temp.5-10%N-oxide derivatives
Thermal Degradation (Solid) Dry Heat48 hours105°C<5%Not significant
Photolytic Degradation (Solution) UV light (254 nm) / Visible light (ICH Q1B)7 daysRoom Temp.<5%Not significant
Experimental Protocol for Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound in accordance with ICH guidelines.

  • Instrumentation: A stability-indicating HPLC method with a UV or MS detector is required.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

    • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of approximately 100 µg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the drug solution with 0.1 M HCl and heat at 80°C.

    • Basic Hydrolysis: Mix the drug solution with 0.1 M NaOH and heat at 80°C.

    • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid drug to dry heat at 105°C.

    • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by the stability-indicating HPLC method.

    • Calculate the percentage of degradation by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Visualization of Forced Degradation Workflow

Forced_Degradation_Workflow Workflow for Forced Degradation Study of this compound cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation cluster_outcome Outcome acid Acidic (0.1M HCl, 80°C) hplc Stability-Indicating HPLC Analysis acid->hplc base Basic (0.1M NaOH, 80°C) base->hplc oxidative Oxidative (3% H₂O₂, RT) oxidative->hplc thermal Thermal (Solid, 105°C) thermal->hplc photo Photolytic (UV/Vis Light) photo->hplc degradation Calculate % Degradation hplc->degradation impurities Identify Degradation Products hplc->impurities stability_profile Stability Profile degradation->stability_profile impurities->stability_profile start This compound Sample start->acid start->base start->oxidative start->thermal start->photo

Caption: Workflow for Forced Degradation Studies.

Meldonium Signaling Pathway

Meldonium's mechanism of action involves the inhibition of carnitine biosynthesis, which in turn shifts cellular energy metabolism from fatty acid oxidation to glycolysis. This is particularly beneficial in ischemic conditions.

Visualization of Meldonium's Mechanism of Action

Meldonium_Pathway Mechanism of Action of Meldonium cluster_carnitine_synthesis Carnitine Biosynthesis cluster_fatty_acid_oxidation Fatty Acid Oxidation cluster_glycolysis Glycolysis gbb γ-Butyrobetaine (GBB) gbb_hydroxylase γ-Butyrobetaine hydroxylase (GBB) gbb->gbb_hydroxylase carnitine L-Carnitine fatty_acids Fatty Acids gbb_hydroxylase->carnitine mitochondria Mitochondria fatty_acids->mitochondria Transported by L-Carnitine energy_fa Energy (ATP) mitochondria->energy_fa β-oxidation glucose Glucose energy_glycolysis Energy (ATP) glucose->energy_glycolysis meldonium Meldonium meldonium->gbb_hydroxylase inhibits inhibition Inhibition upregulation Upregulation meldonium->upregulation downregulation Downregulation meldonium->downregulation upregulation->glucose Glucose Utilization downregulation->fatty_acids Fatty Acid Oxidation

Caption: Mechanism of Action of Meldonium.

Conclusion

The isotopic purity and stability of this compound are paramount for its use as an internal standard in quantitative bioanalysis. This guide has detailed the experimental protocols for the determination of these critical attributes using modern analytical techniques such as high-resolution mass spectrometry and NMR. The provided data tables and workflow diagrams offer a clear and concise summary of the expected results and methodologies. Adherence to these rigorous analytical practices will ensure the generation of high-quality, reliable data in research and drug development settings.

References

The Genesis of a Cardioprotective Agent: An In-depth Technical Guide to Early Studies on Meldonium and its Deuterated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the foundational preclinical and clinical research on Meldonium, a metabolic modulator with enduring interest in the scientific community. It delves into the core mechanism of action, pharmacokinetic profiles, and early therapeutic evaluations that established its pharmacological footprint. While extensive data exists for Meldonium, this paper also addresses the conspicuous absence of research on its deuterated analogs, exploring the theoretical potential of deuteration for this molecule based on established principles in medicinal chemistry. All quantitative data from cited studies are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the scientific processes.

Introduction

Meldonium, synthesized in the 1970s at the Latvian Institute of Organic Synthesis, is a structural analog of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine.[1] Initially investigated for its growth-promoting effects in animals, its cardioprotective properties soon became the primary focus of research.[2] The drug's unique mechanism of action, centered on the modulation of cellular energy metabolism, has positioned it as a therapeutic agent for ischemic conditions. This guide revisits the seminal studies that elucidated its pharmacological properties and clinical potential. Furthermore, it explores the untapped area of deuterated Meldonium analogs, a modern medicinal chemistry strategy with the potential to refine its pharmacokinetic profile.

Mechanism of Action

Meldonium's primary mechanism of action involves the inhibition of fatty acid oxidation and a subsequent shift towards glycolysis for cellular energy production, a more oxygen-efficient pathway. This is particularly beneficial in ischemic conditions where oxygen supply is limited.[3]

Inhibition of Carnitine Biosynthesis

Meldonium competitively inhibits γ-butyrobetaine hydroxylase (GBB-hydroxylase), the enzyme responsible for the final step in the biosynthesis of L-carnitine.[3] By blocking this enzyme, Meldonium reduces the intracellular concentration of L-carnitine, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation.

Modulation of Cellular Energy Metabolism

The resulting decrease in fatty acid oxidation compels the cell to upregulate glycolysis to meet its ATP demands. This metabolic switch is cardioprotective as it reduces oxygen consumption, minimizes the accumulation of toxic intermediate products of fatty acid metabolism, and enhances the efficiency of ATP production from glucose.

Meldonium's Mechanism of Action cluster_0 Carnitine Biosynthesis Pathway cluster_1 Cellular Energy Metabolism Gamma-Butyrobetaine Gamma-Butyrobetaine GBB_hydroxylase γ-Butyrobetaine Hydroxylase Gamma-Butyrobetaine->GBB_hydroxylase L-Carnitine L-Carnitine GBB_hydroxylase->L-Carnitine Beta_Oxidation β-Oxidation L-Carnitine->Beta_Oxidation Required for Fatty_Acids Fatty Acids Fatty_Acids->Beta_Oxidation ATP_Production ATP Production Beta_Oxidation->ATP_Production Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Glycolysis->ATP_Production Meldonium Meldonium Meldonium->GBB_hydroxylase Inhibits

Figure 1: Meldonium's core mechanism of action.

Preclinical Studies

Early preclinical studies in various animal models were instrumental in characterizing the pharmacological effects of Meldonium.

Animal Models and Efficacy
  • Rat Models of Myocardial Infarction: In rat models of myocardial infarction, Meldonium administration demonstrated a reduction in the size of the necrotic zone and improved cardiac function.

  • Sepsis Models in Rats: In a study on faecal-induced sepsis in rats, a four-week pre-treatment with Meldonium at a daily dosage of 300 mg/kg body mass was investigated.[4]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals revealed important parameters regarding the absorption, distribution, metabolism, and excretion of Meldonium.

ParameterAnimal ModelDoseRouteCmaxTmaxHalf-life (t½)Reference
Cmax Rat25 mg/kgi.g.~10 µg/mL~1 h-[5]
Cmax Rat50 mg/kgi.g.~20 µg/mL~1 h-[5]
Cmax Rat100 mg/kgi.g.~40 µg/mL~1 h-[5]

Table 1: Summary of Preclinical Pharmacokinetic Data for Meldonium

Experimental Protocols

3.3.1. Faecal-Induced Sepsis in Rats

  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: Meldonium administered at 300 mg/kg body mass/day for four weeks.

  • Sepsis Induction: A single intraperitoneal injection of a fecal suspension (0.5 g feces/1 mL saline/100 g body mass).

  • Endpoints: Mortality rate, tissue histology, serum markers of tissue injury (troponin T, ALT, AST, ALP), markers of apoptosis (Bax/Bcl-2 ratio), and necrosis (HMGB1).[4]

3.3.2. Pharmacokinetic Study in Rats under Hypoxia

  • Animal Model: Male Sprague-Dawley rats.

  • Groups: Normoxia and simulated high-altitude hypoxia (7,000 m for 24 hours).

  • Dosing: Single intragastric (i.g.) or intravenous (i.v.) administration of Meldonium at 25, 50, or 100 mg/kg.

  • Sample Collection: Blood samples collected at various time points post-administration.

  • Analysis: Plasma concentrations of Meldonium determined by a validated analytical method.

  • Pharmacokinetic Parameters: Cmax, Tmax, AUC, and clearance were calculated.[5]

Preclinical_PK_Workflow Animal_Model Sprague-Dawley Rats Grouping Grouping: - Normoxia - Hypoxia Animal_Model->Grouping Dosing Meldonium Administration (i.g. or i.v.) 25, 50, 100 mg/kg Grouping->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

Figure 2: Workflow for a preclinical pharmacokinetic study.

Early Clinical Studies

Following promising preclinical results, Meldonium was evaluated in human clinical trials, primarily in Eastern European countries.

Clinical Efficacy
  • Stable Angina: A clinical trial in patients with stable angina demonstrated that Meldonium (500mg twice daily) in combination with standard therapy significantly increased total exercise time.[6]

  • Chronic Heart Failure: The efficacy of Meldonium in patients with moderate chronic heart failure was confirmed in a randomized, double-blind, placebo-controlled clinical trial.[3]

Clinical Pharmacokinetics

Human pharmacokinetic studies have shown that Meldonium is well-absorbed orally with a relatively short half-life, although long-term excretion has been observed.

ParameterPopulationDoseRouteCmaxTmaxHalf-life (t½)Reference
Healthy Volunteers-Oral (capsules)--3.61-15.34 h[7]
Healthy Volunteers-Injection--1.76-6.12 h[7]

Table 2: Summary of Clinical Pharmacokinetic Data for Meldonium

Experimental Protocols

4.3.1. Long-Term Excretion Study in Healthy Volunteers

  • Study Design: Open-label study.

  • Participants: Thirty-two healthy volunteers.

  • Intervention: Oral administration of 1.0 g or 2.0 g of Meldonium daily for 3 weeks.

  • Sample Collection: Blood and urine samples were collected over an extended period.

  • Analysis: Determination of Meldonium concentrations in plasma and urine.

  • Endpoints: Long-term pharmacokinetic parameters and excretion profile.[6][]

Deuterated Analogs of Meldonium: A Frontier of Research

To date, there is a notable absence of published research on the synthesis and evaluation of deuterated analogs of Meldonium. Deuteration, the selective replacement of hydrogen atoms with deuterium, is a well-established strategy in medicinal chemistry to improve the pharmacokinetic properties of drugs.

The Rationale for Deuterating Meldonium

The primary advantage of deuteration lies in the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can lead to:

  • Reduced Metabolism: Slower metabolic breakdown can increase the drug's half-life and exposure.

  • Improved Pharmacokinetic Profile: A longer half-life may allow for less frequent dosing, improving patient compliance.

  • Reduced Formation of Toxic Metabolites: By slowing metabolism, the formation of potentially harmful metabolites can be minimized.

Given that Meldonium is metabolized, exploring deuterated analogs could be a viable strategy to enhance its therapeutic window.

Deuteration_Concept Parent_Drug Meldonium (C-H bonds) Metabolism Metabolic Enzymes (e.g., CYPs) Parent_Drug->Metabolism Metabolites Metabolites Metabolism->Metabolites Excretion Excretion Metabolites->Excretion Deuterated_Drug Deuterated Meldonium (C-D bonds) Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) Deuterated_Drug->Slower_Metabolism Reduced_Metabolites Reduced Metabolite Formation Slower_Metabolism->Reduced_Metabolites Prolonged_Action Prolonged Therapeutic Action Slower_Metabolism->Prolonged_Action

Figure 3: Conceptual advantage of deuterating Meldonium.
Potential Sites for Deuteration on the Meldonium Molecule

Strategic deuteration of Meldonium would involve replacing hydrogens at sites susceptible to metabolic oxidation. Without specific metabolic data on Meldonium, potential sites could include the ethyl group or the methyl groups of the trimethylhydrazinium moiety.

Future Directions

The exploration of deuterated Meldonium analogs represents a significant opportunity for further research. Future studies should focus on:

  • Synthesis: Development of efficient synthetic routes to produce deuterated Meldonium.

  • In Vitro Metabolism: Comparative metabolic stability studies of Meldonium and its deuterated analogs using liver microsomes.

  • Preclinical Pharmacokinetics: In vivo pharmacokinetic studies in animal models to compare the profiles of deuterated and non-deuterated forms.

  • Efficacy and Safety: Preclinical studies to ensure that deuteration does not negatively impact the efficacy and safety profile of the drug.

Conclusion

The early studies on Meldonium laid a solid foundation for its clinical use in the management of ischemic conditions. Its well-defined mechanism of action and demonstrated efficacy in preclinical and early clinical settings underscore its therapeutic value. While the existing body of research on Meldonium is substantial, the field of its deuterated analogs remains entirely unexplored. The principles of medicinal chemistry suggest that deuteration could offer a promising avenue to optimize the pharmacokinetic properties of Meldonium. This technical guide serves as a comprehensive resource on the foundational science of Meldonium and a call to action for the scientific community to investigate the potential of its deuterated counterparts. Such research could unlock new therapeutic possibilities and refine the clinical application of this intriguing metabolic modulator.

References

The Role of Meldonium-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Meldonium-d3 when utilized as an internal standard in quantitative analytical methods. The focus is on its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate determination of meldonium in biological matrices. This document outlines the core principles of its function, detailed experimental protocols, and quantitative performance data.

Introduction: Meldonium and the Principle of Internal Standards

Meldonium is a metabolic modulator that has been used to treat ischemia.[1][2] Its mechanism of action involves the inhibition of the carnitine biosynthesis pathway, specifically the enzyme gamma-butyrobetaine hydroxylase (GBB).[1][2][3] This inhibition leads to a decrease in fatty acid oxidation and a shift towards the more oxygen-efficient process of glycolysis for energy production.[2][3] This mode of action has made it a substance of interest in both clinical research and sports anti-doping testing.

Accurate quantification of meldonium in biological samples is crucial for pharmacokinetic studies, clinical monitoring, and forensic toxicology. Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is the preferred method for its sensitive and selective detection.[4] However, the analytical process is susceptible to variations arising from sample preparation, instrument response, and matrix effects.[5] To ensure the accuracy and reliability of quantitative results, an internal standard is employed.

An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be differentiated by the detector. A stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard for use as an internal standard in mass spectrometry.[6][7]

Mechanism of Action of this compound as an Internal Standard

The core of this compound's function as an internal standard lies in its ability to mimic the behavior of native meldonium throughout the entire analytical workflow, from sample extraction to detection. This compound is a deuterated analog of meldonium, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution results in a molecule with nearly identical physicochemical properties to meldonium but with a distinct, higher mass.

The mechanism can be broken down into the following key stages:

  • Co-extraction and Sample Preparation: When added to a biological sample at a known concentration, this compound undergoes the same extraction, purification, and concentration steps as the endogenous meldonium. Any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard.

  • Co-elution in Chromatography: Due to their similar chemical structures, meldonium and this compound exhibit nearly identical retention times when co-injected onto a chromatographic column, typically a Hydrophilic Interaction Liquid Chromatography (HILIC) column for these polar compounds.[1][8] This co-elution is critical as it ensures that both compounds experience the same matrix effects at the point of ionization.

  • Co-ionization and Matrix Effect Compensation: In the mass spectrometer's ion source, both molecules are ionized with similar efficiency. Matrix effects, which can either suppress or enhance the ionization of the analyte, will affect both the analyte and the internal standard to the same degree because they are eluting from the LC column simultaneously.

  • Differential Detection by Mass: The mass spectrometer differentiates between meldonium and this compound based on their mass-to-charge ratios (m/z). By calculating the ratio of the analyte's signal intensity to the internal standard's signal intensity, the variations introduced during the analytical process are normalized. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve.

The following diagram illustrates the logical workflow of using this compound as an internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Urine) Spike Spike with known concentration of This compound Sample->Spike Addition of IS Extract Extraction & Purification Spike->Extract LC LC Separation (Co-elution) Extract->LC Injection MS Mass Spectrometry (Differential Detection) LC->MS Ionization Ratio Calculate Peak Area Ratio (Meldonium / this compound) MS->Ratio Quant Quantify Meldonium Concentration Ratio->Quant Calibration Curve

Workflow for Quantitative Analysis using this compound.

Quantitative Data Summary

The use of this compound as an internal standard has been validated in numerous studies for the quantification of meldonium in biological matrices, primarily urine. The following tables summarize the quantitative performance characteristics from a representative study.[1][9]

Table 1: Method Validation Parameters for Meldonium Analysis using this compound

ParameterResult
Linearity (R)>0.99
Lower Limit of Detection (LOD)<10 ng/mL
Intra-day Precision (%RSD)7.0 - 8.4%
Inter-day Precision (%RSD)9.9 - 12.9%
SpecificityHigh
Robustness (Relative Retention Time)0.3%

Table 2: Matrix Effect Assessment

MethodMatrix Effect Range
Initial Testing71 - 93%
Confirmation73 - 97%

Experimental Protocols

The following are detailed methodologies for the key experiments involving the use of this compound as an internal standard for the analysis of meldonium in urine.

Synthesis of this compound (Internal Standard)

A detailed synthesis protocol for this compound has been described.[2] The process involves the reaction of 1,1-dimethylhydrazine with methyl acrylate, followed by methylation using hexadeuterated dimethylsulphate. The final product, 3-(2,2,2-trimethylhydrazinium-d3)propionate, is then purified.

Sample Preparation for Urine Analysis

The following protocol is adapted from a validated method for doping control analysis.[2][9]

  • Sample Dilution: For confirmatory analysis, dilute suspicious urine samples appropriately with deionized water.

  • Internal Standard Spiking: Take a 270 µL aliquot of the diluted urine sample and fortify it with 30 µL of a 1 µg/mL this compound internal standard solution.

  • Further Dilution and Precipitation: Add 700 µL of acetonitrile and 100 µL of a 100 mM ammonium acetate solution to the mixture.

  • Mixing and Injection: Vortex the sample mixture thoroughly. Inject a 20 µL aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical instrumental parameters for the analysis of meldonium and this compound.

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is typically used, for example, a Nucleodur HILIC (100 x 2 mm, 1.8 µm).[2]

    • Mobile Phase: A gradient elution is commonly employed with a mobile phase consisting of acetonitrile and an aqueous buffer like ammonium acetate.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both meldonium and this compound.

      • Meldonium Transition: m/z 147 → 58[9]

      • This compound Transition: m/z 150 → 61[9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the key signaling pathway affected by meldonium and a generalized experimental workflow.

Meldonium's Mechanism of Action on Carnitine Biosynthesis

cluster_pathway Carnitine Biosynthesis Pathway cluster_consequence Metabolic Shift GBB γ-Butyrobetaine (GBB) GBB_hydroxylase γ-Butyrobetaine Hydroxylase (GBB) GBB->GBB_hydroxylase Carnitine L-Carnitine FattyAcid Fatty Acid Oxidation ↓ Carnitine->FattyAcid GBB_hydroxylase->Carnitine Biosynthesis Meldonium Meldonium Meldonium->GBB_hydroxylase Inhibition Glycolysis Glycolysis ↑ Meldonium->Glycolysis Promotes

Inhibition of Carnitine Biosynthesis by Meldonium.
Generalized Experimental Workflow for Meldonium Quantification

start Start sample_collection Urine Sample Collection start->sample_collection sample_prep Sample Preparation (Dilution & IS Spiking) sample_collection->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis data_acquisition Data Acquisition (MRM Mode) lc_ms_analysis->data_acquisition data_processing Data Processing (Peak Integration & Ratio Calculation) data_acquisition->data_processing quantification Quantification (Calibration Curve) data_processing->quantification report Report Results quantification->report end End report->end

Experimental Workflow for Meldonium Quantification.

References

The Long-Term Stability of Meldonium-d3: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the stability of deuterated internal standards like Meldonium-d3 is critical for ensuring the accuracy and reliability of analytical data. This technical guide provides an in-depth overview of the known information regarding the storage and stability of this compound, outlines general best practices for its handling, and details the mechanism of action of its non-deuterated counterpart, Meldonium.

Executive Summary

This guide synthesizes the available information and provides general protocols for handling and storage to maintain the integrity of this compound. Furthermore, it delves into the well-documented mechanism of action of Meldonium to provide a broader context for researchers working with this compound.

Storage and Handling of this compound

While specific long-term stability data is scarce, general principles for the storage of stable isotope-labeled internal standards should be followed to ensure their integrity.

General Storage Recommendations:

ConditionRecommendationRationale
Temperature Room temperature is often cited by suppliers.[3] However, for long-term storage, refrigeration (2-8 °C) or freezing (-20 °C or lower) is a common practice for preserving chemical standards, unless otherwise specified by the manufacturer.Lower temperatures slow down potential chemical degradation processes.
Light Store in a dark place or in amber vials.To prevent photodegradation.
Humidity Store in a dry environment, preferably in a desiccator.To prevent hydrolysis and degradation from moisture.
Packaging Keep in a tightly sealed container.To prevent exposure to air and moisture.

Note: Always refer to the Certificate of Analysis provided by the supplier for specific storage instructions.[4]

Experimental Protocols: A Hypothetical Framework for Stability Testing

Given the absence of published stability studies for this compound, a generalized experimental protocol for assessing the long-term stability of a chemical standard is presented below. This can be adapted for this compound by researchers wishing to conduct their own stability studies.

Objective: To evaluate the long-term stability of this compound under various storage conditions.

Materials:

  • This compound of known purity

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC or LC-MS/MS system

  • Environmental chambers or incubators for controlled temperature and humidity

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration. Aliquot the stock solution into multiple vials to be stored under different conditions.

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

    • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

    • Refrigerated: 5 °C ± 3 °C

    • Frozen: -20 °C ± 5 °C

    • Light Exposure: A subset of samples at each condition exposed to controlled light.

  • Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months).

  • Analytical Method: Use a validated stability-indicating analytical method, such as LC-MS/MS, to determine the concentration and purity of this compound. The method should be able to separate the parent compound from any potential degradation products.

  • Data Analysis: At each time point, compare the concentration of this compound to the initial concentration (time 0). A significant decrease in concentration or the appearance of degradation products would indicate instability under that specific storage condition.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for a long-term stability study.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Stock Solution aliquot Aliquot into Vials prep->aliquot cond1 25°C/60%RH aliquot->cond1 cond2 30°C/65%RH aliquot->cond2 cond3 40°C/75%RH aliquot->cond3 cond4 5°C aliquot->cond4 cond5 -20°C aliquot->cond5 analysis LC-MS/MS Analysis at Time Points cond1->analysis cond2->analysis cond3->analysis cond4->analysis cond5->analysis data Compare to Time 0 and Assess Degradation analysis->data

Caption: Workflow for a long-term stability study of this compound.

Mechanism of Action of Meldonium

Meldonium acts as a metabolic modulator by inhibiting the biosynthesis of L-carnitine.[5][6] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, a primary energy-producing pathway.[7]

The key steps in Meldonium's mechanism of action are:

  • Inhibition of Gamma-Butyrobetaine (GBB) Hydroxylase: Meldonium is a structural analog of GBB, the precursor to L-carnitine. It competitively inhibits the enzyme GBB hydroxylase, which is responsible for the final step in L-carnitine biosynthesis.[7][8]

  • Reduced L-Carnitine Levels: The inhibition of GBB hydroxylase leads to a decrease in the concentration of L-carnitine in tissues.[6]

  • Shift in Energy Metabolism: With reduced L-carnitine, the transport of fatty acids into the mitochondria is impaired. This forces the cells to shift their energy metabolism from fatty acid oxidation to glycolysis (the breakdown of glucose), which is a more oxygen-efficient pathway.[5][9]

  • Cardioprotective Effects: In ischemic conditions (low oxygen supply), the shift to glycolysis helps to protect cells from damage caused by the accumulation of toxic intermediates of fatty acid oxidation.[8]

Signaling Pathway of Meldonium's Action

The following diagram illustrates the signaling pathway affected by Meldonium.

G cluster_pathway Carnitine Biosynthesis and Fatty Acid Oxidation GBB Gamma-Butyrobetaine (GBB) GBB_hydroxylase GBB Hydroxylase GBB->GBB_hydroxylase L_carnitine L-Carnitine GBB_hydroxylase->L_carnitine Mitochondria Mitochondria L_carnitine->Mitochondria Transports Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation Energy Energy (ATP) Beta_Oxidation->Energy Meldonium Meldonium Meldonium->GBB_hydroxylase Inhibits

Caption: Meldonium inhibits GBB hydroxylase, reducing L-carnitine and fatty acid oxidation.

Conclusion

While specific, long-term stability data for this compound is not publicly available, researchers can ensure the integrity of this critical internal standard by adhering to general best practices for the storage of chemical reagents. The provided hypothetical experimental framework can serve as a guide for laboratories wishing to establish their own stability data. A thorough understanding of the mechanism of action of Meldonium provides essential context for its use and the interpretation of analytical results. Future research dedicated to the stability of this compound would be a valuable contribution to the scientific community, particularly in the fields of analytical chemistry and anti-doping science.

References

An In-depth Technical Guide on the Theoretical vs. Experimental Isotopic Distribution of Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparison of the theoretical and experimental isotopic distribution of Meldonium-d3, a deuterated internal standard crucial for the accurate quantification of Meldonium in various analytical settings, particularly in anti-doping analysis. This document outlines the theoretical principles, experimental methodologies, and a direct comparison of the expected versus observed isotopic patterns, offering valuable insights for researchers and professionals in drug metabolism, pharmacokinetics, and analytical chemistry.

Theoretical Isotopic Distribution of this compound

The theoretical isotopic distribution of a molecule is calculated based on the natural abundance of the stable isotopes of each element within its chemical formula. For the protonated molecule of this compound ([C₆H₁₁D₃N₂O₂]⁺), the calculation considers the isotopes of Carbon (¹²C, ¹³C), Hydrogen (¹H), Deuterium (²H), Nitrogen (¹⁴N, ¹⁵N), and Oxygen (¹⁶O, ¹⁷O, ¹⁸O).

The molecular formula for the protonated this compound is C₆H₁₂D₃N₂O₂⁺. However, for the purpose of mass spectrometry, we consider the neutral molecule to which a proton is added, resulting in the precursor ion [M+H]⁺. The elemental composition of the observed ion is C₆H₁₁D₃N₂O₂⁺. The theoretical isotopic distribution is calculated based on the probabilistic combination of the naturally occurring isotopes of each element.

The monoisotopic mass, which is the sum of the masses of the most abundant isotope of each element, is calculated as follows:

  • Carbon: 6 x 12.000000 = 72.000000 Da

  • Hydrogen: 11 x 1.007825 = 11.086075 Da

  • Deuterium: 3 x 2.014102 = 6.042306 Da

  • Nitrogen: 2 x 14.003074 = 28.006148 Da

  • Oxygen: 2 x 15.994915 = 31.989830 Da

Total Monoisotopic Mass = 149.124359 Da

The relative abundances of the isotopic peaks (M, M+1, M+2, etc.) are determined by the probabilities of incorporating heavier isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). Due to the low natural abundance of heavier isotopes of hydrogen and the high enrichment of deuterium in this compound, the most significant contributions to the M+1 peak come from ¹³C and ¹⁵N.

The following table summarizes the calculated theoretical isotopic distribution for the protonated this compound ion.

IsotopologueMass (Da)Relative Abundance (%)
M150.1317100.00
M+1151.13457.47
M+2152.13730.29

Experimental Isotopic Distribution of this compound

The experimental isotopic distribution is obtained from high-resolution mass spectrometry analysis. A key study by Görgens et al. (2015) provides a high-resolution product ion mass spectrum of the protonated this compound precursor ion at an m/z of 150.1317.[1] From this spectrum, the relative intensities of the isotopic peaks can be measured and compared to the theoretical values.

Experimental Protocol

The following experimental protocol is based on the methodology described by Görgens et al. for the analysis of this compound.[1]

Sample Preparation:

For confirmatory analysis, urine samples suspected of containing Meldonium are diluted with deionized water. An aliquot of 270 μL of the diluted urine is fortified with 30 μL of an internal standard solution of this compound (concentration of 1 µg/mL). The mixture is then further diluted with 700 μL of acetonitrile and 100 μL of a 100 mM ammonium acetate solution. After mixing, a 20 μL aliquot is injected into the LC-HRMS system.[1]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS):

  • LC System: A high-performance liquid chromatography system is used for the separation of the analyte.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is employed.

  • Mass Spectrometer: A Q Exactive hybrid quadrupole-orbitrap mass spectrometer is utilized for high-resolution and high-accuracy mass analysis.[1]

  • Ionization: Electrospray ionization (ESI) in positive mode is used.

  • Precursor Ion Selection: The precursor ion for this compound is m/z 150.1317.

  • Fragmentation: Higher-energy collisional dissociation (HCD) is applied for fragmentation analysis.

  • Resolution: A resolution of 17,500 FWHM (Full Width at Half Maximum) is used for the analysis.[1]

Comparison of Theoretical and Experimental Data

The experimental data extracted from the mass spectrum published by Görgens et al. (2015) allows for a direct comparison with the theoretical isotopic distribution.[1]

IsotopologueTheoretical Relative Abundance (%)Experimental Relative Abundance (%)
M100.00100.00
M+17.47~7.5
M+20.29Not clearly resolved

The experimentally observed relative abundance of the M+1 peak for this compound is approximately 7.5%, which shows excellent agreement with the theoretically calculated value of 7.47%. The M+2 peak is of very low intensity and is not clearly resolved from the baseline noise in the published spectrum, which is consistent with its low theoretical abundance.

Visualizations

To further illustrate the concepts and workflows discussed, the following diagrams are provided.

Isotopic_Distribution_Workflow Workflow for Comparing Theoretical and Experimental Isotopic Distribution cluster_theoretical Theoretical Calculation cluster_experimental Experimental Measurement formula Molecular Formula (C₆H₁₁D₃N₂O₂⁺) calc Isotopic Distribution Calculation formula->calc isotopes Natural Isotopic Abundances (C, H, D, N, O) isotopes->calc theory_dist Theoretical Isotopic Distribution calc->theory_dist compare Comparison theory_dist->compare sample This compound Sample lcms LC-HRMS Analysis sample->lcms spectrum Mass Spectrum Acquisition lcms->spectrum exp_dist Experimental Isotopic Distribution spectrum->exp_dist exp_dist->compare

Caption: Workflow for comparing theoretical and experimental isotopic distribution.

Conclusion

The close agreement between the theoretical and experimentally observed isotopic distribution for this compound validates the accuracy of high-resolution mass spectrometry for the characterization of isotopically labeled internal standards. This guide provides a comprehensive overview of the principles and practices involved, serving as a valuable resource for scientists engaged in quantitative bioanalysis and drug development. The detailed experimental protocol and the clear presentation of comparative data underscore the importance of robust analytical methodologies in achieving reliable and accurate results.

References

Sourcing High-Purity Meldonium-d3 for Scientific Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing high-purity Meldonium-d3 for scientific research. It includes a comparative analysis of suppliers, detailed experimental protocols for its use, and visualizations of its mechanism of action.

Sourcing and Data Presentation of this compound

High-purity this compound is essential for accurate and reproducible scientific research, particularly when used as an internal standard in quantitative analysis. Several reputable suppliers offer this stable isotope-labeled compound. Below is a summary of quantitative data from available Certificates of Analysis (CoA).

SupplierProduct NameCAS Number (unlabeled)Molecular FormulaMolecular WeightPurity SpecificationAnalytical Method
Santa Cruz Biotechnology Meldomiun-d376144-81-5C₆H₁₁D₃N₂O₂149.21Isotopic Purity: 99.5%, Chemical Purity (TLC): 96%¹H-NMR, Mass Spectrometry, TLC
Cleanchem This compoundN/AC₆H₁₁D₃N₂O₂149.2Chromatographic Purity: >90%¹H-NMR, Mass Spectrometry

Note: Purity specifications and analytical methods can vary between batches and suppliers. It is crucial to request the lot-specific Certificate of Analysis before purchase to ensure it meets the requirements of your specific research application.

Experimental Protocols

This section provides detailed methodologies for the synthesis, and analytical quantification of this compound, as well as protocols for in vitro and in vivo studies to investigate the biological effects of Meldonium.

Synthesis of this compound

This protocol is adapted from the published literature and outlines the synthesis of this compound for use as an internal standard.

Materials:

  • 1,1-Dimethylhydrazine

  • Methyl acrylate-d3

  • Methyl iodide-d3

  • Anhydrous diethyl ether

  • Anhydrous ethanol

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction of 1,1-Dimethylhydrazine with Methyl acrylate-d3: In a round-bottom flask under an inert atmosphere, dissolve 1,1-dimethylhydrazine in anhydrous diethyl ether. Cool the solution in an ice bath. Slowly add methyl acrylate-d3 dropwise to the stirred solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quaternization with Methyl iodide-d3: Cool the reaction mixture again in an ice bath and add methyl iodide-d3 dropwise. Stir the mixture at room temperature for 24 hours. A precipitate will form.

  • Isolation and Purification: Collect the precipitate by filtration and wash with cold diethyl ether. The crude product can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether, to yield pure this compound methyl ester.

  • Hydrolysis to this compound: Hydrolyze the methyl ester to the free acid by dissolving it in a solution of hydrochloric acid in diethyl ether and stirring at room temperature. Monitor the reaction by thin-layer chromatography (TLC).

  • Final Product Isolation: Once the hydrolysis is complete, remove the solvent under reduced pressure. The resulting solid is this compound hydrochloride. This can be further purified by recrystallization.

Characterization: The final product should be characterized by ¹H-NMR and mass spectrometry to confirm its identity and isotopic enrichment.

Quantification of Meldonium using HPLC-MS/MS with this compound as an Internal Standard

This protocol describes a typical "dilute-and-shoot" method for the quantification of Meldonium in biological samples, such as urine or plasma, using this compound as an internal standard.

Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Meldonium analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Sample matrix (urine, plasma)

  • Acetonitrile for protein precipitation (if using plasma)

Procedure:

  • Sample Preparation (Urine): Centrifuge the urine sample to remove any particulate matter. Take a 100 µL aliquot of the supernatant and add 10 µL of the this compound internal standard solution. Vortex to mix.

  • Sample Preparation (Plasma): To a 100 µL aliquot of plasma, add 300 µL of cold acetonitrile containing the this compound internal standard. Vortex vigorously to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC-MS/MS Analysis:

    • Injection Volume: 5 µL

    • Flow Rate: 0.4 mL/min

    • Gradient Elution:

      • 0-1 min: 5% B

      • 1-5 min: Linear gradient from 5% to 95% B

      • 5-6 min: Hold at 95% B

      • 6-6.1 min: Return to 5% B

      • 6.1-8 min: Re-equilibration at 5% B

    • Mass Spectrometry Detection: Use electrospray ionization (ESI) in positive ion mode. Monitor the following multiple reaction monitoring (MRM) transitions:

      • Meldonium: Precursor ion m/z 147.1 → Product ion m/z 58.1

      • This compound: Precursor ion m/z 150.1 → Product ion m/z 61.1

  • Quantification: Construct a calibration curve using known concentrations of the Meldonium analytical standard spiked into the same matrix. The concentration of Meldonium in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

In Vitro Study: Assessing the Effect of Meldonium on Cellular Respiration

This protocol outlines a general procedure to investigate the impact of Meldonium on the oxygen consumption rate (OCR) of cultured cells using a Seahorse XF Analyzer.

Materials:

  • Cultured cells (e.g., cardiomyocytes, hepatocytes)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Analyzer

  • Meldonium stock solution (dissolved in a suitable vehicle, e.g., cell culture medium)

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Oligomycin, FCCP, and Rotenone/Antimycin A for mitochondrial stress test

Procedure:

  • Cell Seeding: Seed the cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

  • Meldonium Treatment: The following day, replace the culture medium with fresh medium containing various concentrations of Meldonium or vehicle control. Incubate for the desired treatment period (e.g., 24 hours).

  • Seahorse Assay:

    • One hour before the assay, replace the treatment medium with the assay medium and incubate the plate in a non-CO₂ incubator at 37°C.

    • Load the sensor cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Run the mitochondrial stress test protocol, which measures basal OCR, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

  • Data Analysis: Normalize the OCR data to the cell number in each well. Analyze the data to determine the effect of Meldonium on the different parameters of mitochondrial respiration.

In Vivo Study: Evaluating the Effect of Meldonium on Exercise Performance in a Rodent Model

This protocol provides a framework for an in vivo study to assess the impact of Meldonium on physical endurance in mice or rats.

Materials:

  • Laboratory mice or rats

  • Meldonium solution for oral gavage or intraperitoneal injection

  • Vehicle control (e.g., saline)

  • Treadmill for rodents

  • Forced swimming test apparatus

  • Lactate meter and test strips

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose Meldonium, high-dose Meldonium).

  • Meldonium Administration: Administer Meldonium or vehicle to the animals daily for a specified period (e.g., 4 weeks) via oral gavage or intraperitoneal injection.

  • Exercise Performance Testing:

    • Treadmill Test: At the end of the treatment period, subject the animals to a graded exercise test on the treadmill. Record the total distance run and the time to exhaustion.

    • Forced Swimming Test: Place the animals in a cylinder of water and record the total duration of immobility.

  • Biochemical Analysis: Immediately after the exercise test, collect blood samples to measure lactate levels. At the end of the study, tissues such as the heart and skeletal muscle can be collected for further analysis (e.g., carnitine levels, gene expression analysis).

  • Data Analysis: Compare the exercise performance parameters and biochemical data between the different treatment groups using appropriate statistical methods.

Mandatory Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to Meldonium.

Meldonium_Mechanism_of_Action cluster_carnitine Carnitine Biosynthesis & Transport cluster_energy Cellular Energy Metabolism Meldonium Meldonium BBOX γ-Butyrobetaine hydroxylase (BBOX) Meldonium->BBOX Inhibits OCTN2 OCTN2 Transporter Meldonium->OCTN2 Inhibits GBB γ-Butyrobetaine (GBB) GBB->BBOX Substrate L_Carnitine L-Carnitine BBOX->L_Carnitine Biosynthesis CPT1 CPT1 L_Carnitine->CPT1 Activates L_Carnitine->OCTN2 Transport Fatty_Acids Long-Chain Fatty Acids Fatty_Acids->CPT1 Transport into Mitochondria Mitochondria Mitochondria CPT1->Mitochondria Beta_Oxidation β-Oxidation Mitochondria->Beta_Oxidation ATP_Fatty_Acid ATP (from Fatty Acids) Beta_Oxidation->ATP_Fatty_Acid Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis ATP_Glucose ATP (from Glucose) Glycolysis->ATP_Glucose

Caption: Mechanism of action of Meldonium.

Meldonium_Quantification_Workflow Sample Biological Sample (Urine or Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation HPLC HPLC Separation (Reversed-Phase) Preparation->HPLC MSMS Tandem Mass Spectrometry (MS/MS Detection) HPLC->MSMS Data_Analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) MSMS->Data_Analysis Result Quantification of Meldonium Data_Analysis->Result

Caption: Analytical workflow for Meldonium quantification.

Meldonium_In_Vivo_Study_Logic Start Start of Study Acclimatization Animal Acclimatization Start->Acclimatization Grouping Randomized Grouping (Vehicle, Meldonium Doses) Acclimatization->Grouping Treatment Chronic Treatment (e.g., 4 weeks) Grouping->Treatment Exercise Exercise Performance Testing (Treadmill, Forced Swim) Treatment->Exercise Biochemical Biochemical Analysis (Blood Lactate, Tissue Carnitine) Exercise->Biochemical Analysis Statistical Analysis Biochemical->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

Caption: Logical flow of an in vivo study on Meldonium.

CAS number and chemical properties of Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Meldonium-d3, the deuterated analog of the anti-ischemic drug Meldonium. This document covers its core chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a structured format for ease of reference. This compound serves as a critical internal standard for the quantitative analysis of Meldonium in various biological matrices, a function of particular importance in clinical and anti-doping research.

Core Chemical Properties

This compound is a structural analog of gamma-butyrobetaine (GBB), a precursor in the biosynthesis of carnitine. The incorporation of three deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical methods. A summary of its key chemical properties, alongside those of its non-deuterated counterpart, is presented below.

PropertyThis compoundMeldonium
Chemical Name 3-(1,1-dimethyl-1-(methyl-d3)hydrazin-1-ium-2-yl)propanoate2-(2-Carboxylato-ethyl)-1,1,1-trimethylhydrazinium
Synonyms MET-88-d3, Quaterin-d3, Mildronate-d3Mildronate, Quaterine, MET-88
CAS Number Not explicitly assigned; often referenced by the unlabeled CAS: 76144-81-5.[1]76144-81-5[2][3]
Molecular Formula C6H11D3N2O2[1][4]C6H14N2O2[2][3]
Molecular Weight 149.21 g/mol [1][4]146.19 g/mol [2][3]

Mechanism of Action: Modulation of Carnitine Biosynthesis

Meldonium's primary mechanism of action involves the modulation of cellular energy metabolism by inhibiting carnitine biosynthesis.[2][5][6][7] This shifts the cell's energy preference from fatty acid oxidation to the more oxygen-efficient pathway of glycolysis.[2][5] This is particularly beneficial in ischemic conditions where oxygen supply is limited.[5][8]

The key molecular interactions are:

  • Inhibition of Gamma-Butyrobetaine Dioxygenase (BBOX): Meldonium acts as a competitive inhibitor of BBOX, the enzyme responsible for the final step in L-carnitine synthesis—the conversion of gamma-butyrobetaine (GBB) to L-carnitine.[2][5][6][9]

  • Inhibition of Carnitine Transporter OCTN2: It also competitively inhibits the organic cation transporter 2 (OCTN2), which is responsible for the uptake of carnitine into cells.[4][6]

  • Metabolic Shift: The resulting decrease in intracellular L-carnitine levels limits the transport of long-chain fatty acids into the mitochondria for β-oxidation.[2][7] This forces a metabolic switch towards glycolysis for ATP production, a process that yields more energy per molecule of oxygen consumed.[5]

  • Reduction of Cytotoxic Intermediates: By preventing the accumulation of cytotoxic intermediates of fatty acid beta-oxidation, Meldonium protects cells from ischemic damage.[2][6][7]

Meldonium Mechanism of Action GBB Gamma-Butyrobetaine (GBB) BBOX BBOX Enzyme GBB->BBOX Substrate LCarnitine L-Carnitine Mitochondria Mitochondria LCarnitine->Mitochondria Transport Meldonium Meldonium Meldonium->BBOX Inhibition BBOX->LCarnitine Synthesis FattyAcids Long-Chain Fatty Acids FattyAcids->Mitochondria Transport BetaOxidation β-Oxidation Mitochondria->BetaOxidation ATP ATP BetaOxidation->ATP Less O2 Efficient Glycolysis Glycolysis Glycolysis->ATP More O2 Efficient

Caption: Meldonium inhibits BBOX, reducing L-carnitine and shifting energy metabolism.

Experimental Protocols

This compound is primarily used as an internal standard in quantitative analytical methods, particularly for anti-doping analysis where urine is the biological matrix of choice.[10] The high polarity and permanent charge of Meldonium make its extraction challenging, leading to the prevalence of "dilute-and-shoot" sample preparation methods.[11]

Sample Preparation: Dilute-and-Shoot

This common and straightforward approach minimizes sample manipulation and potential loss of the analyte.[10][11]

  • Objective: To prepare a biological sample (typically urine) for direct injection into an LC-MS system.

  • Methodology:

    • Thaw the frozen urine sample and vortex to ensure homogeneity.

    • Centrifuge the sample to pellet any particulate matter.

    • Transfer a known aliquot of the supernatant to a clean vial.

    • Add a known concentration of the internal standard, this compound.

    • Dilute the mixture with an appropriate solvent (e.g., mobile phase or a weak organic solvent).

    • Vortex the final mixture and transfer it to an autosampler vial for analysis.

Analytical Detection: LC-HRMS

High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is a powerful technique for the unequivocal identification and quantification of Meldonium.

  • Objective: To separate Meldonium from endogenous matrix components and accurately measure the mass-to-charge ratio of both the analyte and the internal standard.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Methodology:

    • Chromatographic Separation: Due to the polar nature of Meldonium, Hydrophilic Interaction Liquid Chromatography (HILIC) is often employed for better retention and separation from the urine matrix.[12] A typical mobile phase might consist of an aqueous buffer and a high concentration of an organic solvent like acetonitrile.

    • Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Data is acquired in full scan mode to detect the precursor ions of Meldonium and this compound. Confirmation is achieved using tandem mass spectrometry (MS/MS) to generate characteristic product ions.

    • Quantification: The ratio of the peak area of Meldonium to the peak area of the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Meldonium in the sample.

LC-HRMS Workflow for Meldonium Analysis Sample Urine Sample Spike Spike with this compound (Internal Standard) Sample->Spike Dilute Dilute & Vortex Spike->Dilute HILIC HILIC Separation Dilute->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI HRMS HRMS Detection (Full Scan & MS/MS) ESI->HRMS Data Data Analysis (Quantification) HRMS->Data

Caption: Workflow for quantitative analysis of Meldonium using an internal standard.

References

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Meldonium in Urine using Meldonium-d3 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Meldonium, a substance with metabolic modulatory effects, is included in the World Anti-Doping Agency's (WADA) list of prohibited substances.[1][2] Its detection and quantification in urine are crucial for anti-doping control and pharmacokinetic studies. This document provides a detailed protocol for the quantitative analysis of Meldonium in human urine using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Meldonium-d3 as the internal standard. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[3][4]

The presented methodology is based on a simple "dilute-and-shoot" sample preparation, which is well-suited for the highly polar nature of Meldonium, minimizing sample manipulation and potential for analyte loss.[1][2][5][6][7] The protocol outlines the entire workflow from sample preparation to data analysis, and the quantitative performance of the method is summarized for easy reference.

Experimental Protocols

1. Materials and Reagents

  • Meldonium certified reference material

  • This compound certified internal standard (IS)

  • LC-MS/MS grade methanol

  • LC-MS/MS grade acetonitrile

  • LC-MS/MS grade water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Blank human urine (verified to be free of Meldonium)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

2. Preparation of Standard Solutions

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Meldonium and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Meldonium by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (1 µg/mL): Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 1 µg/mL.[3]

3. Sample Preparation

The "dilute-and-shoot" method is employed for its simplicity and efficiency.[1][2][5]

  • Centrifuge urine samples at 10,000 x g for 10 minutes to pellet any particulate matter.[1]

  • Transfer 90 µL of the urine supernatant to a clean microcentrifuge tube.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to each urine sample, calibration standard, and quality control sample.[3]

  • Vortex mix for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC): A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) columns can be utilized for the separation of the highly polar Meldonium.[3][4][5]

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute Meldonium. For a reversed-phase column, a low organic starting condition is typical.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode is used.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Meldonium: m/z 147 → 58[3][8]

      • This compound: m/z 150 → 61[3][8]

    • Collision Energy (CE): Optimized for the specific instrument, typically around 30 eV.[3]

    • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, gas flow, and temperature).

5. Calibration Curve and Quality Control

  • Calibration Standards: Prepare a calibration curve by spiking blank urine with the Meldonium working standard solutions to achieve a concentration range of 10 ng/mL to 5000 ng/mL.[8][9]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to assess the accuracy and precision of the method.

Data Presentation

Table 1: Summary of Quantitative Method Performance

ParameterResultReference
Linearity Range10 - 4000 ng/mL[8]
Correlation Coefficient (r²)> 0.99[3]
Limit of Detection (LOD)< 10 ng/mL[4]
Limit of Quantification (LOQ)10 ng/mL[5][8]
Intra-day Precision (%RSD)5.9 – 12.3%[3]
Inter-day Precision (%RSD)9.9 – 12.9%[3]
Accuracy/RecoveryWithin ±15% of nominal value[10][11]
Matrix Effect71 - 97%[3]

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & Quantification urine_sample Urine Sample Collection centrifugation Centrifugation (10,000 x g, 10 min) urine_sample->centrifugation supernatant_transfer Transfer Supernatant (90 µL) centrifugation->supernatant_transfer is_addition Add this compound IS (10 µL) supernatant_transfer->is_addition vortex Vortex Mixing is_addition->vortex transfer_to_vial Transfer to Autosampler Vial vortex->transfer_to_vial lc_separation LC Separation (C18 or HILIC) transfer_to_vial->lc_separation Injection ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Meldonium calibration_curve->quantification final_report Final Report quantification->final_report

Caption: Workflow for the quantitative analysis of Meldonium in urine.

logical_relationship Meldonium Meldonium (Analyte) m/z 147 LC_Separation LC Separation Meldonium->LC_Separation Meldonium_d3 This compound (Internal Standard) m/z 150 Meldonium_d3->LC_Separation Quantification Accurate Quantification Meldonium_d3->Quantification Correction for Matrix Effects & Variability Urine_Matrix Urine Matrix (Potential for Ion Suppression/Enhancement) Urine_Matrix->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection MS_Detection->Quantification

References

Application of Meldonium-d3 in Pharmacokinetic Studies of Meldonium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a substance with cardioprotective and anti-ischemic effects, has garnered significant attention in both clinical research and sports medicine.[1] Accurate determination of its pharmacokinetic profile is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard, such as Meldonium-d3, is the gold standard for quantitative analysis of Meldonium in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides detailed protocols and data for the use of this compound in pharmacokinetic studies of Meldonium.

This compound, being chemically identical to Meldonium but with a higher mass due to the deuterium atoms, co-elutes with the analyte during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of matrix effects and variations in sample preparation and instrument response, leading to precise and accurate quantification.

Experimental Protocols

Bioanalytical Method using LC-MS/MS

This protocol outlines a common method for the quantification of Meldonium in plasma or urine samples.

a. Sample Preparation (Protein Precipitation)

A simple and rapid protein precipitation method is often employed for plasma samples.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add a known concentration of this compound internal standard solution.

  • Add 300 µL of methanol (or acetonitrile) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

b. Sample Preparation (Dilute-and-Shoot for Urine)

For urine samples, a "dilute-and-shoot" approach is often sufficient.[3]

  • Take an aliquot of the urine sample.

  • Add the this compound internal standard.[4]

  • Dilute the sample with the initial mobile phase or a suitable buffer.

  • Vortex to mix.

  • Inject the diluted sample directly into the LC-MS/MS system.

c. Liquid Chromatography Conditions

Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating the polar Meldonium molecule.

ParameterValue
Column HILIC Column (e.g., ZORBAX HILIC Plus, 50 × 2.1 mm, 3.5 μm)[5]
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[6]
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 - 0.5 mL/min[5][6]
Injection Volume 5 µL[5][6]
Column Temperature 40 °C
Gradient Optimized for separation (e.g., starting with high organic content)

d. Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)[6]
Capillary Voltage 4000 V[6]
Gas Temperature 350 °C[6]
Nebulizer Pressure 40 psi[6]
MRM Transitions
Meldoniumm/z 147.1 → 58.2[6]
This compoundm/z 150.1 → 61.2 (example, exact mass may vary)

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is urine Urine Sample urine->add_is ppt Protein Precipitation (Methanol/Acetonitrile) add_is->ppt for Plasma dilute Dilution add_is->dilute for Urine centrifuge Centrifugation ppt->centrifuge supernatant Supernatant for Analysis centrifuge->supernatant diluted_urine Diluted Urine for Analysis dilute->diluted_urine lc HILIC Separation supernatant->lc diluted_urine->lc ms Tandem Mass Spectrometry (MRM Mode) lc->ms quant Quantification using Meldonium/Meldonium-d3 Peak Area Ratios ms->quant pk_calc Pharmacokinetic Parameter Calculation quant->pk_calc

Caption: Workflow for the bioanalysis of Meldonium using this compound.

Data Presentation

The use of this compound as an internal standard allows for the reliable determination of key pharmacokinetic parameters. The following tables summarize representative data from studies on Meldonium.

Table 1: Pharmacokinetic Parameters of Meldonium in Rats

This table presents data on the pharmacokinetics of meldonium in rats under different conditions.[6]

ParameterNormoxia (i.g.)Hypoxia (i.g.)
Tmax (h) 1.33 ± 0.582.67 ± 1.53
Cmax (µg/mL) 32.17 ± 10.3345.67 ± 12.01
AUC0-t (µg·h/mL) 134.33 ± 35.08321.67 ± 89.12
CL/F (mL/h/kg) 1400 ± 362230 ± 150
MRTlast (h) 4.34 ± 0.588.40 ± 1.36
Table 2: Method Validation Parameters for Meldonium Quantification

This table showcases typical validation parameters for a bioanalytical method using a deuterated internal standard.[6]

ParameterResult
Linearity Range (µg/mL) 0.5 - 50
Correlation Coefficient (r²) 0.9960
Lower Limit of Quantification (µg/mL) 0.5
Intra-batch Precision (%RSD) < 5.57
Inter-batch Precision (%RSD) < 8.06
Accuracy (%) < 15
Recovery (%) 99.07 - 105.28

Logical Relationship of Method Components

logical_relationship cluster_analyte cluster_process cluster_output meldonium Meldonium (Analyte) sample_prep Sample Preparation meldonium->sample_prep meldonium_d3 This compound (IS) meldonium_d3->sample_prep lc_sep LC Separation sample_prep->lc_sep ionization ESI Ionization lc_sep->ionization ms_detection MS/MS Detection ionization->ms_detection peak_area_ratio Peak Area Ratio (Analyte/IS) ms_detection->peak_area_ratio concentration Concentration peak_area_ratio->concentration pk_parameters Pharmacokinetic Parameters concentration->pk_parameters

Caption: Key steps in quantitative bioanalysis using an internal standard.

Conclusion

The application of this compound as an internal standard is indispensable for the accurate and precise quantification of Meldonium in pharmacokinetic studies. The methodologies described provide a robust framework for researchers, scientists, and drug development professionals to conduct reliable bioanalysis. The use of LC-MS/MS with a stable isotope-labeled internal standard ensures high sensitivity, specificity, and reproducibility, which are critical for regulatory submissions and a thorough understanding of the drug's behavior in biological systems.

References

Application Notes and Protocols for Meldonium Analysis using Meldonium-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the sample preparation of biological matrices for the quantitative analysis of Meldonium, utilizing Meldonium-d3 as an internal standard. The methodologies described are essential for accurate and robust quantification in clinical, forensic, and research settings.

Introduction

Meldonium is a metabolic modulator that has been included on the World Anti-Doping Agency's (WADA) prohibited list. Accurate detection and quantification of Meldonium in biological samples are crucial for anti-doping control and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of analytical results obtained by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This guide details three common sample preparation techniques: a simple "dilute-and-shoot" method for urine, protein precipitation for plasma and serum, and solid-phase extraction (SPE) for a cleaner sample extract from various biological matrices.

Experimental Workflows

The selection of a sample preparation method depends on the biological matrix, the required limit of quantification, and the analytical instrumentation available. Below is a generalized workflow for Meldonium analysis.

experimental_workflow cluster_sample_collection Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Plasma, Serum) IS_Spike Spike with This compound (IS) Sample->IS_Spike Dilute Dilute-and-Shoot (Urine) IS_Spike->Dilute PPT Protein Precipitation (Plasma, Serum) IS_Spike->PPT SPE Solid-Phase Extraction (Urine, Plasma, Serum) IS_Spike->SPE LCMS LC-MS/MS Analysis Dilute->LCMS PPT->LCMS SPE->LCMS Data Data Processing (Quantification) LCMS->Data

Figure 1: Generalized experimental workflow for Meldonium analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the described sample preparation techniques. These values are compiled from various studies and are intended to provide a comparative overview.

Table 1: Method Performance in Urine

ParameterDilute-and-ShootReference(s)
Linearity Range 0.5 - 100 µg/mL[1]
Lower Limit of Detection (LOD) <10 ng/mL[1]
Lower Limit of Quantification (LLOQ) 2.5 - 10 ng/L[2]
Intra-day Precision (%RSD) 5.9 - 12.3%[1]
Inter-day Precision (%RSD) 9.9 - 12.9%[1]
Matrix Effect 71 - 97%[3]
Recovery Not applicable (direct injection)

Table 2: Method Performance in Plasma/Serum (Protein Precipitation)

ParameterProtein PrecipitationReference(s)
Linearity Range 10 - 6000 ng/mL[4]
Lower Limit of Quantification (LLOQ) 10 ng/mL[4]
Intra-day Precision (%RSD) Meets acceptance criteria[5]
Inter-day Precision (%RSD) Meets acceptance criteria[5]
Matrix Effect 92.4 - 111.5%[5]
Recovery 77.3 - 97.3%[5]

Table 3: Method Performance in Food Matrices (Solid-Phase Extraction)

ParameterSolid-Phase ExtractionReference(s)
Detection Limit 0.25 - 2.5 µg/kg[6]
Quantification Limit 0.5 - 5.0 µg/kg[6]
Recovery 80.1 - 119.9%[6]
Precision (%RSD) 1.95 - 15.4%[6]

Experimental Protocols

Protocol 1: "Dilute-and-Shoot" for Urine Samples

This method is rapid and suitable for high-throughput screening of Meldonium in urine.

Materials:

  • Urine sample

  • This compound internal standard (IS) solution (e.g., 1 µg/mL in deionized water)

  • Acetonitrile (ACN)

  • 100 mM Ammonium acetate solution

  • Deionized water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • For initial screening, pool two 45 µL aliquots of the urine sample.[1]

  • Fortify the pooled sample with 10 µL of the 1 µg/mL this compound internal standard solution.[1]

  • Vortex the mixture thoroughly.

  • For confirmatory analysis, dilute suspicious urine samples appropriately with deionized water.[1][3]

  • Take a 270 µL aliquot of the diluted urine sample and fortify it with 30 µL of the 1 µg/mL this compound internal standard solution.[1][3]

  • Further dilute the mixture with 700 µL of acetonitrile and 100 µL of a 100 mM ammonium acetate solution.[1][3]

  • Vortex the sample to ensure complete mixing.

  • Centrifuge the sample if particulates are observed.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

This protocol is effective for removing the bulk of proteins from plasma or serum samples, which can interfere with LC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • This compound internal standard (IS) solution (concentration to be optimized based on expected analyte levels)

  • Ice-cold acetonitrile (ACN) or other suitable organic solvent (e.g., methanol, acetone)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Refrigerated centrifuge

  • Pipettes and tips

  • Autosampler vials

Procedure:

  • Thaw plasma or serum samples on ice.

  • Pipette 100 µL of the plasma/serum sample into a clean microcentrifuge tube.

  • Add the appropriate volume of this compound internal standard solution and vortex briefly.

  • Add 400 µL of ice-cold acetonitrile to the sample to precipitate the proteins.[5] The ratio of solvent to sample may need optimization (typically 3:1 or 4:1 v/v).

  • Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]

  • Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in a smaller volume of mobile phase for concentration.

  • Transfer the final sample to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Biological Fluids

SPE provides a cleaner sample extract compared to protein precipitation by removing more matrix interferences, which can lead to improved sensitivity and reduced ion suppression. A mixed-mode cation exchange (MCX) sorbent is often suitable for a polar, permanently charged compound like Meldonium.

Materials:

  • Biological fluid sample (urine, plasma, or serum)

  • This compound internal standard (IS) solution

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange - MCX)

  • SPE vacuum manifold or positive pressure processor

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Deionized water)

  • Wash solvent (e.g., 0.1% Formic acid in water, followed by Methanol)

  • Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)

  • Collection tubes

  • Vortex mixer

  • Sample concentrator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

  • Autosampler vials

Procedure:

  • Sample Pre-treatment:

    • Thaw the biological sample and vortex.

    • Spike the sample with this compound internal standard.

    • For plasma/serum, a protein precipitation step (as in Protocol 2) may be performed prior to SPE to prevent clogging of the cartridge.

    • For urine, dilute the sample (e.g., 1:1 with 0.1% formic acid in water) to adjust pH and reduce viscosity.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Pass 1-2 mL of methanol through the cartridge. Do not allow the sorbent to dry.

  • SPE Cartridge Equilibration:

    • Pass 1-2 mL of deionized water through the cartridge. Do not allow the sorbent to dry before loading the sample.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent (e.g., 0.1% formic acid in water) to remove hydrophilic interferences.

    • Follow with a wash of 1-2 mL of a stronger organic solvent (e.g., methanol) to remove lipophilic interferences. Ensure the wash solvent is not strong enough to elute the analyte of interest.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute Meldonium and this compound from the cartridge using 1-2 mL of the elution solvent (e.g., 5% ammonium hydroxide in methanol). The basic modifier is necessary to disrupt the ionic interaction with the cation exchange sorbent.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase of the LC method.

    • Vortex to ensure the residue is fully dissolved.

  • Final Sample:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Logical Relationships in SPE

The following diagram illustrates the decision-making process for developing an SPE method for a polar, cationic analyte like Meldonium.

spe_logic Analyte Analyte Properties: Meldonium (Polar, Cationic) Sorbent Sorbent Selection: Mixed-Mode Cation Exchange (MCX) Analyte->Sorbent Condition Conditioning: Methanol (wets sorbent) Sorbent->Condition Equilibrate Equilibration: Water/Acidic Buffer (prepares for sample) Condition->Equilibrate Load Sample Loading: Acidified Sample (promotes ionic retention) Equilibrate->Load Wash1 Aqueous Wash: Removes polar interferences Load->Wash1 Wash2 Organic Wash: Removes non-polar interferences Wash1->Wash2 Elute Elution: Basic Organic Solvent (disrupts ionic bond) Wash2->Elute Result Clean Extract Elute->Result

Figure 2: Decision logic for SPE method development for Meldonium.

References

Application Note: High-Throughput Quantification of Meldonium in Human Plasma by UHPLC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Meldonium in human plasma samples. The protocol employs a simple and rapid protein precipitation technique for sample preparation, followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The use of a stable isotope-labeled internal standard, Meldonium-d3, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, clinical research, and anti-doping applications. The method has been validated for selectivity, linearity, accuracy, precision, and recovery.

Introduction

Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) is a clinically used anti-ischemic drug that has also been identified as a performance-enhancing substance, leading to its inclusion on the World Anti-Doping Agency (WADA) Prohibited List. Consequently, sensitive and reliable methods for its quantification in biological matrices are crucial. This application note presents a validated UHPLC-MS/MS method for the determination of Meldonium in human plasma, utilizing a deuterated internal standard (IS) to correct for matrix effects and variations in sample processing. The simple protein precipitation sample preparation allows for a high-throughput workflow.

Experimental

Materials and Reagents
  • Meldonium standard (≥98% purity)

  • This compound (deuterated internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2 EDTA)

Sample Preparation

A protein precipitation method is employed for the extraction of Meldonium from plasma samples.[1]

  • Allow plasma samples to thaw at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound).

  • Add 300 µL of methanol, and vortex for 2 minutes to precipitate proteins.[1]

  • Centrifuge the mixture at 6000 rpm for 5 minutes at 4°C.[1]

  • Transfer approximately 50 µL of the clear supernatant to an autosampler vial for UHPLC-MS/MS analysis.[1]

The following diagram illustrates the sample preparation workflow:

G cluster_prep Sample Preparation s1 1. Aliquot 100 µL Plasma s2 2. Add 20 µL Internal Standard (this compound) s1->s2 s3 3. Add 300 µL Methanol & Vortex s2->s3 s4 4. Centrifuge at 6000 rpm for 5 min s3->s4 s5 5. Transfer Supernatant for Analysis s4->s5

Caption: Plasma Sample Preparation Workflow.

Liquid Chromatography

The chromatographic separation is achieved on a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for retaining and separating polar compounds like Meldonium.

  • UHPLC System: Agilent 1290 Infinity II or equivalent

  • Column: ZORBAX HILIC Plus, 50 × 2.1 mm, 3.5 µm[1]

  • Mobile Phase A: Water with 200 mM ammonium formate buffer[1]

  • Mobile Phase B: Acetonitrile[1]

  • Isocratic Elution: 20% A : 75% B : 5% Buffer[1]

  • Flow Rate: 0.400 mL/min[1][2]

  • Injection Volume: 5 µL[1][2]

  • Column Temperature: 40°C

  • Run Time: Approximately 2.0 minutes[1]

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Meldonium: m/z 147.2 → 58.0[3]

    • This compound (IS): m/z 150.2 → 61.0 (hypothetical, based on common fragmentation)

The overall analytical workflow is depicted below:

G cluster_workflow Analytical Workflow start Prepared Plasma Sample uhplc UHPLC Separation (HILIC Column) start->uhplc ms Mass Spectrometry (ESI+ MRM) uhplc->ms data Data Acquisition & Processing ms->data result Quantitative Result data->result

Caption: UHPLC-MS/MS Analytical Workflow.

Results and Discussion

Method Validation

The method was validated according to established bioanalytical method validation guidelines. The following performance characteristics were evaluated:

Linearity and Range

The method demonstrated excellent linearity over a concentration range of 50 to 5000 ng/mL for Meldonium in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of Meldonium to the internal standard against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically applied.

ParameterResult
Calibration Range50 - 5000 ng/mL[1]
Correlation Coefficient (r²)> 0.99
LLOQ47.70 ng/mL[1]

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low QC< 7.1%[3]94.1%[1]< 15%85-115%
Medium QC< 7.1%[3]100.2%[1]< 15%85-115%
High QC< 7.1%[3]93.1%[1]< 15%85-115%

Recovery

The extraction recovery of Meldonium from plasma was determined by comparing the peak areas of the analyte from extracted samples to those of post-extraction spiked samples.

AnalyteLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)
Meldonium94.1%[1]100.2%[1]93.1%[1]

Note: The use of a deuterated internal standard effectively compensates for any variability in recovery.

Conclusion

The described UHPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of Meldonium in human plasma. The simple protein precipitation sample preparation protocol is amenable to high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for applications in clinical research, pharmacokinetic studies, and anti-doping control.

References

Application Notes and Protocols for the Quantification of Meldonium using Meldonium-d3 in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a substance primarily used to treat ischemia, has been on the World Anti-Doping Agency's (WADA) list of prohibited substances since 2016 due to its potential to enhance athletic performance.[1] Its detection in forensic toxicology, particularly in anti-doping screening, requires robust and sensitive analytical methods. Meldonium's high polarity and low molecular weight make its analysis challenging.[1][2] Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for its quantification, with stable isotope-labeled internal standards like Meldonium-d3 being crucial for accurate and reliable results.[3][4]

This document provides detailed application notes and protocols for the quantification of Meldonium in urine samples using this compound as an internal standard, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-High-Resolution Mass Spectrometry (HILIC-HRMS) methods.

Mechanism of Action: Inhibition of Carnitine Biosynthesis

Meldonium's primary mechanism of action involves the inhibition of γ-butyrobetaine (GBB) hydroxylase, the final enzyme in the carnitine biosynthesis pathway.[5][6] By competitively inhibiting this enzyme, Meldonium reduces the endogenous levels of L-carnitine.[7] L-carnitine is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering L-carnitine levels, Meldonium shifts the energy metabolism from fatty acid oxidation to glycolysis, which is a more oxygen-efficient process. This shift is believed to be the basis for its therapeutic effects and its potential for performance enhancement in athletes.

Meldonium_Mechanism Meldonium's Mechanism of Action in Carnitine Biosynthesis cluster_pathway Carnitine Biosynthesis Pathway cluster_effects Downstream Effects Lysine Lysine TML Trimethyllysine Lysine->TML Methylation TMLH Trimethyllysine Hydroxylase TML->TMLH HTML 3-Hydroxy-N-trimethyllysine TMLH->HTML HTMLA HTML Aldolase HTML->HTMLA TMABA 4-N-trimethylaminobutyraldehyde HTMLA->TMABA TMABADH TMABA Dehydrogenase TMABA->TMABADH GBB γ-Butyrobetaine (GBB) TMABADH->GBB GBBH γ-Butyrobetaine Hydroxylase (BBOX) GBB->GBBH LCarnitine L-Carnitine GBBH->LCarnitine Decreased_LCarnitine Decreased L-Carnitine Levels GBBH->Decreased_LCarnitine Meldonium Meldonium Inhibition Meldonium->Inhibition Inhibition->GBBH Inhibited_FAO Inhibited Fatty Acid β-Oxidation Decreased_LCarnitine->Inhibited_FAO Increased_Glycolysis Increased Glycolysis Inhibited_FAO->Increased_Glycolysis

Meldonium inhibits GBB hydroxylase, disrupting L-carnitine synthesis.

Analytical Methodologies

The "dilute-and-shoot" method is a common and straightforward sample preparation technique for Meldonium analysis in urine due to its high polarity, which makes extraction by liquid-liquid or solid-phase extraction difficult.[1][8]

LC-MS/MS Method for Screening and Quantification

This method is suitable for initial screening and quantification of Meldonium in urine samples.

Experimental Workflow

LCMSMS_Workflow Start Urine Sample Centrifuge Centrifuge (10 min @ 10,400 g) Start->Centrifuge Supernatant Transfer 90 µL Supernatant Centrifuge->Supernatant Spike_IS Spike with 10 µL This compound (IS) Supernatant->Spike_IS Vortex Vortex Spike_IS->Vortex Inject Inject 5 µL into LC-MS/MS System Vortex->Inject Analysis Data Acquisition (MRM Mode) Inject->Analysis

LC-MS/MS sample preparation and analysis workflow.

Experimental Protocol

Sample Preparation [2]

  • Centrifuge 300 µL of urine sample for 10 minutes at 10,400 g.

  • Transfer 90 µL of the supernatant to an autosampler vial.

  • Spike the supernatant with 10 µL of this compound internal standard (IS) solution (concentration will depend on the calibration range).

  • Vortex the sample thoroughly.

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions [2][3]

  • Column: Reversed-phase C18 column (e.g., Kinetex C18, 100 mm x 2.1 mm, or Nucleodur C18 Pyramid, 50 mm x 2 mm, 3 µm).

  • Mobile Phase A: 5 mM ammonium acetate with 0.1% glacial acetic acid in water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient is typically used.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions [3]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Meldonium: m/z 147 → 58

    • This compound: m/z 150 → 61

  • Collision Energy (CE): Approximately 30 eV.

Quantitative Data Summary

ParameterValueReference
Linearity Range0.5 - 100 µg/mL[3]
Limit of Detection (LOD)< 10 ng/mL[4]
Limit of Quantification (LOQ)0.01 mg/L[9]
Intra-day Precision5.9 - 12.3%[3]
Inter-day Precision9.9 - 12.9%[4]
AccuracyWithin ±15% of nominal concentration[10]
Matrix Effect71 - 93%[3]
HILIC-HRMS Method for Confirmation and Quantification

Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for the separation of polar compounds like Meldonium and can provide enhanced sensitivity. High-Resolution Mass Spectrometry (HRMS) offers excellent specificity for confirmation.

Experimental Workflow

HILIC_Workflow Start Urine Sample Dilute Dilute 270 µL with Deionized Water Start->Dilute Spike_IS Spike with 30 µL This compound (IS) Dilute->Spike_IS Add_ACN Add 700 µL Acetonitrile Spike_IS->Add_ACN Add_Buffer Add 100 µL 100 mM Ammonium Acetate Add_ACN->Add_Buffer Mix Vortex Add_Buffer->Mix Inject Inject 20 µL into HILIC-HRMS System Mix->Inject Analysis Data Acquisition (HRMS) Inject->Analysis

HILIC-HRMS sample preparation and analysis workflow.

Experimental Protocol

Sample Preparation [3]

  • Dilute 270 µL of the urine sample with an appropriate amount of deionized water.

  • Add 30 µL of this compound internal standard (IS) solution (e.g., 1 µg/mL).

  • Add 700 µL of acetonitrile.

  • Add 100 µL of 100 mM ammonium acetate solution.

  • Vortex the mixture.

  • Inject 20 µL of the prepared sample into the HILIC-HRMS system.

Liquid Chromatography (HILIC) Conditions [3][11]

  • Column: HILIC column (e.g., Nucleodur HILIC, 100 x 2 mm, 1.8 µm or BEH HILIC).

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Ammonium formate buffer in water.

  • Gradient: A gradient from high to low organic content.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

High-Resolution Mass Spectrometry (HRMS) Conditions [12]

  • Ionization Mode: ESI, Positive.

  • Precursor Ions (m/z):

    • Meldonium: 147.1129

    • This compound: 150.1317

  • Resolution: High resolution (e.g., 17,500 FWHM or higher).

  • Collision: Higher-energy C-trap dissociation (HCD) can be used for fragmentation.

Quantitative Data Summary

ParameterValueReference
Linearity Range1.0 - 12.5 µg/mL[3]
Limit of Detection (LOD)< 10 ng/mL[4]
Limit of Quantification (LOQ)5.0 µg/kg (in meat)[13]
Intra-day Precision7.0 - 8.4%[3]
Inter-day Precision9.9 - 12.9%[3]
AccuracyWithin ±15% of nominal concentration[10]
Matrix Effect73 - 97%[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

While LC-MS is the preferred method, GC-MS can be an alternative, although it requires derivatization to increase the volatility of the polar Meldonium molecule.[1][14]

Derivatization

  • Principle: Chemical modification of the analyte to a more volatile and thermally stable form.[14]

  • Potential Reagents: Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize compounds with active hydrogens.[15]

  • Challenges: The derivatization reaction needs to be optimized for completeness and reproducibility, which can be time-consuming.[15] The permanent positive charge on Meldonium may also pose challenges for typical derivatization reactions.

Conclusion

The quantification of Meldonium in forensic toxicology screening is reliably achieved using LC-MS/MS and HILIC-HRMS methods with this compound as an internal standard. The "dilute-and-shoot" sample preparation is a simple and effective approach for urine analysis. The choice between a standard LC-MS/MS method and a HILIC-HRMS method will depend on the specific requirements for sensitivity, selectivity, and whether the analysis is for initial screening or confirmation. While GC-MS is a less common approach due to the need for derivatization, it remains a potential alternative if properly validated. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field.

References

Application Notes and Protocols for Spiking Biological Samples with Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium is a substance that has been monitored in sports due to its potential for performance enhancement and has been on the World Anti-Doping Agency (WADA) prohibited list. Accurate and reliable quantification of Meldonium in biological matrices is crucial for both anti-doping control and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Meldonium-d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability in extraction and ionization.

These application notes provide detailed protocols for the spiking of this compound in human urine and plasma samples, followed by sample preparation and analysis using LC-MS/MS. The methodologies are based on established and validated procedures in the scientific literature.

Experimental Protocols

  • Meldonium (certified reference material)

  • This compound (certified internal standard)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • Human urine (drug-free)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Meldonium Stock Solution (1 mg/mL): Accurately weigh and dissolve Meldonium reference standard in methanol to obtain a final concentration of 1 mg/mL.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to achieve a concentration of 1 mg/mL.

  • Meldonium Working Standards: Prepare a series of working standards by serially diluting the Meldonium stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create calibration curve standards.

  • This compound IS Working Solution:

    • For Urine Analysis: Dilute the this compound stock solution with acetonitrile to a final concentration of 1 µg/mL.[1][2]

    • For Plasma Analysis: Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 500 ng/mL. This concentration is appropriate for typical calibration curve ranges observed for Meldonium in plasma.

This protocol is adapted for the confirmatory analysis of Meldonium in urine.

  • Sample Aliquoting: Transfer 270 µL of the urine sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 30 µL of the 1 µg/mL this compound IS working solution to the urine sample.[1][2]

  • Vortex: Briefly vortex the sample to ensure thorough mixing.

  • Dilution and Precipitation: Add 700 µL of acetonitrile and 100 µL of a 100 mM ammonium acetate solution.[1][2]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any precipitated proteins.

  • Sample Transfer: Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Sample Aliquoting: Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 500 ng/mL this compound IS working solution to the plasma sample.

  • Vortex: Briefly vortex the sample to mix.

  • Protein Precipitation: Add 400 µL of cold acetonitrile to the tube to precipitate plasma proteins.

  • Vortex and Centrifuge: Vortex the sample vigorously for at least 30 seconds. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Data Presentation

Biological MatrixThis compound Working Solution ConcentrationVolume to SpikeFinal Concentration in Sample Preparation
Human Urine1 µg/mL30 µL~90.9 ng/mL
Human Plasma500 ng/mL10 µL~9.8 ng/mL
ParameterTypical Setting
LC System UPLC or UHPLC system
Column HILIC (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with a high percentage of Mobile Phase B (e.g., 95%), ramp down to a lower percentage, then re-equilibrate.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 20 µL
Column Temperature 30 - 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Meldonium) m/z 147.1
Product Ion (Meldonium) m/z 58.1
Precursor Ion (this compound) m/z 150.1
Product Ion (this compound) m/z 61.1
ParameterHuman UrineHuman Plasma
Linearity Range 0.5 - 100 µg/mL10 - 6000 ng/mL[3]
Lower Limit of Quantification (LLOQ) <10 ng/mL[4]10 ng/mL[3]
Intra-day Precision (%RSD) 7.0 - 8.4%[4]< 7.1%
Inter-day Precision (%RSD) 9.9 - 12.9%[4]< 7.1%
Recovery Not specified (Dilute-and-shoot)~87.5%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_urine Urine Protocol cluster_plasma Plasma Protocol start Start: Receive Biological Sample (Urine or Plasma) aliquot Aliquot Sample start->aliquot end_node End: Quantitative Data Reporting spike_is Spike with this compound Internal Standard aliquot->spike_is urine_dilute Dilute with Acetonitrile & Ammonium Acetate spike_is->urine_dilute Urine plasma_precipitate Protein Precipitation with Acetonitrile spike_is->plasma_precipitate Plasma urine_vortex Vortex & Centrifuge urine_dilute->urine_vortex transfer Transfer Supernatant to Autosampler Vial urine_vortex->transfer plasma_vortex Vortex & Centrifuge plasma_precipitate->plasma_vortex plasma_vortex->transfer lcms_analysis LC-MS/MS Analysis transfer->lcms_analysis data_processing Data Processing (Peak Integration, Calibration Curve) lcms_analysis->data_processing data_processing->end_node

Caption: Workflow for spiking and analysis of biological samples.

References

Application Notes and Protocols for the Bioequivalence Assessment of Meldonium Formulations Using Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meldonium, a cardioprotective drug, has garnered significant attention for its therapeutic applications and its presence on the World Anti-Doping Agency's (WADA) prohibited list.[1][2] As generic formulations of meldonium become available, establishing their bioequivalence to the reference product is a critical step in the regulatory approval process. This document provides detailed application notes and protocols for conducting bioequivalence studies of meldonium formulations, with a specific focus on the use of a stable isotope-labeled internal standard, Meldonium-d3, for accurate quantification in biological matrices.

The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is highly recommended by regulatory bodies such as the FDA and EMA for mass spectrometry-based bioanalytical methods.[3][4] The SIL-IS closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the quantitative data.[3][5]

Bioanalytical Method: UPLC-MS/MS for Meldonium Quantification

A rapid, sensitive, and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is the standard for the quantification of meldonium in plasma samples.[6][7]

Experimental Protocol: Plasma Sample Analysis

1. Sample Preparation:

  • Thaw frozen human plasma samples at room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized, e.g., 20 ng/mL).[8]

  • Vortex mix for 10 seconds.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex mix vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC Conditions (Representative):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for polar compounds like meldonium (e.g., ACQUITY UPLC BEH HILIC, 2.1 x 50 mm, 1.7 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Meldonium: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined during method development).

    • This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be determined during method development).

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity and specificity.

Bioequivalence Study Protocol

A typical bioequivalence study for meldonium formulations is designed as an open-label, randomized, single-dose, two-period, two-sequence crossover study under fasting conditions.[10][11]

Study Design and Conduct
  • Volunteer Selection: A sufficient number of healthy adult volunteers (e.g., 24-36) are enrolled after obtaining informed consent.

  • Randomization: Volunteers are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).

  • Dosing: In each period, volunteers receive a single oral dose of either the test or reference meldonium formulation (e.g., 500 mg capsule).[12]

  • Washout Period: A washout period of at least 7-10 elimination half-lives of meldonium separates the two treatment periods to ensure complete drug elimination.

  • Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma Separation: Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.

  • Pharmacokinetic Analysis: Plasma concentrations of meldonium are determined using the validated UPLC-MS/MS method. Pharmacokinetic parameters (Cmax, Tmax, AUC0-t, AUC0-∞) are calculated for each volunteer for both formulations using non-compartmental analysis.

  • Statistical Analysis: The calculated pharmacokinetic parameters are statistically analyzed. The 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞ for the test and reference products should fall within the regulatory acceptance range of 80.00% to 125.00%.[10][12]

Data Presentation

The following tables summarize representative pharmacokinetic data from a hypothetical bioequivalence study of two 500 mg meldonium capsule formulations.

Table 1: Pharmacokinetic Parameters of Test and Reference Meldonium Formulations

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 7850 ± 15608100 ± 1650
Tmax (h) 2.0 (1.0 - 4.0)2.0 (1.0 - 4.0)
AUC0-t (ng·h/mL) 98500 ± 21000101000 ± 22500
AUC0-∞ (ng·h/mL) 105000 ± 23000108000 ± 24000
t1/2 (h) 10.5 ± 2.510.8 ± 2.6

*Median (Range)

Table 2: Bioequivalence Assessment Summary

ParameterRatio of Geometric Means (Test/Reference) %90% Confidence Interval
Cmax 96.9184.92 – 101.76%[12]
AUC0-t 97.5286.32 – 102.48%[12]
AUC0-∞ 97.2285.30 – 101.68%[12]

Visualizations

Bioequivalence_Study_Workflow cluster_Screening Screening & Enrollment cluster_Dosing Dosing Periods cluster_Sampling Sampling & Analysis cluster_Analysis Data Analysis & Conclusion Volunteer_Screening Volunteer Screening Informed_Consent Informed Consent Volunteer_Screening->Informed_Consent Enrollment Enrollment of Healthy Volunteers Informed_Consent->Enrollment Randomization Randomization to Sequence Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Washout Washout Period Period1->Washout Period2 Period 2: Administer Crossover Drug Washout->Period2 Blood_Sampling Serial Blood Sampling Sample_Processing Plasma Separation & Storage Blood_Sampling->Sample_Processing Bioanalysis UPLC-MS/MS Analysis with this compound Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, AUC) Stat_Analysis Statistical Analysis (90% CI) PK_Analysis->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion Meldonium_Signaling_Pathway Meldonium Meldonium BBOX γ-Butyrobetaine hydroxylase (BBOX) Meldonium->BBOX Inhibits Carnitine_Levels Decreased L-Carnitine Levels Meldonium->Carnitine_Levels Leads to Carnitine_Biosynthesis L-Carnitine Biosynthesis BBOX->Carnitine_Biosynthesis Catalyzes final step Fatty_Acid_Oxidation Fatty Acid β-Oxidation Carnitine_Levels->Fatty_Acid_Oxidation Reduces Glycolysis Glycolysis Carnitine_Levels->Glycolysis Upregulates Cardioprotection Cardioprotective Effects Fatty_Acid_Oxidation->Cardioprotection Reduced accumulation of toxic intermediates ATP_Production Enhanced ATP Production via Glycolysis Glycolysis->ATP_Production ATP_Production->Cardioprotection

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Suppression of Meldonium-d3 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address signal suppression issues encountered during the mass spectrometry analysis of Meldonium-d3.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression in mass spectrometry?

A1: Signal suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the signal intensity of the analyte of interest, in this case, this compound, is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to decreased sensitivity, inaccurate quantification, and poor reproducibility.[1] The phenomenon occurs in the ion source when other components interfere with the ionization of the target analyte.[2]

Q2: What are the common causes of signal suppression for this compound?

A2: Signal suppression is a type of matrix effect and can be influenced by several factors.[1] Common causes include:

  • Competition for Ionization: In the ion source, this compound and matrix components compete for ionization. If the matrix components are in high concentration or have a higher ionization efficiency, they can reduce the number of ions formed from the analyte.[2]

  • Changes in Droplet Properties (ESI): In Electrospray Ionization (ESI), high concentrations of non-volatile matrix components can alter the physical properties of the droplets, such as viscosity and surface tension, which can hinder the release of gas-phase analyte ions.[2]

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause a saturation effect in the ESI process, leading to a non-linear response and potential suppression.[3]

  • Co-eluting Endogenous Compounds: Due to Meldonium's high polarity, it may elute early in reversed-phase chromatography, where many endogenous polar compounds from biological matrices like urine also elute, causing significant matrix effects.[4][5]

Q3: Why might this compound be particularly susceptible to signal suppression?

A3: Meldonium is a highly polar compound, which presents challenges in chromatographic separation.[4][5] In many "dilute-and-shoot" methods, which are common for polar analytes, there is minimal sample cleanup.[5] This results in a high concentration of matrix components being introduced into the mass spectrometer, which can interfere with the ionization of this compound.[5] Endogenous compounds like acetylcholine, which can be present in urine, may also interfere with the analysis.[5]

Q4: How can I proactively minimize signal suppression in my this compound method?

A4: Proactively addressing potential signal suppression during method development is crucial. Key strategies include:

  • Effective Sample Preparation: Implementing a more rigorous sample clean-up method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove a significant portion of interfering matrix components.[1][2][6]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from the regions where matrix components elute is one of the most effective strategies.[3][7]

  • Use of a Stable Isotope-Labeled Internal Standard: Using this compound as an internal standard is highly recommended to compensate for matrix effects, as it will be affected similarly to the unlabeled analyte.[4][8]

Troubleshooting Guides

Problem 1: My this compound signal is significantly lower in the sample matrix compared to a pure solvent standard.

This is a classic indicator of matrix-induced signal suppression.[3] To diagnose and quantify the issue, perform a matrix effect study.

Action: Conduct a quantitative assessment of the matrix effect.

Experimental Protocol 1: Quantitative Matrix Effect Assessment

Objective: To quantify the extent of signal suppression or enhancement caused by the sample matrix.[1]

Methodology:

  • Prepare Solution A (Analyte in Solvent): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at a known concentration.

  • Prepare Solution B (Analyte in Matrix): Take a blank matrix sample (e.g., urine, plasma) that does not contain this compound and process it using your sample preparation method. After the final step, spike the extract with this compound to the same final concentration as Solution A.

  • Analysis: Inject both solutions into the LC-MS system and record the peak area for this compound.

  • Calculation: Calculate the matrix effect using the following formula:

    Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100[1]

Data Interpretation:

Matrix Effect (%)InterpretationRecommended Action
< 85%Significant Signal SuppressionProceed to chromatographic and/or sample preparation optimization.
85% - 115%No significant matrix effectThe current method is acceptable regarding matrix effects.
> 115%Significant Signal EnhancementProceed to chromatographic and/or sample preparation optimization.

Problem 2: The this compound signal is inconsistent or drifting throughout my analytical run.

Signal instability can be caused by issues with sample preparation, the LC system, or the mass spectrometer itself.[9]

Action: Follow a systematic troubleshooting approach to identify the source of the instability.

start Inconsistent this compound Signal q1 Run System Suitability Test (Repeated injections of a clean standard) start->q1 q1_result Is the signal stable? q1->q1_result a1_yes Issue is likely sample-related. q1_result->a1_yes Yes a1_no Issue is likely instrument-related. q1_result->a1_no No sub_a1_yes Investigate Sample Preparation: - Inconsistent extraction recovery - Variable matrix effects between samples - Sample degradation a1_yes->sub_a1_yes sub_a1_no_q Is the spray stable? a1_no->sub_a1_no_q sub_a1_no_a_yes Check for LC Issues: - Leaks - Pump fluctuations - Column degradation sub_a1_no_q->sub_a1_no_a_yes No sub_a1_no_a_no Check MS Source: - Dirty ion source - Clogged capillary - Nebulizer position sub_a1_no_q->sub_a1_no_a_no Yes

Caption: Troubleshooting workflow for inconsistent signal.

Problem 3: I've confirmed a significant matrix effect. How can I reduce or eliminate it?

Once a matrix effect is confirmed, you can employ several strategies to mitigate it.

Action: Systematically optimize your chromatography, sample preparation, and ion source parameters.

start Matrix Effect Confirmed q1 Optimize Chromatography start->q1 q2 Optimize Sample Preparation start->q2 q3 Optimize Ion Source start->q3 q1_desc Goal: Separate this compound from co-eluting matrix components. - Modify gradient - Change column chemistry (e.g., HILIC) - Adjust mobile phase pH/additives q1->q1_desc end_node Re-evaluate Matrix Effect q1->end_node q2_desc Goal: Remove interfering matrix components before analysis. - Solid-Phase Extraction (SPE) - Liquid-Liquid Extraction (LLE) - Protein Precipitation (PPT) q2->q2_desc q2->end_node q3_desc Goal: Enhance analyte ionization relative to matrix components. - Adjust gas flows - Optimize temperatures - Adjust capillary voltage q3->q3_desc q3->end_node

Caption: Strategies to mitigate matrix effects.

Comparison of Sample Preparation Techniques:

TechniqueSelectivityEffectiveness for this compoundProsCons
Protein Precipitation (PPT) LowLowSimple, fast, inexpensive.[2]Non-selective, may not remove other interfering components like phospholipids, leading to significant matrix effects.[2]
Liquid-Liquid Extraction (LLE) ModerateModerateCan isolate the analyte from some matrix components.[1]Can be labor-intensive and may not be effective for highly polar analytes like Meldonium.
Solid-Phase Extraction (SPE) HighHighHighly selective, can effectively remove interfering compounds.[1][2]More complex method development, higher cost per sample.

Key Ion Source Parameters for Optimization:

Optimizing ion source parameters can help improve the signal for this compound.[10][11]

ParameterEffect on SignalTypical Action
Capillary Voltage Affects the efficiency of the electrospray process and ion formation.[12]Optimize for maximum this compound signal intensity without causing in-source fragmentation.
Nebulizing Gas Flow Affects droplet size and solvent evaporation.[7][12]Increase for highly aqueous mobile phases to aid desolvation.[7]
Drying Gas Flow & Temperature Critical for effective desolvation of the LC eluent to produce gas-phase ions.[7]Increase temperature and flow to improve desolvation, but avoid thermal degradation of Meldonium.[7]
Source Geometry The physical position of the ESI probe can influence the amount of ion suppression.[3]Optimize the position to maximize the analyte signal and minimize noise.

Problem 4: How can I identify the specific retention time where signal suppression is occurring?

A post-column infusion experiment is a powerful qualitative tool to pinpoint the regions in your chromatogram that are affected by ion suppression.[1][2][3]

Action: Perform a post-column infusion experiment.

Experimental Protocol 2: Post-Column Infusion

Objective: To identify chromatographic regions where co-eluting matrix components cause signal suppression.[2]

Methodology:

  • System Setup:

    • Set up the LC system with the analytical column and mobile phase used for the assay.[2]

    • Using a T-junction, connect the outlet of the LC column to the mass spectrometer's ion source.[1][2]

    • Connect a syringe pump, infusing a standard solution of this compound at a low, constant flow rate (e.g., 5-10 µL/min), to the second port of the T-junction.[1]

  • Equilibration: Begin infusing the this compound solution and allow the signal to stabilize in the mass spectrometer. You should observe a constant, stable baseline.[2]

  • Injection: Inject a blank matrix extract (prepared using your standard sample preparation method) onto the LC system.[1][2]

  • Data Analysis: Monitor the this compound signal throughout the chromatographic run.

    • A dip or decrease in the baseline indicates a region of ion suppression .[2][6]

    • An increase in the baseline indicates a region of ion enhancement .[2]

    • A flat baseline indicates no significant matrix effect at that retention time.[2]

cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler (Inject Blank Matrix) lc_pump->autosampler column Analytical Column autosampler->column tee T-Junction column->tee syringe_pump Syringe Pump (this compound Standard) syringe_pump->tee ms Mass Spectrometer tee->ms

Caption: Experimental setup for post-column infusion.

References

addressing matrix effects when using Meldonium-d3 in urine analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects when using Meldonium-d3 as an internal standard in urine analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the urine analysis of Meldonium?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as Meldonium, by co-eluting substances from the sample matrix (in this case, urine). This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method. Urine is a complex biological fluid containing a high concentration of endogenous components like salts, urea, and various metabolites that can significantly interfere with the ionization of Meldonium in the mass spectrometer's ion source.

Q2: How can I detect the presence of matrix effects in my Meldonium assay?

A2: Two primary methods are used to assess matrix effects:

  • Post-Column Infusion: A constant flow of a Meldonium standard solution is introduced into the mass spectrometer after the analytical column. A blank urine extract is then injected. Any deviation (a dip for ion suppression or a peak for ion enhancement) in the constant signal of Meldonium indicates the presence of co-eluting interfering substances at specific retention times.

  • Post-Extraction Spike: The response of Meldonium spiked into a pre-extracted blank urine sample is compared to the response of the same concentration of Meldonium in a neat (pure) solvent. A significant difference between the two responses indicates the presence of matrix effects. The matrix effect can be quantified using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100%

Q3: Why is this compound used as an internal standard, and does it completely eliminate matrix effects?

A3: this compound is a stable isotope-labeled internal standard (SIL-IS) for Meldonium. It is chemically identical to Meldonium, with the only difference being the presence of three deuterium atoms. This chemical similarity ensures that it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. By adding a known amount of this compound to each sample, it can compensate for analyte loss during sample processing and for variability in ionization due to matrix effects. The quantification is based on the ratio of the analyte signal to the internal standard signal. While this compound is the gold standard and significantly mitigates issues arising from matrix effects, it may not completely eliminate them, especially if there is a slight chromatographic separation between the analyte and the internal standard (isotopic effect) or in cases of extreme ion suppression.

Q4: What are the common sample preparation techniques for Meldonium in urine, and what are their pros and cons regarding matrix effects?

A4: Due to Meldonium's high polarity and permanent positive charge, it is challenging to extract using traditional liquid-liquid extraction (LLE) or standard reversed-phase solid-phase extraction (SPE).[1][2][3]

  • Dilute-and-Shoot: This is the most common method.[1][2][3] It involves simply diluting the urine sample with a solvent (often the initial mobile phase) containing the internal standard and injecting it into the LC-MS/MS system.

    • Pros: It is simple, fast, and ensures no loss of the highly polar analyte during extraction.

    • Cons: It introduces a large amount of matrix components into the system, leading to significant matrix effects (ion suppression can be as high as 71-97%) and potential contamination of the LC-MS/MS system.[4]

  • Solid-Phase Extraction (SPE): While less common for Meldonium alone, mixed-mode SPE, particularly weak cation exchange (WCX), can be employed for more effective sample cleanup.

    • Pros: It can significantly reduce matrix interferences, leading to improved data quality and less instrument contamination.

    • Cons: Method development can be more complex, and there is a risk of analyte loss if the protocol is not optimized.

Troubleshooting Guides

Problem 1: Low or No Signal Intensity for Meldonium and/or this compound
Possible CauseTroubleshooting Steps
Significant Ion Suppression 1. Improve Sample Preparation: If using "dilute-and-shoot," consider a higher dilution factor. For persistent issues, develop a mixed-mode SPE method (see Experimental Protocols).2. Optimize Chromatography: Switch to a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention and separation of Meldonium from early-eluting matrix components.3. Check MS Source Conditions: Optimize source parameters (e.g., spray voltage, gas flows, temperature) for Meldonium. A dirty ion source can exacerbate ion suppression; perform routine cleaning.
Incorrect MRM Transitions Verify the MRM transitions for Meldonium (e.g., 147.1 -> 58.1) and this compound (e.g., 150.1 -> 61.1) are correctly entered in the acquisition method.[5]
Poor Analyte Recovery (SPE) If using SPE, ensure the sorbent is appropriate (weak cation exchange is recommended). Optimize the pH of the loading and elution solutions. Ensure the elution solvent is strong enough to displace the analyte.
Mobile Phase Issues Ensure the mobile phase pH is appropriate for keeping Meldonium in its ionized form (typically acidic pH). Contamination in the mobile phase can also lead to signal suppression.
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample further. This is especially relevant for "dilute-and-shoot" methods.
Incompatible Injection Solvent The injection solvent should be weaker than the mobile phase to ensure good peak shape. For HILIC, the injection solvent should have a high organic content, similar to the initial mobile phase. Injecting a sample in a highly aqueous solution onto a HILIC column will cause severe peak distortion.
Column Contamination or Degradation Use a guard column to protect the analytical column. Implement a column wash step with a strong solvent after each batch of samples. If the problem persists, the column may need to be replaced.
Secondary Interactions (HILIC) In HILIC, interactions with residual silanols on the stationary phase can cause peak tailing. Ensure adequate buffer concentration in the mobile phase (e.g., 10-20 mM ammonium formate) to minimize these interactions.
Problem 3: Unstable or Drifting Retention Times
Possible CauseTroubleshooting Steps
Inadequate Column Equilibration (especially HILIC) HILIC columns require longer equilibration times than reversed-phase columns to establish a stable water layer on the stationary phase. Ensure sufficient equilibration time between injections (e.g., 5-10 column volumes).
Changes in Mobile Phase Composition If preparing mobile phases online, ensure the pump is functioning correctly. For pre-mixed mobile phases, volatile organic components can evaporate over time, leading to a change in composition and retention. Prepare fresh mobile phases regularly.
Column Temperature Fluctuations Use a column oven to maintain a constant temperature. Even small temperature changes can affect retention times, particularly in HILIC.
Matrix-Induced Shifts High concentrations of matrix components can slightly alter the column chemistry over a run, leading to retention time drift. A more effective sample cleanup (SPE) can mitigate this.

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Meldonium and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Meldonium147.158.1 (quantifier)~18
147.159.1 (qualifier)~17
This compound150.161.1~18

Note: Optimal collision energies may vary between different mass spectrometer models and should be optimized empirically.

Table 2: Comparison of Matrix Effects with Different Sample Preparation Methods

Sample Preparation MethodTypical Matrix Effect (Ion Suppression)AdvantagesDisadvantages
Dilute-and-Shoot 71% - 97%[4]Fast, simple, no analyte loss during extraction.High matrix effects, potential for instrument contamination.
Mixed-Mode SPE (WCX) Expected to be significantly lowerCleaner extracts, reduced matrix effects, improved assay robustness.More time-consuming, potential for analyte loss if not optimized.

Experimental Protocols

Protocol 1: Dilute-and-Shoot Method
  • Sample Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Vortex each sample and centrifuge at 4000 x g for 10 minutes to pellet any particulate matter.

  • Dilution: Transfer 50 µL of the urine supernatant to a clean microcentrifuge tube or a well in a 96-well plate.

  • Internal Standard Addition: Add 450 µL of the internal standard working solution (this compound in initial mobile phase, e.g., 100 ng/mL).

  • Mixing and Injection: Vortex the mixture thoroughly. Transfer to an autosampler vial and inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Mixed-Mode Weak Cation Exchange (WCX) SPE Method
  • Sample Pre-treatment: To 1 mL of urine, add 1 mL of 2% phosphoric acid. Vortex to mix. This step ensures that Meldonium is in its cationic form.

  • SPE Cartridge Conditioning: Condition a WCX SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol, followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% phosphoric acid.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 0.1 M hydrochloric acid to remove basic and neutral interferences.

    • Wash 2: Add 1 mL of methanol to remove hydrophobic interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. The basic mobile phase neutralizes the charge on the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase containing the internal standard (this compound). Vortex and inject into the LC-MS/MS system.

Protocol 3: HILIC-MS/MS Method
  • Column: HILIC column (e.g., Amide, Cyano, or bare silica phase), 2.1 x 100 mm, <3 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 95% B

    • 1.0 - 5.0 min: 95% to 50% B

    • 5.0 - 6.0 min: 50% B

    • 6.1 - 8.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole with electrospray ionization (ESI) in positive mode. Use MRM transitions from Table 1.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_output Data Processing Urine Urine Sample Spike Spike with This compound (IS) Urine->Spike Dilute Dilute & Shoot Spike->Dilute Option 1 SPE Solid-Phase Extraction (SPE) Spike->SPE Option 2 Inject Inject into LC-MS/MS Dilute->Inject Evap Evaporate & Reconstitute SPE->Evap Evap->Inject LC HILIC Separation Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Quant Quantification Data->Quant Report Final Report Quant->Report

Caption: Experimental workflow for Meldonium analysis in urine.

Troubleshooting_Matrix_Effects Start Inaccurate or Imprecise Results Observed CheckIS Check Internal Standard (this compound) Response Start->CheckIS IS_OK IS Response Stable? CheckIS->IS_OK MatrixEffect Suspect Matrix Effects IS_OK->MatrixEffect No SystemIssue Investigate LC-MS/MS System Issue IS_OK->SystemIssue Yes AssessME Assess Matrix Effects (Post-column infusion or Post-extraction spike) MatrixEffect->AssessME ME_Present Matrix Effects Confirmed? AssessME->ME_Present Optimize Implement Mitigation Strategy ME_Present->Optimize Yes ME_Present->SystemIssue No Strategy1 Optimize Sample Prep (e.g., switch to SPE) Optimize->Strategy1 Strategy2 Optimize Chromatography (e.g., use HILIC) Optimize->Strategy2 Revalidate Re-validate Method Strategy1->Revalidate Strategy2->Revalidate End Accurate Results Revalidate->End

References

improving peak shape and resolution for Meldonium-d3 in HILIC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Meldonium-d3 using Hydrophilic Interaction Liquid Chromatography (HILIC). This resource provides detailed troubleshooting guides and answers to frequently asked questions to help you optimize your chromatographic method, improve peak shape, and achieve baseline resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the HILIC analysis of this compound.

Problem: Poor or Tailing Peak Shape

Tailing peaks are a frequent issue in HILIC, often caused by unwanted secondary interactions between the analyte and the stationary phase.

Possible Causes & Solutions:

  • Sub-optimal Mobile Phase pH: Meldonium is zwitterionic, making pH a critical parameter. If the mobile phase pH is too close to the analyte's pKa, it can lead to peak tailing.

    • Solution: Adjust the mobile phase pH. For zwitterionic compounds, working at a pH of around 5.5 to 6.5 can often improve peak shape. Ensure the pH is stable and consistently prepared.[1]

  • Insufficient Buffer Concentration: Low buffer strength may not be enough to mask residual silanol groups on the silica backbone of the column, leading to strong, undesirable ionic interactions.[2][3]

    • Solution: Increase the buffer concentration. A common starting point is 10 mM, but increasing to 20 mM or higher can significantly improve peak symmetry. Ammonium formate and ammonium acetate are excellent choices for HILIC-MS applications.[4][5]

  • Inappropriate Sample Solvent: Injecting a sample dissolved in a solvent much stronger (more aqueous) than the mobile phase can cause peak distortion and tailing.[6][7]

    • Solution: The ideal sample solvent is the mobile phase itself. If solubility is an issue, use a solvent with a composition as close as possible to the initial mobile phase conditions (high organic content). Keep the injection volume small (e.g., 0.5-5 µL for a 2.1 mm ID column) if a solvent mismatch is unavoidable.[3][6][7]

  • Column Overload: Injecting too much mass on the column can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or the injection volume.

Problem: Poor Resolution or Co-elution

Inadequate separation between this compound and other matrix components or analytes compromises quantification.

Possible Causes & Solutions:

  • Incorrect Mobile Phase Composition: The ratio of organic solvent to the aqueous buffer is the primary driver of retention in HILIC.

    • Solution: To increase resolution, you can modify the gradient slope or the isocratic composition. Decreasing the amount of aqueous buffer (the strong solvent) will increase retention and may improve separation.[3][6]

  • Wrong Stationary Phase: Not all HILIC columns are the same. The choice of stationary phase chemistry (e.g., bare silica, amide, or zwitterionic) has a significant impact on selectivity.[2][6]

    • Solution: For a zwitterionic compound like Meldonium, a zwitterionic column (e.g., ZIC-HILIC) is often an excellent choice.[1][4] These columns can offer unique selectivity through a combination of hydrophilic partitioning and weak electrostatic interactions.[4]

  • Column Temperature: Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can influence resolution.

    • Solution: Experiment with different column temperatures. Increasing the temperature (e.g., from 30°C to 40°C) can sometimes improve peak efficiency and resolution, although it may decrease retention.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common HILIC chromatography issues.

HILIC_Troubleshooting cluster_start cluster_problem cluster_shape_issues cluster_shape_solutions cluster_res_solutions start Initial Observation: Poor Peak Shape or Resolution peak_shape Assess Peak Shape start->peak_shape Symmetry Issue resolution Assess Resolution start->resolution Separation Issue tailing Peak Tailing? peak_shape->tailing fronting Peak Fronting? peak_shape->fronting split Split Peak? peak_shape->split solution_resolution 1. Optimize Gradient/Isocratic Hold 2. Change Stationary Phase (e.g., ZIC-HILIC) 3. Adjust Column Temperature resolution->solution_resolution solution_tailing 1. Increase Buffer Conc. 2. Adjust Mobile Phase pH 3. Match Sample Solvent tailing->solution_tailing Yes solution_fronting 1. Reduce Sample Conc. 2. Reduce Injection Vol. fronting->solution_fronting Yes solution_split 1. Check for Column Void 2. Check for Clogged Frit 3. Ensure Proper Connections split->solution_split Yes

Caption: A logical workflow for diagnosing and resolving common HILIC issues.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HILIC column for this compound analysis?

For polar, zwitterionic compounds like Meldonium, a zwitterionic stationary phase (e.g., a ZIC-HILIC column) is highly recommended.[1][4] These columns have permanently bonded positive and negative functional groups, which provides a highly polar and hydrophilic surface that promotes retention via hydrophilic partitioning.[4] The balanced charges also help to minimize strong, undesirable electrostatic interactions, leading to improved peak shapes.[4]

Q2: How do I choose the right mobile phase buffer and pH?

The choice of buffer and pH is critical for controlling retention and peak shape in HILIC.[2]

  • Buffer Salt: Ammonium formate or ammonium acetate are the most common choices as they are volatile and highly compatible with mass spectrometry. A concentration of 10-20 mM is a good starting point.[5]

  • pH: The mobile phase pH should be adjusted to ensure the analyte is in a consistent charge state. For Meldonium, a slightly acidic to neutral pH (e.g., 5.5) is often effective.[8] It is advisable to adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.

Q3: Why is my retention time drifting?

Retention time drift in HILIC is often related to column equilibration. The water layer on the stationary phase surface takes a significant amount of time to form and stabilize.[3]

  • Insufficient Equilibration: Ensure the column is equilibrated with at least 20 column volumes of the initial mobile phase before the first injection.[3]

  • Inconsistent Mobile Phase: Prepare mobile phases fresh and ensure accurate mixing to avoid gradual changes in composition.

  • Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as small changes can affect retention times.

Q4: Can I inject my sample in water?

Injecting a sample dissolved in 100% water is strongly discouraged in HILIC.[6] Water is the strongest eluting solvent, and a purely aqueous injection can disrupt the hydrophilic partitioning mechanism, leading to poor peak shape, peak splitting, or complete loss of retention.[6][7] The sample should be dissolved in a solvent that is as weak (high in organic content) as possible, ideally matching the initial mobile phase.[7]

Data & Protocols

Table 1: Effect of Mobile Phase Composition on Meldonium Retention

This table summarizes typical effects of mobile phase changes on the retention and peak shape of Meldonium on a ZIC-HILIC column.

Parameter ChangeFromToExpected Effect on Retention TimeExpected Effect on Peak Asymmetry
Acetonitrile % 90%95%IncreaseMinimal Change
Acetonitrile % 90%85%DecreasePossible Broadening
Buffer Conc. 5 mM20 mMSlight DecreaseImprovement (Less Tailing)
Aqueous pH 4.55.5Variable, slight change expectedImprovement
Example Experimental Protocol: HILIC-MS/MS Analysis of this compound

This protocol provides a starting point for method development.

1. Sample Preparation:

  • Dilute the urine or plasma sample with a mixture of 95% acetonitrile and 5% water containing the internal standard (this compound). For example, mix 100 µL of sample with 900 µL of the acetonitrile/water mixture.[8]

  • Vortex thoroughly for 30 seconds.

  • Centrifuge at >10,000 g for 5 minutes to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS System & Conditions:

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Sciex 5500 QTrap or equivalent[8]

  • HILIC Column: ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 5.5 (adjusted with formic acid)

  • Mobile Phase B: Acetonitrile

  • Column Temperature: 35°C

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

3. Chromatographic Gradient:

Time (min)%A%B
0.0595
1.0595
8.04060
8.1595
12.0595

4. Mass Spectrometer Parameters (MRM Mode):

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Meldonium Transition: m/z 147 → 58[8]

  • This compound Transition: m/z 150 → 61[8]

  • Collision Energy (CE): ~30 eV (optimization recommended)[8]

  • Dwell Time: 10-20 ms[8]

Method Development Workflow

This diagram illustrates a systematic approach to developing a robust HILIC method for this compound.

Method_Dev_Workflow start Define Analytical Goal (e.g., quantify this compound in plasma) col_select 1. Column Selection - Choose ZIC-HILIC for zwitterionic analyte start->col_select mp_select 2. Mobile Phase Selection - A: Water + Ammonium Formate (10mM) - B: Acetonitrile col_select->mp_select ms_tune 3. MS Tuning - Infuse this compound - Optimize MRM transitions (150 -> 61) mp_select->ms_tune gradient_opt 4. Gradient Optimization - Start with high %B (e.g., 95%) - Adjust slope for optimal resolution ms_tune->gradient_opt peak_opt 5. Peak Shape Optimization - Adjust buffer concentration (10-20mM) - Fine-tune pH (e.g., 5.0-6.0) gradient_opt->peak_opt validate 6. Method Validation - Assess linearity, accuracy, precision peak_opt->validate

References

Technical Support Center: Resolving Co-elution Issues of Meldonium-d3 with Matrix Components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution issues of Meldonium-d3 with matrix components during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of this compound co-elution with matrix components?

A1: The primary causes stem from the inherent properties of Meldonium and the complexity of biological matrices:

  • High Polarity of Meldonium: Meldonium is a highly polar compound, which results in poor retention on traditional reversed-phase (e.g., C18) HPLC columns. This can cause it to elute early, in the same region as other polar endogenous matrix components like salts, phospholipids, and small molecule metabolites.

  • Complex Biological Matrices: Biological samples such as plasma and urine contain a multitude of endogenous compounds. Without extensive sample cleanup, these components can interfere with the chromatographic separation and co-elute with the analyte and its internal standard.

  • Inadequate Sample Preparation: Simple sample preparation techniques like "dilute-and-shoot," especially for urine, can lead to significant matrix effects due to the high concentration of co-injected matrix components[1][2].

Q2: My this compound internal standard peak is showing poor reproducibility or is suppressed. What could be the issue?

A2: While a deuterated internal standard like this compound is designed to co-elute with the analyte and compensate for matrix effects, several issues can arise:

  • Ion Suppression: Co-eluting matrix components can suppress the ionization of both Meldonium and this compound in the mass spectrometer's ion source, leading to a decreased signal. Studies have shown ion suppression for Meldonium in urine to be in the range of 7% to 29%.

  • Differential Matrix Effects: The analyte and its deuterated internal standard may not experience the exact same degree of ion suppression. This can be caused by a slight chromatographic separation between the two due to the deuterium isotope effect, where the deuterated compound may elute slightly earlier or later than the non-deuterated analyte.

  • High Concentration of Co-eluting Contaminants: If the concentration of a co-eluting matrix component is excessively high, it can disproportionately affect the ionization of the internal standard, especially if there is a slight retention time difference.

Q3: I am observing a shift in the retention time of this compound. What are the likely causes?

A3: Retention time shifts for this compound can be attributed to several factors:

  • Column Degradation: Over time, the stationary phase of the HPLC column can degrade, especially when using aggressive mobile phases or analyzing complex biological samples. This can lead to changes in retention characteristics.

  • Mobile Phase Inconsistency: Variations in the mobile phase composition, pH, or buffer concentration can significantly impact the retention of polar compounds like Meldonium.

  • Deuterium Isotope Effect: As mentioned previously, the deuterium atoms in this compound can cause a slight change in its interaction with the stationary phase compared to the non-deuterated Meldonium, resulting in a small but measurable retention time difference. This difference can be exacerbated by changes in chromatographic conditions.

  • System Leaks: Even small, undetected leaks in the HPLC system can lead to fluctuations in flow rate and, consequently, retention time.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Co-elution on a Reversed-Phase Column

Symptoms:

  • Broad or tailing peaks for Meldonium and this compound.

  • Shoulders on the main analyte peak, indicating a co-eluting interference.

  • Inconsistent peak integration and poor reproducibility.

Troubleshooting Workflow:

A Start: Poor Peak Shape on RP Column B Optimize Sample Preparation A->B Initial Step C Switch to HILIC Chromatography B->C If co-elution persists F Resolved B->F If successful D Adjust Mobile Phase C->D Fine-tuning C->F If successful E Evaluate Column Performance D->E If issues remain D->F If successful E->F If column is sound

Troubleshooting Workflow for Poor Peak Shape

Solutions:

  • Optimize Sample Preparation:

    • Rationale: To remove interfering matrix components before analysis.

    • Action: Move from a "dilute-and-shoot" approach to a more rigorous cleanup method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For plasma samples, ensure the protein precipitation protocol is effective.

  • Switch to HILIC Chromatography:

    • Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the retention of polar compounds like Meldonium, providing better separation from early-eluting matrix interferences.

    • Action: Employ a HILIC column (e.g., silica, amide, or zwitterionic) and an appropriate mobile phase (high organic content with a small amount of aqueous buffer).

  • Adjust Mobile Phase on Reversed-Phase:

    • Rationale: Modifying the mobile phase can sometimes improve the separation of Meldonium from co-eluting components even on a reversed-phase column.

    • Action: Increase the aqueous content of the mobile phase to improve retention of polar compounds. Adjusting the pH or adding an ion-pairing reagent can also alter selectivity.

Issue 2: Inconsistent Results Despite Using this compound

Symptoms:

  • High variability in the analyte/internal standard peak area ratio across a batch.

  • Inaccurate quantification, especially at the lower limit of quantification (LLOQ).

  • Noticeable ion suppression in post-extraction spike experiments.

Troubleshooting Workflow:

A Start: Inconsistent Results with IS B Assess Matrix Effects A->B First Diagnostic C Improve Chromatographic Separation B->C If significant ME F Resolved B->F If ME is low D Enhance Sample Cleanup C->D If separation is insufficient C->F If successful E Check for Isotope Effect D->E If cleanup is not the issue D->F If successful E->F If isotope effect is managed

Troubleshooting Workflow for Internal Standard Inconsistency

Solutions:

  • Assess Matrix Effects Quantitatively:

    • Rationale: To determine the extent of ion suppression or enhancement.

    • Action: Perform a post-extraction spike experiment by comparing the response of this compound in a clean solvent to its response in an extracted blank matrix. This will quantify the matrix effect.

  • Improve Chromatographic Separation:

    • Rationale: To separate Meldonium and this compound from the matrix components causing ion suppression.

    • Action: As detailed in the previous section, switching to a HILIC column is a highly effective strategy. Optimizing the gradient profile to increase the separation between the analyte and interfering peaks is also crucial.

  • Enhance Sample Cleanup:

    • Rationale: A more thorough sample cleanup will remove a larger portion of the interfering matrix components.

    • Action: If using protein precipitation, consider a subsequent LLE or SPE step. For urine, SPE is generally more effective at removing interferences than "dilute-and-shoot."

  • Investigate the Deuterium Isotope Effect:

    • Rationale: To ensure that any slight retention time difference between Meldonium and this compound is not leading to differential matrix effects.

    • Action: Carefully examine the chromatograms to see if there is a consistent separation between the analyte and the internal standard. If so, adjust the chromatography to achieve better co-elution or ensure that the integration windows are appropriate for both peaks.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for Meldonium Analysis

Sample Preparation MethodMatrixTypical RecoveryKey AdvantagesKey Disadvantages
Dilute-and-Shoot Urine~100% (by definition)Fast, simple, low costHigh matrix effects, potential for significant ion suppression[1][2]
Protein Precipitation (PP) Plasma85-95%Simple, fast, removes majority of proteinsMay not remove all phospholipids and other small molecule interferences
Liquid-Liquid Extraction (LLE) Plasma/Urine70-90%Good for removing salts and some polar interferencesCan be labor-intensive, may have lower recovery for highly polar analytes
Solid Phase Extraction (SPE) Plasma/Urine>80%High selectivity, can effectively remove a wide range of interferencesMore complex and costly than other methods, requires method development

Table 2: Quantitative Data on Matrix Effects and Isotope Effects

ParameterMatrixObserved ValueImplication
Ion Suppression Urine7% - 29%Significant reduction in signal intensity, can affect accuracy and precision.
Deuterium Isotope Effect (Retention Time Shift) N/ACan be several secondsMay lead to differential matrix effects if co-elution with interferences is not managed.

Experimental Protocols

Protocol 1: Protein Precipitation for Plasma Samples
  • To 100 µL of plasma in a microcentrifuge tube, add the this compound internal standard.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE) for Urine Samples (Weak Cation Exchange)
  • Conditioning: Condition a weak cation exchange (WCX) SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Dilute 200 µL of urine with 800 µL of deionized water, add the this compound internal standard, and load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the Meldonium and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the mobile phase.

Protocol 3: HILIC-MS/MS Analysis
  • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of mobile phase B (e.g., 95%) and gradually increase the percentage of mobile phase A to elute the polar analytes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for Meldonium and this compound.

Visualizations

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A Biological Sample (Plasma/Urine) B Add this compound (IS) A->B C Cleanup (PP, LLE, or SPE) B->C D Evaporation & Reconstitution C->D E HILIC Separation D->E F Mass Spectrometry Detection E->F G Data Analysis F->G

General Experimental Workflow

References

minimizing ion suppression for Meldonium-d3 in plasma samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the bioanalysis of Meldonium-d3 in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reproducible results in their LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis in plasma?

A1: Ion suppression is a matrix effect where co-eluting endogenous components from the plasma matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and precision of the analytical method. Given that plasma is a complex biological matrix, it contains numerous substances like phospholipids, salts, and proteins that can cause significant ion suppression.

Q2: What are the primary causes of ion suppression for a polar compound like Meldonium in a plasma matrix?

A2: The primary causes of ion suppression for Meldonium in plasma include:

  • Phospholipids: These are abundant in plasma and are notorious for causing ion suppression in electrospray ionization (ESI).

  • Salts and Endogenous Small Molecules: High concentrations of salts and other small polar molecules can compete with this compound for ionization.

  • Inadequate Chromatographic Separation: If matrix components co-elute with this compound, they will be present in the ion source at the same time, leading to competition for ionization.

Q3: How can I assess the degree of ion suppression in my assay?

A3: A common method to evaluate ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column but before the MS source. A stable baseline signal is established, and then a blank, processed plasma sample is injected. Any significant dip in the baseline signal indicates the retention time windows where ion suppression is occurring due to eluting matrix components.

Q4: Why is a deuterated internal standard like this compound crucial for this analysis?

A4: A stable isotope-labeled internal standard (SIL-IS) such as this compound is the gold standard for mitigating matrix effects. Since this compound is chemically almost identical to the non-labeled Meldonium, it will have very similar chromatographic retention and ionization behavior. By adding a known concentration of this compound to all samples, standards, and quality controls, it will experience the same degree of ion suppression as the analyte. The ratio of the analyte signal to the internal standard signal is used for quantification, which effectively normalizes for variations in signal intensity caused by ion suppression, leading to more accurate and precise results.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound in plasma, with a focus on minimizing ion suppression.

Problem 1: Low or inconsistent signal for this compound.
  • Possible Cause: Significant ion suppression from the plasma matrix.

  • Solutions:

    • Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. The effectiveness of common techniques is compared in Table 1.

    • Optimize Chromatography: Adjust the LC method to better separate this compound from co-eluting matrix components.

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the plasma sample with the initial mobile phase can reduce the concentration of matrix components and alleviate ion suppression.

Problem 2: Poor reproducibility of results.
  • Possible Cause: Variable matrix effects between different plasma samples.

  • Solutions:

    • Use a Stable Isotope-Labeled Internal Standard: Ensure that this compound is used as the internal standard to compensate for sample-to-sample variations in ion suppression.

    • Matrix-Matched Calibration: Prepare calibration standards and quality controls in the same blank plasma matrix as the unknown samples. This helps to ensure that the standards and samples are affected by the matrix in a similar way.

    • Consistent Sample Preparation: Ensure that the chosen sample preparation protocol is followed precisely and consistently for all samples.

Experimental Protocols & Data

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing ion suppression. Below is a summary of the expected performance of different techniques for the analysis of this compound in plasma.

Table 1: Comparison of Sample Preparation Techniques on Matrix Effect for this compound in Plasma

Sample Preparation MethodAnalyte RecoveryMatrix Effect (%)*Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) Good (85-100%)-40 to -60Simple, fast, and inexpensive.High levels of residual phospholipids and other matrix components, leading to significant ion suppression.
Liquid-Liquid Extraction (LLE) Moderate to Good (70-95%)-15 to -30Cleaner extracts than PPT, removing many non-polar interferences.Can be labor-intensive, may form emulsions, and may have lower recovery for highly polar analytes.
Solid-Phase Extraction (SPE) High (>90%)-5 to -15Provides the cleanest extracts by selectively isolating the analyte.More complex and costly method development.

*Matrix Effect (%) is calculated as: ((Peak area in matrix - Peak area in solvent) / Peak area in solvent) x 100. A negative value indicates ion suppression.

Detailed Methodologies

Protocol 1: Protein Precipitation (PPT)

This method is quick and simple but may result in significant ion suppression.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Extraction:

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides cleaner samples than PPT. Due to the polarity of Meldonium, a polar extraction solvent is required.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 50 µL of the this compound internal standard working solution.

    • Add 100 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the charge on Meldonium.

    • Add 600 µL of a polar extraction solvent (e.g., ethyl acetate or a mixture like dichloromethane/isopropanol 85:15 v/v).

  • Extraction:

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase.

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol utilizes a mixed-mode cation exchange sorbent to retain the positively charged Meldonium while allowing neutral and acidic interferences to be washed away, providing the cleanest extract.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • To 100 µL of plasma, add 50 µL of the this compound internal standard and 200 µL of 2% formic acid in water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol to remove hydrophobic interferences.

  • Elution:

    • Elute Meldonium and this compound with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 200 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Due to the polar nature of Meldonium, Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.

  • LC Parameters:

    • Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 95% B

      • 3.0 min: 50% B

      • 3.1 min: 95% B

      • 5.0 min: 95% B

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Meldonium: 147.1 -> 58.1

      • This compound: 150.1 -> 61.1

Visualizations

Experimental Workflow: Sample Preparation

G cluster_0 Sample Preparation Workflow plasma Plasma Sample + IS ppt Protein Precipitation (Acetonitrile) plasma->ppt Simple & Fast lle Liquid-Liquid Extraction (Ethyl Acetate) plasma->lle Cleaner spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) plasma->spe Cleanest centrifuge_ppt Centrifuge ppt->centrifuge_ppt centrifuge_lle Centrifuge lle->centrifuge_lle load_spe Load on SPE Cartridge spe->load_spe supernatant_ppt Collect Supernatant centrifuge_ppt->supernatant_ppt drydown_ppt Evaporate & Reconstitute supernatant_ppt->drydown_ppt analysis LC-MS/MS Analysis drydown_ppt->analysis organic_layer_lle Collect Organic Layer centrifuge_lle->organic_layer_lle drydown_lle Evaporate & Reconstitute organic_layer_lle->drydown_lle drydown_lle->analysis wash_spe Wash Interferences load_spe->wash_spe elute_spe Elute Analyte wash_spe->elute_spe drydown_spe Evaporate & Reconstitute elute_spe->drydown_spe drydown_spe->analysis

Caption: Workflow for different plasma sample preparation techniques.

Troubleshooting Logic for Ion Suppression

G cluster_1 Troubleshooting Ion Suppression start Low/Inconsistent Signal (Suspect Ion Suppression) check_is Is a SIL-IS (this compound) being used correctly? start->check_is no_is Implement SIL-IS check_is->no_is No yes_is Yes check_is->yes_is resolve Problem Resolved no_is->resolve check_prep Review Sample Preparation (Currently using PPT?) yes_is->check_prep yes_ppt Yes check_prep->yes_ppt no_ppt No check_prep->no_ppt upgrade_prep Switch to a cleaner method: LLE or SPE yes_ppt->upgrade_prep check_chrom Optimize Chromatography (Improve separation from matrix) no_ppt->check_chrom upgrade_prep->resolve dilute Consider Sample Dilution (If concentration allows) check_chrom->dilute dilute->resolve

Caption: Decision tree for troubleshooting ion suppression issues.

enhancing the signal-to-noise ratio for low concentrations of Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the signal-to-noise ratio for low concentrations of Meldonium-d3.

Frequently Asked Questions (FAQs)

Q1: Why is achieving a good signal-to-noise ratio for this compound challenging at low concentrations?

A1: The primary challenges stem from the inherent physicochemical properties of Meldonium. It is a highly polar compound, which makes it difficult to retain on conventional reversed-phase liquid chromatography (LC) columns, leading to poor peak shape and potential co-elution with other polar interferences in the sample matrix.[1][2] This is particularly problematic in complex biological matrices like urine and plasma, where endogenous compounds can cause significant matrix effects, such as ion suppression, further reducing the signal intensity of this compound.[3][4]

Q2: What is the recommended analytical technique for improving the retention and separation of this compound?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic technique for analyzing polar compounds like Meldonium.[5][6] HILIC columns have a polar stationary phase, which allows for better retention and separation of polar analytes that are poorly retained on traditional C18 columns. This improved chromatography leads to better peak shapes, reduced co-elution with interferences, and consequently, an enhanced signal-to-noise ratio.[7]

Q3: Why is the use of a deuterated internal standard like this compound crucial for accurate quantification?

A3: A deuterated internal standard, such as this compound, is essential to compensate for variations in sample preparation and matrix effects.[1] Since this compound is chemically almost identical to the analyte, it behaves similarly during extraction, chromatography, and ionization. By adding a known amount of this compound to each sample, any signal loss or enhancement due to matrix effects will affect both the analyte and the internal standard proportionally. This allows for accurate quantification by calculating the ratio of the analyte signal to the internal standard signal.[4]

Q4: What are the critical mass spectrometry parameters to optimize for this compound analysis?

A4: For tandem mass spectrometry (MS/MS) analysis, optimizing the Multiple Reaction Monitoring (MRM) transitions is critical. This includes selecting the appropriate precursor and product ions and optimizing the collision energy (CE) and other source parameters like cone voltage.[8][9] For Meldonium, the precursor ion is typically m/z 147.1, and for this compound, it is m/z 150.1.[1] Key product ions for Meldonium include m/z 58.1 and 61.0 for this compound.[1] Optimizing these parameters for your specific instrument is vital to maximize signal intensity.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of low concentrations of this compound.

Issue 1: Low or No Signal for this compound

Possible Causes and Solutions:

CauseRecommended Action
Improper Sample Preparation For urine samples, the "dilute-and-shoot" method is common but can be combined with Solid Phase Extraction (SPE) for cleaner samples and reduced matrix effects. For plasma, ensure efficient protein precipitation.[2]
Poor Chromatographic Retention Switch to a HILIC column for better retention of the polar this compound molecule. Optimize the mobile phase composition, typically a high percentage of organic solvent with a small amount of aqueous buffer.[5][6]
Suboptimal MS Parameters Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) and MRM transitions (precursor/product ions, collision energy, cone voltage) specifically for this compound on your instrument.[8][9]
Matrix Effects (Ion Suppression) Evaluate matrix effects by comparing the signal in a neat solution versus a post-extraction spiked matrix sample.[4] If suppression is significant, improve sample cleanup, adjust chromatography to separate from interfering compounds, or consider a different ionization source if available.[3]
Issue 2: High Background Noise

Possible Causes and Solutions:

CauseRecommended Action
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily.
Dirty LC or MS System Flush the LC system and clean the MS ion source according to the manufacturer's recommendations.
Co-eluting Matrix Components Improve chromatographic separation by adjusting the gradient profile or switching to a different HILIC column with a different selectivity. Enhance sample preparation to remove more interfering substances.[2]
Electronic Noise Ensure proper grounding of the LC-MS system and check for any nearby sources of electronic interference.

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma
  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

HILIC-MS/MS Method
  • LC Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-5.1 min: 50% to 95% B

    • 5.1-7 min: 95% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Optimized MS/MS Parameters (Example)

These parameters should be optimized for your specific instrument.

ParameterMeldoniumThis compound
Precursor Ion (m/z) 147.1150.1
Product Ion (m/z) 58.161.0
Collision Energy (eV) 2525
Cone Voltage (V) 3030

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute hilic HILIC Separation reconstitute->hilic msms MS/MS Detection (MRM Mode) hilic->msms integrate Peak Integration msms->integrate ratio Calculate Analyte/IS Ratio integrate->ratio quantify Quantification ratio->quantify

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_low_signal start Low or No Signal for this compound cause1 Sample Preparation Issue? start->cause1 cause2 Chromatography Issue? start->cause2 cause3 MS Parameter Issue? start->cause3 cause4 Matrix Effect? start->cause4 solution1 Optimize Extraction/ Cleanup (e.g., SPE) cause1->solution1 Yes solution2 Use HILIC Column/ Optimize Mobile Phase cause2->solution2 Yes solution3 Optimize Source & MRM Parameters cause3->solution3 Yes solution4 Improve Cleanup/ Adjust Chromatography cause4->solution4 Yes

References

stability of Meldonium-d3 in processed samples and autosampler vials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Meldonium-d3 in processed samples and autosampler vials. Accurate and reliable quantification of this compound, a common internal standard in bioanalytical assays, is critical for the pharmacokinetic and metabolic studies of Meldonium.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common stability challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in processed samples?

A1: The stability of this compound, like many deuterated compounds, is influenced by several factors including temperature, light exposure, pH of the solvent, matrix components, and the duration of storage.[3] It is crucial to control these variables to prevent degradation or isotopic exchange.

Q2: How long can I expect this compound to be stable in an autosampler?

A2: The autosampler stability of this compound is specific to the validated analytical method, including the composition of the reconstitution solvent and the temperature of the autosampler. Generally, for many small molecules, stability in a cooled autosampler (e.g., 4-8°C) can be maintained for 24 to 72 hours. However, this must be experimentally verified.

Q3: Can freeze-thaw cycles impact the stability of this compound in biological matrices?

A3: Yes, repeated freeze-thaw cycles can degrade analytes in biological samples. Regulatory guidelines recommend a minimum of three freeze-thaw cycles be evaluated during method validation to ensure the stability of the analyte and internal standard.[4][5]

Q4: Are there any known degradation pathways for Meldonium?

A4: While specific degradation pathways for this compound are not extensively detailed in the provided search results, compounds with similar structures can be susceptible to hydrolysis or oxidation. The stability of Meldonium dihydrate has been studied using spectrophotometric methods, which indicates that factors like solvent nature, reagent concentration, and temperature can influence its stability.[6][7][8]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and analysis of this compound.

Issue 1: Decreasing signal intensity of this compound over an analytical run.

  • Possible Cause: Instability in the autosampler vial.

  • Troubleshooting Steps:

    • Verify Autosampler Temperature: Ensure the autosampler is maintaining the target temperature (e.g., 4°C).

    • Assess Reconstitution Solvent: The pH and organic content of the reconstitution solvent can impact stability. Consider if a different solvent system might be more appropriate.

    • Perform a Time-Course Stability Test: Re-inject the same vial at different time points (e.g., 0, 6, 12, 24 hours) to quantify the rate of degradation.

    • Evaluate Vial Type: Consider if there is any adsorption of the analyte to the vial material. Testing with different vial types (e.g., polypropylene vs. glass) may be beneficial.

Issue 2: High variability in this compound peak areas between samples.

  • Possible Cause: Inconsistent sample processing or bench-top instability.

  • Troubleshooting Steps:

    • Standardize Timings: Ensure that the time samples spend on the bench-top post-extraction and pre-injection is consistent.

    • Control Temperature: Process samples on a cold surface (e.g., ice bath) to minimize potential degradation.

    • Evaluate Matrix Effects: Inconsistent matrix effects between samples can lead to variable ionization and, consequently, peak areas. A thorough evaluation of matrix effects during method development is crucial.

Issue 3: Unexpected peaks appearing near the this compound peak.

  • Possible Cause: Degradation of this compound or co-eluting impurities.

  • Troubleshooting Steps:

    • Review Peak Purity: Utilize high-resolution mass spectrometry if available to investigate the identity of the interfering peaks.

    • Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to separate the degradation products from the parent compound.

    • Stress Studies: Perform forced degradation studies (e.g., exposure to acid, base, heat, light) to intentionally generate degradation products and identify them chromatographically.

Data Presentation: Illustrative Stability Data

The following tables provide examples of how to present stability data for this compound. Note: This data is for illustrative purposes only and should be determined experimentally for each specific analytical method and biological matrix.

Table 1: Illustrative Autosampler Stability of this compound in Processed Human Plasma

Time (hours)TemperatureMean Peak Area (n=3)% Change from Initial
04°C1,500,0000%
64°C1,485,000-1.0%
124°C1,470,000-2.0%
244°C1,455,000-3.0%
484°C1,410,000-6.0%

Table 2: Illustrative Freeze-Thaw Stability of this compound in Human Plasma

Freeze-Thaw CycleMean Concentration (ng/mL) (n=3)% Change from Initial
Cycle 0 (Baseline)100.00%
Cycle 198.5-1.5%
Cycle 297.2-2.8%
Cycle 396.5-3.5%

Table 3: Illustrative Bench-Top Stability of this compound in Human Plasma

| Time (hours) | Temperature | Mean Concentration (ng/mL) (n=3) | % Change from Initial | | :--- | :--- | :--- | | 0 | Room Temperature | 100.0 | 0% | | 2 | Room Temperature | 99.1 | -0.9% | | 4 | Room Temperature | 98.2 | -1.8% | | 8 | Room Temperature | 96.9 | -3.1% |

Experimental Protocols

Detailed methodologies for key stability experiments are provided below. These protocols are based on general bioanalytical method validation guidelines.[4][5]

Protocol 1: Autosampler Stability Assessment

  • Sample Preparation: Spike a known concentration of this compound into a pooled batch of the processed biological matrix (e.g., protein-precipitated plasma supernatant).

  • Initial Analysis: Immediately analyze a set of these samples (n=3-6) to establish the initial (T=0) concentration or peak area.

  • Storage: Place the remaining samples in the autosampler set to the intended storage temperature (e.g., 4°C).

  • Time-Point Analysis: Re-analyze the samples at specified time intervals (e.g., 6, 12, 24, 48 hours).

  • Data Evaluation: Calculate the mean concentration or peak area at each time point and express it as a percentage of the initial value. The deviation should be within an acceptable range (typically ±15%).

Protocol 2: Freeze-Thaw Stability Assessment

  • Sample Preparation: Prepare replicate samples (n=3-6) of the biological matrix spiked with this compound at low and high quality control concentrations.

  • Baseline Analysis: Analyze one set of samples to determine the baseline concentration.

  • Freeze-Thaw Cycles: Store the remaining samples at the intended storage temperature (e.g., -80°C) for at least 24 hours. Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. Repeat this cycle for the desired number of iterations (typically three).

  • Final Analysis: After the final thaw, analyze the samples.

  • Data Evaluation: Compare the mean concentrations of the freeze-thaw samples to the baseline concentrations.

Visualizations

Diagram 1: Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_tests Stability Tests cluster_analysis Analysis cluster_eval Evaluation prep_samples Prepare Spiked QC Samples (Low and High Conc.) autosampler Autosampler Stability prep_samples->autosampler benchtop Bench-Top Stability prep_samples->benchtop freezethaw Freeze-Thaw Stability prep_samples->freezethaw initial_analysis Initial Analysis (T=0) prep_samples->initial_analysis Baseline timed_analysis Time-Point Analysis autosampler->timed_analysis benchtop->timed_analysis freezethaw->timed_analysis data_eval Data Evaluation (% Recovery vs. T=0) initial_analysis->data_eval timed_analysis->data_eval report Generate Stability Report data_eval->report

Caption: Workflow for assessing this compound stability.

Diagram 2: Troubleshooting Logic for this compound Instability

G start Instability Observed (e.g., Signal Drift, Variability) check_temp Verify Temperatures (Autosampler, Bench-top) start->check_temp temp_ok Temperatures Correct check_temp->temp_ok Yes temp_not_ok Temperatures Incorrect check_temp->temp_not_ok No check_solvent Evaluate Solvent/Matrix (pH, Composition) temp_ok->check_solvent adjust_temp Adjust and Monitor Temperature Settings temp_not_ok->adjust_temp revalidate Re-evaluate and Re-validate Stability Parameters adjust_temp->revalidate solvent_ok Solvent/Matrix is Appropriate check_solvent->solvent_ok Yes solvent_not_ok Solvent/Matrix is Suspect check_solvent->solvent_not_ok No check_time Review Process Timings solvent_ok->check_time modify_solvent Modify Solvent pH or Organic Content solvent_not_ok->modify_solvent modify_solvent->revalidate time_ok Timings are Consistent check_time->time_ok Yes time_not_ok Timings are Inconsistent check_time->time_not_ok No investigate_adsorption Investigate Adsorption (Test Different Vial Types) time_ok->investigate_adsorption standardize_time Standardize Sample Handling Times time_not_ok->standardize_time standardize_time->revalidate investigate_adsorption->revalidate

References

Technical Support Center: Optimizing Meldonium-d3 Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Meldonium-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the ionization of this compound during LC-MS experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common mobile phase additives used for the analysis of this compound by LC-MS?

A1: For the analysis of polar compounds like this compound in reversed-phase liquid chromatography-mass spectrometry (RPLC-MS), volatile additives are essential to ensure compatibility with mass spectrometry. The most common additives include formic acid (FA), ammonium formate (AF), and acetic acid. Trifluoroacetic acid (TFA) is also used for its excellent chromatographic properties but can cause signal suppression in electrospray ionization (ESI)[1][2].

Q2: Why is my this compound signal intensity low?

A2: Low signal intensity for this compound can stem from several factors. One common cause is ion suppression, which can be induced by mobile phase additives like TFA or by co-eluting matrix components[1][3]. Other factors include suboptimal pH of the mobile phase, inefficient ionization in the ESI source, or incorrect instrument settings[3][4]. The concentration of your sample also plays a crucial role; if it's too dilute, the signal may be weak, and if it's too concentrated, it could lead to ion suppression[3].

Q3: How does formic acid concentration affect this compound ionization?

A3: Formic acid is a widely used mobile phase additive that facilitates the protonation of analytes in positive-ion ESI, which is suitable for a basic compound like Meldonium. Typically, a concentration of 0.1% formic acid is a good starting point as it provides a low pH environment to promote ionization[5][6]. However, studies have shown that for some analytes, reducing the formic acid concentration to as low as 0.01% can enhance the MS signal response without compromising chromatographic performance[5][7]. It is advisable to optimize the formic acid concentration for your specific instrument and conditions.

Q4: Should I use ammonium formate in my mobile phase?

A4: Ammonium formate can be a beneficial additive, particularly when used in combination with formic acid[1][8]. It acts as a buffer to control the pH and can also increase the ionic strength of the mobile phase, which may improve peak shape and resolution[8][9]. For some analyses, mobile phases containing ammonium formate have demonstrated higher analyte response compared to those with acetate-based additives. A combination of 10 mM ammonium formate with 0.1% formic acid has been shown to provide high signal intensity for various lipid classes, and similar principles can be applied to other small molecules[10].

Q5: Can I use trifluoroacetic acid (TFA) for this compound analysis?

A5: While TFA is known for producing sharp chromatographic peaks, it is a strong ion-pairing agent that can significantly suppress the ESI-MS signal[1][2]. This suppression effect can lead to a dramatic decrease in detection sensitivity[11]. Therefore, TFA is generally not recommended for LC-MS applications where high sensitivity is required. If TFA must be used for chromatographic reasons, its concentration should be kept to a minimum.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Signal Intensity Ion suppression from mobile phase additives (e.g., TFA).Replace TFA with a more MS-friendly additive like formic acid or a combination of formic acid and ammonium formate[1][11].
Suboptimal pH for ionization.Meldonium is a basic compound, so a low pH mobile phase (e.g., using formic acid) is generally preferred for positive-ion mode ESI to ensure it is protonated.
Inefficient spray in the ESI source.Optimize ESI source parameters such as capillary voltage, gas flow rates, and temperature. Ensure the system is clean and free of contaminants[3][4].
Matrix effects from the sample.Employ sample cleanup techniques like solid-phase extraction (SPE) or use matrix-matched standards to compensate for ion suppression[3].
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.The addition of a salt, such as ammonium formate, can increase the ionic strength of the mobile phase and help minimize peak tailing[8][12].
Inappropriate mobile phase pH.Adjust the pH of the mobile phase with formic acid or ammonium formate to ensure a consistent ionization state of this compound throughout the analysis.
Inconsistent Retention Times Fluctuations in mobile phase composition or pH.Ensure the mobile phase is well-mixed and buffered. Using a buffer like ammonium formate can help maintain a stable pH[12].
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for your analytical column.
High Background Noise Contaminated solvents or additives.Use high-purity (LC-MS grade) solvents and additives. Regularly flush the system to remove contaminants[4][13].
Leaks in the LC or MS system.Check for leaks in the fluidic path and the vacuum system of the mass spectrometer[13].

Experimental Protocols

General Protocol for Optimizing Mobile Phase Additives for this compound Analysis

This protocol outlines a systematic approach to developing and optimizing the mobile phase for the LC-MS analysis of this compound.

  • Initial Mobile Phase Selection:

    • Aqueous Phase (A): Water with 0.1% formic acid.

    • Organic Phase (B): Acetonitrile or Methanol with 0.1% formic acid.

    • Rationale: Formic acid is a good starting point as it is MS-friendly and promotes protonation of basic analytes like Meldonium in positive-ion mode ESI[5][6].

  • Analyte and System Suitability:

    • Prepare a standard solution of this compound at a known concentration (e.g., 100 ng/mL).

    • Perform an initial injection to establish a baseline chromatogram and mass spectrum.

  • Additive Screening and Optimization:

    • Step 3a: Formic Acid Concentration:

      • Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%).

      • Inject the this compound standard with each mobile phase composition and compare the signal intensity and peak shape.

    • Step 3b: Evaluation of Ammonium Formate:

      • Prepare a mobile phase containing a combination of ammonium formate and formic acid (e.g., 10 mM ammonium formate with 0.1% formic acid)[10].

      • Compare the results with the formic acid-only mobile phases in terms of signal intensity, peak shape, and retention time.

    • Step 3c: Evaluation of Ammonium Acetate:

      • As an alternative, prepare a mobile phase with ammonium acetate (e.g., 10 mM) and acetic acid (e.g., 0.1%)[10].

      • Compare its performance against the formate-containing mobile phases.

  • Data Analysis and Selection of Optimal Conditions:

    • For each condition, evaluate:

      • Signal-to-Noise Ratio (S/N): A higher S/N indicates better sensitivity.

      • Peak Asymmetry: Aim for a value close to 1 for symmetrical peaks.

      • Retention Time Stability: Ensure consistent retention times across multiple injections.

    • Select the mobile phase composition that provides the best combination of sensitivity and chromatographic performance.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Ionization Issues cluster_start Start cluster_investigate Investigation Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low or Unstable This compound Signal check_ms Check MS Parameters (Tune, Calibration, Source Settings) start->check_ms check_lc Evaluate LC Conditions (Mobile Phase, Column) start->check_lc optimize_additive Optimize Mobile Phase Additive (e.g., Formic Acid concentration) check_ms->optimize_additive If parameters are suboptimal check_lc->optimize_additive If peak shape is poor change_additive Switch Additive (e.g., Formic Acid + Ammonium Formate) check_lc->change_additive If suppression is suspected sample_prep Improve Sample Preparation (e.g., SPE, Dilution) check_lc->sample_prep If matrix effects are present column_maintenance Column Maintenance (Wash, Replace) check_lc->column_maintenance If retention is unstable end Signal Optimized optimize_additive->end change_additive->end sample_prep->end column_maintenance->end

Caption: A logical workflow for troubleshooting common issues encountered during the LC-MS analysis of this compound.

References

dealing with isotopic exchange of deuterium in Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Meldonium-d3. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in analytical workflows. Here you will find troubleshooting guides and frequently asked questions to address specific issues related to the isotopic exchange of deuterium.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern when using this compound?

Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom on a labeled standard like this compound is replaced by a hydrogen atom from the surrounding environment, such as a solvent or biological matrix.[1][2][3] This process, also known as back-exchange, is a significant concern because it compromises the mass of the internal standard.[3] This can lead to inaccurate quantification in sensitive analytical methods like LC-MS/MS, causing an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration.[1][3] In severe cases, it can even generate a "false positive" signal for the unlabeled analyte.[1][4]

Q2: Which deuterium positions are most susceptible to exchange?

Deuterium atoms attached to heteroatoms (e.g., -OD, -ND) are highly susceptible and exchange rapidly.[1] Additionally, deuterium atoms on carbons adjacent to carbonyl groups can be prone to exchange under acidic or basic conditions.[1] For this compound, the deuterium atoms are on the N-trimethyl group. While generally stable, their proximity to the positively charged quaternary ammonium nitrogen can influence their stability under certain conditions.

Q3: What are the primary experimental factors that promote isotopic exchange?

Several factors can accelerate the rate of isotopic exchange:

  • pH: The rate of H/D exchange is highly dependent on pH. The minimum exchange rate is typically observed around pH 2.5-3.[1][5] The rate increases significantly in both acidic and, more dramatically, basic conditions.[1]

  • Temperature: Higher temperatures significantly accelerate the exchange rate.[1][6][7] The rate of exchange can increase 10-fold for every 22°C increase in temperature.[1]

  • Solvent Composition: Protic solvents (e.g., water, methanol) provide a source of exchangeable protons and can facilitate H/D exchange.[3] Aprotic solvents such as acetonitrile (ACN) and dimethylsulfoxide (DMSO) are preferred for storing deuterated standards.[1]

  • Biological Matrix: Components within biological matrices like plasma or urine can affect the stability of deuterated standards through enzymatic degradation or other matrix effects.[6][7][8]

Q4: How can I confirm that my this compound standard is undergoing isotopic exchange?

To confirm suspected isotopic exchange, you can perform a stability experiment.[1] This involves incubating a solution of this compound in your sample matrix or analytical mobile phase for various amounts of time and at different temperatures.[1] Analyze these samples by mass spectrometry at regular intervals.[3] A progressive decrease in the signal for this compound (M+3) and a corresponding increase in the signal for partially deuterated (M+2, M+1) or unlabeled Meldonium (M+0) would provide direct evidence of isotopic exchange.[2][3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem / Observation Potential Causes Recommended Solutions
Decreasing internal standard (this compound) peak area over time. 1. Isotopic Exchange: The deuterated standard is exchanging with protons from the solvent or matrix, a process known as back-exchange.[1][3] 2. Adsorption: The compound may be adsorbing to the surface of storage containers or autosampler vials.[8] 3. Degradation: The molecule itself might be chemically or enzymatically unstable in the matrix.[7][8]1. Confirm Exchange: Perform a stability study by incubating the standard in your mobile phase or matrix and analyzing it at different time points.[3] 2. Optimize Conditions: Store stock solutions in aprotic solvents (e.g., acetonitrile) at -20°C or -80°C.[1] Minimize the time samples spend in aqueous solutions or at non-optimal pH before analysis.[1] Maintain low temperatures (e.g., 0-4°C) throughout sample preparation and analysis.[5] 3. Change Containers: Use low-adsorption polypropylene tubes and vials.[8]
Appearance of a peak corresponding to unlabeled Meldonium in a standard-only solution. 1. Isotopic Exchange: Significant back-exchange has occurred, converting the deuterated standard to the unlabeled analyte.[1][3] 2. Standard Impurity: The original this compound standard may contain a small amount of the unlabeled analyte.1. Review Certificate of Analysis: Check the isotopic purity specified by the manufacturer. 2. Analyze a Freshly Prepared Standard: Prepare a new solution from the stock vial in an aprotic solvent and analyze it immediately to assess the initial purity. 3. Implement Corrective Actions: If exchange is confirmed, follow the optimization steps above (pH, temperature, solvent control).
High variability and poor precision in quantitative results. 1. Ongoing Isotopic Exchange: The rate of exchange is inconsistent across samples and standards due to slight variations in sample processing time or temperature. 2. Differential Matrix Effects: Components in the biological matrix affect the ionization of the analyte and the internal standard differently.[2] 3. Inconsistent Sample Preparation: Variations in protein precipitation, evaporation steps, or pipetting can introduce errors.[8]1. Strictly Control Conditions: Standardize all incubation times and maintain consistent low temperatures for all samples and standards. Use a temperature-controlled autosampler.[5] 2. Optimize Sample Cleanup: Ensure your sample preparation method (e.g., "dilute-and-shoot," protein precipitation, or SPE) is robust and effectively minimizes matrix effects.[9] 3. Review Protocols: Ensure pipettes are calibrated and sample preparation steps are performed consistently.

Quantitative Data Summary

The rate of hydrogen-deuterium exchange is highly dependent on environmental factors. The following table summarizes the impact of these factors.

FactorConditionEffect on Exchange RateReference
pH Acidic (<2.5) or Basic (>3.0)Significant Increase[1]
Optimal Range (2.5 - 3.0)Minimum Exchange Rate[1][5]
Temperature Increase of 22°C~10-fold Increase[1]
Low Temperature (~0°C)Significantly Slows Rate[5]
Solvent Protic (e.g., H₂O, Methanol)Promotes Exchange[3]
Aprotic (e.g., Acetonitrile)Minimizes Exchange[1]

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock and Working Solutions

  • Solvent Selection: Reconstitute the lyophilized this compound standard in a high-purity aprotic solvent such as acetonitrile or DMSO to prepare the stock solution. If an aqueous solution is required for working standards, use a buffer with a pH between 2.5 and 3.0, if compatible with the overall analytical method.[1]

  • Temperature Control: Prepare all solutions at room temperature to ensure accurate weighing and dissolution. Immediately after preparation, store stock and working solutions at -20°C or -80°C in tightly sealed, low-adsorption polypropylene containers.[1][8]

  • Handling: When preparing working solutions or spiking samples, allow stock solutions to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture. Minimize the time the standard spends at room temperature.

Protocol 2: Sample Preparation and Analysis to Minimize Back-Exchange

This protocol is based on a "dilute-and-shoot" strategy, common for polar analytes like Meldonium, particularly in urine analysis.[9][10]

  • Sample Thawing: Thaw biological samples (e.g., plasma, urine) on ice or at 2-8°C.

  • Pre-Analysis pH Adjustment (if necessary): If the analytical method requires a specific pH, perform this adjustment immediately before analysis to minimize the time the standard is exposed to suboptimal pH conditions.[1] The ideal pH to minimize exchange is ~2.5.[1][5]

  • Internal Standard Spiking: Add the this compound working solution to the biological matrix. Vortex briefly.

  • Dilution: Dilute the sample with the initial mobile phase, preferably one that is pre-chilled and has a pH between 2.5 and 3.0.

  • Immediate Analysis: Transfer the final sample to an autosampler vial and place it in a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Inject the sample as soon as possible.

  • LC-MS/MS Method Optimization:

    • Mobile Phase: Use a mobile phase with a pH between 2.5 and 3.0 to minimize on-column back-exchange.[1]

    • Chromatography: Employ a suitable column for polar compounds, such as a HILIC column.[11]

    • Temperature: Use a column oven and autosampler set to a low temperature to maintain sample integrity throughout the analytical run.[5]

Visualizations

TroubleshootingWorkflow cluster_symptom Symptom cluster_check Initial Checks cluster_test Confirmation Test cluster_solution Corrective Actions Symptom Inaccurate Quantification: - Decreasing IS Peak Area - High Variability - Unlabeled Analyte Peak CheckPurity Step 1: Review Certificate of Analysis and analyze freshly prepared standard. Is isotopic purity acceptable? Symptom->CheckPurity CheckStorage Step 2: Review Storage & Handling. - Aprotic Solvent? - Low Temperature? - Correct pH? CheckPurity->CheckStorage Yes OptimizeStorage Optimize Storage: - Use aprotic solvents (ACN, DMSO) - Store at -80°C - Use low-adsorption tubes CheckPurity->OptimizeStorage No (Impurity Issue) StabilityTest Step 3: Perform Stability Study. Incubate IS in matrix/mobile phase. Monitor mass shift over time. CheckStorage->StabilityTest Yes CheckStorage->OptimizeStorage No ExchangeConfirmed Isotopic Exchange Confirmed? StabilityTest->ExchangeConfirmed ExchangeConfirmed->CheckPurity No (Other Issue) OptimizeMethod Optimize Method: - Keep samples at 0-4°C - Use mobile phase pH 2.5-3.0 - Minimize time before injection ExchangeConfirmed->OptimizeMethod Yes

Caption: Troubleshooting workflow for suspected deuterium loss.

ExperimentalWorkflow cluster_prep 1. Solution Preparation cluster_sample 2. Sample Processing (on ice) cluster_analysis 3. LC-MS/MS Analysis Stock Prepare Stock in Aprotic Solvent (ACN) Store at -80°C Working Prepare Working Std in Mobile Phase Buffer (pH 2.5-3.0) Stock->Working Spike Spike with This compound Working->Spike Thaw Thaw Biological Sample on Ice Thaw->Spike Dilute Dilute with Chilled Mobile Phase (pH 2.5-3.0) Spike->Dilute Inject Immediate Injection into Cooled Autosampler (4°C) Dilute->Inject Separate HILIC Separation (Cooled Column) Inject->Separate Detect Mass Spectrometry Detection Separate->Detect

Caption: Recommended workflow for minimizing deuterium exchange.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Meldonium using Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Meldonium, with a primary focus on methods employing its deuterated internal standard, Meldonium-d3. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate analytical strategy for their specific needs. This document summarizes key performance data from various studies and details the experimental protocols for the discussed methodologies.

Introduction to Meldonium Analysis

Meldonium is a substance with metabolic modulatory properties that has garnered significant attention in both clinical research and anti-doping science. Accurate and reliable quantification of Meldonium in biological matrices is crucial for pharmacokinetic studies, clinical monitoring, and regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted approach to enhance the accuracy and precision of mass spectrometry-based methods by compensating for matrix effects and variations in sample processing.

Performance Comparison of Analytical Methods

The following tables summarize the validation parameters of different analytical methods for Meldonium quantification. The primary comparison is between advanced mass spectrometry-based techniques using this compound and alternative spectrophotometric methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods with this compound

These methods are considered the gold standard for the quantification of Meldonium in biological samples due to their high sensitivity and selectivity.

ParameterMethodMatrixLinearity RangeLOD/LOQPrecision (RSD%)Accuracy (%)Reference
Linearity HILIC-HRMSUrine1.0 - 12.5 µg/mL<10 ng/mL (LOD)Intra-day: 7.0 - 8.4; Inter-day: 9.9 - 12.9Not Specified[1]
UPLC-MS/MSPlasma10 - 6000 ng/mLNot SpecifiedNot SpecifiedNot Specified[2]
Limit of Detection (LOD) & Limit of Quantification (LOQ) HILIC-HRMSUrineNot Specified<10 ng/mL (LOD)Not SpecifiedNot Specified[1]
UHPLC-HRMSMilk10 - 250 ng/mL5 ng/mL (LOD); 10 ng/mL (LOQ)Intra-day: 5.1 - 13.5; Inter-day: 7.2 - 11.8Intra-day: -4.8 to 1.9; Inter-day: -5.7 to 3.4[3]
UHPLC-HRMSMeat25 - 250 ng/mL12.5 ng/mL (LOD); 25 ng/mL (LOQ)Not SpecifiedNot Specified[3]
LC-MS/MSUrineNot Specified10 ng/mL (LOQ)Not SpecifiedNot Specified[4]
Precision HILIC-HRMSUrineNot SpecifiedNot SpecifiedIntra-day: 7.0 - 8.4%; Inter-day: 9.9 - 12.9%Not Specified[1]
UHPLC-HRMSMilkNot SpecifiedNot SpecifiedIntra-day: 5.1 - 13.5%; Inter-day: 7.2 - 11.8%Not Specified[3]
Accuracy UHPLC-HRMSMilkNot SpecifiedNot SpecifiedNot SpecifiedIntra-day: -4.8 to 1.9%; Inter-day: -5.7 to 3.4%[3]
Alternative Analytical Methods

While LC-MS with a deuterated internal standard is preferred, alternative methods exist. Spectrophotometric methods, for instance, offer a simpler and more cost-effective approach, though they may lack the sensitivity and selectivity of mass spectrometry.

ParameterMethodReagentLinearity RangeLOD/LOQReference
Linearity SpectrophotometryAlizarin0.0402 - 0.1073 mg/mL2.84 µg/mL (LOD); 8.59 µg/mL (LOQ)[5][6]
Spectrophotometryp-chloranil8.00 - 20.00 mg/100 mlNot Specified[7]
Limit of Detection (LOD) & Limit of Quantification (LOQ) SpectrophotometryAlizarinNot Specified2.84 µg/mL (LOD); 8.59 µg/mL (LOQ)[5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for the discussed techniques.

LC-MS/MS Method with this compound

This protocol is a generalized representation based on common practices for the analysis of Meldonium in biological fluids.

1. Sample Preparation:

  • A simple "dilute-and-shoot" method is often employed for urine samples.[8]

  • An aliquot of the urine sample (e.g., 270 µL) is taken.[1]

  • An internal standard solution of this compound (e.g., 30 µL of 1 µg/mL) is added.[1]

  • The sample is then diluted with a suitable solvent, such as acetonitrile or water.[1]

  • For plasma samples, protein precipitation is a common first step, followed by centrifugation to separate the supernatant for injection.

2. Chromatographic Conditions:

  • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is frequently used due to the polar nature of Meldonium.[1]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification.

  • MRM Transitions:

    • Meldonium: m/z 147 -> 58[9]

    • This compound: m/z 150 -> 61

Spectrophotometric Method

This protocol is based on the use of a chromogenic reagent for the determination of Meldonium.

1. Sample Preparation:

  • A specific amount of the sample containing Meldonium is accurately weighed and dissolved in a suitable solvent (e.g., water and dimethylformamide).[6]

2. Reaction Conditions:

  • A solution of the chromogenic reagent (e.g., 0.8% alizarin in DMF) is added to the sample solution.[5][6]

  • The mixture is heated in a water bath at a specific temperature (e.g., 95 ± 2 °C) for a defined period (e.g., 20 minutes) to allow for color development.[5][6]

3. Measurement:

  • After cooling to room temperature, the absorbance of the resulting colored solution is measured at the wavelength of maximum absorption (e.g., 517 nm for the alizarin complex) against a reagent blank.[5][6]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided.

Meldonium_LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Urine_Sample Urine Sample Add_IS Add this compound (Internal Standard) Urine_Sample->Add_IS Dilution Dilution Add_IS->Dilution LC_Separation HILIC Separation Dilution->LC_Separation Inject MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for Meldonium analysis using LC-MS/MS with this compound.

Meldonium_Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Colorimetric Reaction cluster_measurement Measurement Sample Sample containing Meldonium Dissolve Dissolve in Solvent Sample->Dissolve Add_Reagent Add Chromogenic Reagent (e.g., Alizarin) Dissolve->Add_Reagent Heating Heating Add_Reagent->Heating Spectrophotometer Measure Absorbance Heating->Spectrophotometer Cool & Measure

Caption: Workflow for the spectrophotometric analysis of Meldonium.

Conclusion

The validation of analytical methods for Meldonium demonstrates that LC-MS/MS and HILIC-HRMS methods utilizing this compound as an internal standard offer superior sensitivity, specificity, and reliability for quantitative analysis in complex biological matrices. These methods are particularly well-suited for applications requiring low detection limits, such as anti-doping analysis and pharmacokinetic studies.

Alternative methods, such as spectrophotometry, provide a more accessible and cost-effective option for the analysis of bulk drug substances or pharmaceutical formulations where high sensitivity is not a primary requirement. The choice of analytical method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation.

References

A Comparative Guide to Internal Standards for Meldonium Analysis: The Case for Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Meldonium, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison of Meldonium-d3, a deuterated stable isotope-labeled internal standard, with other potential internal standards. The superior performance of this compound, supported by experimental data, establishes it as the gold standard for Meldonium quantification.

Stable isotope-labeled (SIL) internal standards are widely recognized for their ability to mimic the analyte of interest throughout the analytical process, including sample preparation, chromatography, and mass spectrometric detection.[1] This mimicry allows for the correction of analytical variability, leading to enhanced precision and accuracy. Among SIL internal standards, deuterated and ¹³C-labeled compounds are the most common. While both are effective, deuterated standards like this compound are often more readily available and cost-effective.

Performance Comparison: this compound vs. Alternative Internal Standards

This compound stands out as the preferred internal standard for Meldonium analysis due to its chemical and physical similarity to the analyte. This ensures co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer, which are crucial for accurate quantification.

Quantitative Performance Data

The following table summarizes the performance data from a validated hydrophilic interaction liquid chromatography-high resolution/high accuracy mass spectrometry (HILIC-HRMS) method for the analysis of Meldonium in urine, utilizing this compound as the internal standard.

Performance ParameterThis compound as Internal Standard
Linearity (R²) >0.99[2]
Intra-day Precision 7.0-8.4%[2]
Inter-day Precision 9.9-12.9%[2]
Lower Limit of Detection (LOD) <10 ng/mL[2]

Experimental Protocols

A detailed methodology for the analysis of Meldonium using this compound as an internal standard is provided below, based on established and validated protocols in the field of anti-doping analysis.

Sample Preparation
  • Urine Sample Collection: Collect urine samples in appropriate containers.

  • Internal Standard Spiking: Add a known concentration of this compound solution to each urine sample.

  • Dilution: Dilute the spiked urine sample with an appropriate solvent (e.g., acetonitrile).

  • Centrifugation: Centrifuge the diluted sample to precipitate any proteins or particulate matter.

  • Transfer: Transfer the supernatant to an autosampler vial for analysis.

Chromatographic and Mass Spectrometric Analysis
  • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the separation of the highly polar Meldonium.

    • Column: A HILIC stationary phase is used.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) is typically used.

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) provides the necessary selectivity and sensitivity for detection.

    • Ionization: Electrospray Ionization (ESI) in positive mode is used.

    • Detection: The precursor and product ions of both Meldonium and this compound are monitored.

Visualizing the Analytical Workflow

The following diagrams illustrate the key processes in Meldonium analysis using an internal standard.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing Urine_Sample Urine Sample Spiking Spike with This compound (IS) Urine_Sample->Spiking Dilution Dilution Spiking->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Transfer Supernatant Centrifugation->Supernatant HILIC HILIC Separation Supernatant->HILIC ESI Electrospray Ionization (Positive Mode) HILIC->ESI HRMS High-Resolution Mass Spectrometry ESI->HRMS Quantification Quantification (Analyte/IS Ratio) HRMS->Quantification

Caption: Analytical workflow for Meldonium analysis.

The logical relationship for choosing an ideal internal standard is depicted in the diagram below.

Internal_Standard_Choice cluster_properties Key Properties cluster_outcome Result Analyte Meldonium (Analyte) Prop1 Similar Physicochemical Properties Analyte->Prop1 IS Ideal Internal Standard (IS) IS->Prop1 Prop2 Co-elution in Chromatography IS->Prop2 Prop3 Similar Ionization Efficiency IS->Prop3 Prop4 Mass Difference for MS Detection IS->Prop4 Outcome Accurate & Precise Quantification Prop1->Outcome Prop2->Outcome Prop3->Outcome Prop4->Outcome

Caption: Rationale for selecting an ideal internal standard.

Conclusion

The selection of an appropriate internal standard is paramount for the robust and accurate quantification of Meldonium. The available experimental data strongly supports the use of this compound as the internal standard of choice. Its ability to closely track the analyte through the entire analytical procedure ensures the highest quality data for research, clinical, and anti-doping applications. While other internal standards may be considered, their use requires extensive validation to ensure they can adequately correct for analytical variability. Based on current evidence, this compound provides the most reliable and accurate performance for Meldonium analysis.

References

Cross-Validation of Analytical Methods for Meldonium Quantification Using Meldonium-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of different analytical methods for the quantification of Meldonium, with a specific focus on methodologies employing Meldonium-d3 as an internal standard. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of quantification in complex biological matrices. This document summarizes key performance parameters from published studies and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Analysis of Analytical Methods

The following table summarizes the key validation parameters of two prominent mass spectrometry-based methods for the determination of Meldonium in human urine, both utilizing this compound as an internal standard. These methods, Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) and Hydrophilic Interaction Liquid Chromatography-High-Resolution/High-Accuracy Mass Spectrometry (HILIC-HRMS), are widely used in anti-doping and pharmacokinetic studies.[1][2][3]

ParameterRPLC-MS/MS (Initial Testing)HILIC-HRMS (Confirmation)
Linearity Range 0.5 - 100 µg/mL1.0 - 12.5 µg/mL
Correlation Coefficient (R²) > 0.99> 0.99
Limit of Detection (LOD) < 10 ng/mL< 10 ng/mL
Intra-day Precision (%RSD) 7.0 - 8.4%7.0 - 8.4%
Inter-day Precision (%RSD) 9.9 - 12.9%9.9 - 12.9%
Specificity No interfering signals in 10 different blank urine specimens.No interfering signals in 10 different blank urine specimens.
Matrix Effect 71 - 93%73 - 97%

Experimental Protocols

Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) for Initial Testing

This method is designed for high-throughput screening of Meldonium in urine samples.

Sample Preparation: [1][3]

  • Pool two aliquots of 45 µL of urine.

  • Fortify with 10 µL of this compound internal standard solution (1 µg/mL).

  • Vortex the mixture.

  • Inject the mixture directly into the RPLC-MS/MS system.

Instrumentation:

  • Chromatography: Reversed-Phase Liquid Chromatography system.

  • Mass Spectrometry: A triple quadrupole mass spectrometer is typically used for this application.

Mass Spectrometric Detection: [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • Ion Transitions:

    • Meldonium: m/z 147 → 58

    • This compound: m/z 150 → 61

Hydrophilic Interaction Liquid Chromatography-High-Resolution/High-Accuracy Mass Spectrometry (HILIC-HRMS) for Confirmation

This method provides high specificity and is used for the unequivocal confirmation of Meldonium presence.

Sample Preparation: [1][3]

  • Dilute suspicious urine samples with deionized water as appropriate.

  • Take a 270 µL aliquot of the diluted urine.

  • Add 30 µL of this compound internal standard solution (1 µg/mL).

  • Add 700 µL of acetonitrile and 100 µL of 100 mM ammonium acetate solution.

  • Mix the solution.

  • Inject a 20 µL aliquot into the HILIC-HRMS system.

Instrumentation:

  • Chromatography: HILIC system.

  • Mass Spectrometry: A hybrid triple quadrupole/linear ion trap mass spectrometer or similar high-resolution instrument.

Mass Spectrometric Detection: [1]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: High-resolution full scan or targeted MS/MS.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the cross-validation of analytical methods for Meldonium using this compound.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison UrineSample Urine Sample Spike Spike with This compound (IS) UrineSample->Spike Dilute Dilution & Protein Precipitation (for HILIC) Spike->Dilute DirectInject Direct Injection (for RPLC) Spike->DirectInject HILIC HILIC-HRMS (Confirmation) Dilute->HILIC RPLC RPLC-MS/MS (Screening) DirectInject->RPLC Data Data Acquisition RPLC->Data HILIC->Data Params Validation Parameters (Linearity, LOD, Precision, etc.) Data->Params Compare Comparative Analysis Params->Compare

Caption: General workflow for Meldonium analysis cross-validation.

Signaling Pathway and Logical Relationships

The use of an isotopically labeled internal standard (IS) such as this compound is fundamental to achieving accurate quantification in mass spectrometry. The following diagram illustrates the logical relationship in this analytical approach.

InternalStandardLogic Analyte Meldonium (Analyte) Extraction Sample Preparation (Extraction, Dilution) Analyte->Extraction IS This compound (Internal Standard) IS->Extraction Matrix Biological Matrix (e.g., Urine) Matrix->Extraction Ionization Ionization Source (ESI) Extraction->Ionization Co-elution MS Mass Spectrometer Ionization->MS Ion Suppression/Enhancement Affects Both Similarly Ratio Peak Area Ratio (Analyte / IS) MS->Ratio Quant Quantification Ratio->Quant Calibration Curve

Caption: Logic of using an internal standard for quantification.

References

Precision in Practice: A Comparative Guide to Meldonium Quantification Using Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

The accurate and precise quantification of Meldonium, a substance with clinical applications and a high profile in anti-doping controls, is of paramount importance for researchers, clinicians, and regulatory bodies. The use of a stable isotope-labeled internal standard is a cornerstone of robust bioanalytical methods, and Meldonium-d3 has emerged as the gold standard for this purpose. This guide provides an objective comparison of the performance of analytical methods employing this compound, supported by experimental data, to assist professionals in drug development and research in assessing its accuracy and precision.

The anti-ischemic drug Meldonium has been shown to increase the endurance performance of athletes, improve rehabilitation after exercise, protect against stress, and enhance activations of the central nervous system.[1][2][3][4] Due to evidence of its misuse in sports, reliable analytical methods are required for its detection and quantification, particularly since its inclusion in the World Anti-Doping Agency (WADA) monitoring program.[1][2][3][4]

Experimental Protocols: The Foundation of Accurate Measurement

The successful quantification of Meldonium relies on meticulously validated experimental protocols. The use of this compound as an internal standard is a common thread in the most reliable methods, compensating for variability during sample preparation and analysis.

Sample Preparation:

A simple "dilute-and-shoot" approach is frequently employed for urine samples, which minimizes sample manipulation and potential for error. For confirmatory analyses, a more extensive preparation may be undertaken. A typical protocol involves:

  • Fortification of the urine or plasma sample with a known concentration of this compound internal standard.[2]

  • For urine, simple dilution with deionized water is often sufficient.[2] For plasma, protein precipitation with methanol or acetonitrile is a common step.[5][6]

  • The mixture may be further diluted with acetonitrile and an ammonium acetate solution to ensure compatibility with the chromatographic system.[2]

Chromatographic Separation:

Hydrophilic Interaction Liquid Chromatography (HILIC) is a widely adopted technique for the separation of polar compounds like Meldonium. Ultra-Performance Liquid Chromatography (UPLC) systems are often paired with HILIC columns to achieve rapid and efficient separations.[7][8]

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC, ZORBAX HILIC Plus) is typically used.[5][6][9]

  • Mobile Phase: A common mobile phase composition is a mixture of acetonitrile, water, and a buffer like ammonium formate or formic acid.[5][6][9]

  • Flow Rate: Flow rates are generally in the range of 0.3 to 0.4 mL/min.[5][6][9]

Mass Spectrometric Detection:

Tandem mass spectrometry (MS/MS) is the detection method of choice, offering high selectivity and sensitivity. A triple quadrupole or a high-resolution mass spectrometer like a Q Exactive hybrid quadrupole-orbitrap is commonly used.[2][3][4]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate ions of Meldonium and this compound.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard to ensure unambiguous identification and quantification.

    • Meldonium: m/z 147 → m/z 58[2][3][4]

    • This compound: m/z 150 → m/z 61[2][3][4][10]

Quantitative Data Summary

The following tables summarize the performance characteristics of Meldonium quantification methods using this compound as an internal standard, as reported in various studies.

Table 1: Linearity of Meldonium Quantification

MatrixCalibration Range (ng/mL)Coefficient of Determination (R²)
Human Plasma10 - 6000Quadratic
Human Plasma50 - 5000> 0.99
Human Urine10 - 4000> 0.99
Human Urine1 - 12.5 µg/mL> 0.99
Milk10 - 2500.997
Meat25 - 2500.988

Table 2: Accuracy and Precision of Meldonium Quantification

MatrixQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Human UrineLow7.0 - 8.49.9 - 12.9Not Reported
Human UrineMedium7.0 - 8.49.9 - 12.9Not Reported
Human UrineHigh7.0 - 8.49.9 - 12.9Not Reported
Human PlasmaLQCNot ReportedNot Reported95.5
Human PlasmaMQCNot ReportedNot ReportedNot Reported
Human PlasmaHQCNot ReportedNot ReportedNot Reported
Human PlasmaLLOQ12.8Not Reported115.4

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLOD (ng/mL)LOQ (ng/mL)
Human Urine< 10Not Reported
Human PlasmaNot Reported47.70
Human Urine7.510

Visualizing the Workflow

The following diagram illustrates the typical analytical workflow for the quantification of Meldonium using this compound.

Meldonium_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Biological Sample (Urine/Plasma) Spike Spike with This compound (IS) Sample->Spike Dilute_Precipitate Dilution / Protein Precipitation Spike->Dilute_Precipitate LC_Separation HILIC-UPLC Separation Dilute_Precipitate->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Meldonium & this compound) MS_Detection->Peak_Integration Calibration Calibration Curve Construction Peak_Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Result

Caption: Analytical workflow for Meldonium quantification.

Conclusion

The use of this compound as an internal standard provides a robust framework for the accurate and precise quantification of Meldonium in various biological matrices. The presented data from multiple studies consistently demonstrates excellent linearity, acceptable precision, and low limits of detection. The detailed experimental protocols and the summarized quantitative data in this guide serve as a valuable resource for researchers and scientists in developing and validating their own analytical methods. The adoption of such validated methods is crucial for generating reliable data in clinical research, pharmacokinetic studies, and anti-doping applications.

References

The Gold Standard and Its Challengers: Evaluating Linearity and Range of Detection with Meldonium-d3 and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers, scientists, and drug development professionals on the quantitative analysis of Meldonium.

In the landscape of bioanalytical chemistry, the accurate quantification of therapeutic agents and prohibited substances is paramount. Meldonium, a substance with clinical applications and a history in sports doping, requires robust and reliable analytical methods for its detection and quantification. A cornerstone of such methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS). This guide provides a comprehensive comparison of the linearity and range of detection for Meldonium analysis using the stable isotope-labeled (SIL) internal standard, Meldonium-d3, against non-deuterated alternatives.

The use of a SIL internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry. This is attributed to its chemical and physical properties being nearly identical to the analyte of interest, differing only in mass. This similarity allows it to effectively compensate for variations during sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. However, the availability and cost of SIL standards can sometimes lead researchers to consider alternative, non-isotopically labeled internal standards. This guide presents a data-driven comparison to aid in the selection of the most appropriate internal standard for specific research needs.

Comparative Performance: Linearity and Range of Detection

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range of detection defines the interval between the upper and lower concentration levels of an analyte that can be determined with suitable precision, accuracy, and linearity. The following table summarizes the performance of this compound and two non-deuterated internal standards, Gabapentin and Carbachol, in the quantification of Meldonium.

Internal StandardAnalyteMatrixLinear RangeCorrelation Coefficient (r²)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
This compound MeldoniumUrineNot explicitly stated, but excellent linearity reported> 0.99< 10 ng/mLNot explicitly stated[1]
Gabapentin MeldoniumMilk10 - 250 ng/mL0.9975 ng/mL10 ng/mL[2]
Meat25 - 250 ng/mL0.98812.5 ng/mL25 ng/mL[2]
Carbachol MeldoniumPlasma0.10 - 100.00 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated[3]
Urine0.50 - 600.00 µg/mLNot explicitly statedNot explicitly statedNot explicitly stated[3]

Experimental Protocols

The following are generalized experimental protocols for establishing the linearity and range of detection for the quantification of Meldonium using an internal standard. Specific parameters may vary based on the instrumentation and laboratory standard operating procedures.

Preparation of Calibration Standards and Quality Control Samples
  • Stock Solutions: Prepare individual stock solutions of Meldonium and the selected internal standard (this compound, Gabapentin, or Carbachol) in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working standard solutions of Meldonium by serial dilution of the stock solution to cover the desired linear range. Prepare a separate working solution of the internal standard at a fixed concentration.

  • Calibration Standards: Spike a known volume of blank matrix (e.g., human plasma or urine) with the Meldonium working solutions to create a set of calibration standards at a minimum of six different concentration levels. Add the internal standard working solution to each calibration standard to achieve a constant final concentration.

  • Quality Control (QC) Samples: Prepare QC samples in the blank matrix at a minimum of three concentration levels: low, medium, and high, spanning the calibration range.

Sample Preparation
  • Protein Precipitation (for plasma samples): To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for LC-MS/MS analysis.

  • Dilution (for urine samples): Dilute the urine sample (e.g., 1:10) with the mobile phase or a suitable buffer containing the internal standard. Vortex and transfer to an autosampler vial for analysis.

LC-MS/MS Analysis
  • Liquid Chromatography: Employ a suitable LC column, such as a HILIC or C18 column, with an appropriate mobile phase gradient to achieve chromatographic separation of Meldonium and the internal standard.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Optimize the MRM transitions for Meldonium and the specific internal standard being used.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte for the calibration standards.

  • Linear Regression: Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

  • Range of Detection: The linear range is the concentration range over which the method is demonstrated to be linear. The Limit of Detection (LOD) is typically determined as the concentration at which the signal-to-noise ratio is at least 3, and the Limit of Quantification (LOQ) is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy (typically within 20% of the nominal value).

Experimental Workflow for Linearity and Range of Detection Assessment

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_stock Prepare Stock Solutions (Meldonium & IS) prep_working Prepare Working Solutions prep_stock->prep_working prep_cal Prepare Calibration Standards (Spiked Matrix) prep_working->prep_cal prep_qc Prepare QC Samples (Low, Mid, High) prep_working->prep_qc sample_prep Sample Extraction/ Dilution prep_cal->sample_prep prep_qc->sample_prep lcms_analysis LC-MS/MS Analysis (MRM Mode) sample_prep->lcms_analysis peak_integration Peak Area Integration (Analyte & IS) lcms_analysis->peak_integration calc_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->calc_ratio plot_curve Plot Calibration Curve calc_ratio->plot_curve linear_regression Linear Regression Analysis (Determine r²) plot_curve->linear_regression det_range Determine Linear Range, LOD, & LOQ linear_regression->det_range

Caption: Workflow for evaluating the linearity and range of detection.

Conclusion

The data presented in this guide reaffirms the status of this compound as a robust internal standard for the quantification of Meldonium, demonstrating excellent linearity. While non-deuterated alternatives like Gabapentin and Carbachol can provide acceptable linearity in specific matrices, their performance may be more susceptible to matrix effects and may not be directly transferable across different biological samples without thorough validation. For researchers, scientists, and drug development professionals requiring the highest level of accuracy and precision in Meldonium quantification, particularly for regulatory submissions or in complex biological matrices, the use of this compound is strongly recommended. The choice of internal standard should always be guided by a rigorous validation process to ensure the reliability of the analytical data.

References

A Comparative Guide to Deuterated vs. ¹³C-Labeled Meldonium as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of Meldonium, the choice of a suitable internal standard (IS) is paramount for achieving accurate and reliable results. The use of stable isotope-labeled (SIL) internal standards is the gold standard in mass spectrometry-based quantification, as they exhibit nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation and analysis. This guide provides an objective comparison of two common types of SIL IS for Meldonium: deuterated Meldonium (Meldonium-d₃) and carbon-13 (¹³C)-labeled Meldonium.

General Performance Characteristics

The ideal internal standard should co-elute with the analyte and have the same ionization efficiency to accurately compensate for variations in sample extraction, injection volume, and matrix effects. While both deuterated and ¹³C-labeled standards aim to meet these criteria, their fundamental properties can lead to performance differences.

Deuterated (²H) Standards: These are often more readily available and less expensive to synthesize. However, the introduction of deuterium can sometimes lead to a slight shift in retention time compared to the unlabeled analyte, a phenomenon known as the "isotope effect." This can be problematic in complex matrices where differential ion suppression or enhancement may occur if the analyte and IS do not perfectly co-elute. Additionally, deuterium atoms, particularly if not placed on stable positions within the molecule, can be susceptible to back-exchange with protons from the solvent, potentially compromising the accuracy of quantification.[1][2][3]

¹³C-Labeled Standards: Generally considered the superior choice, ¹³C-labeled internal standards have a larger mass difference from the native analyte with a negligible effect on chromatographic retention time, ensuring better co-elution.[1] The ¹³C label is incorporated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange under typical experimental conditions.[1][4] The main drawback of ¹³C-labeled standards is often their higher cost and potentially limited commercial availability.[5]

Quantitative Data Comparison

The following table summarizes the expected performance differences between deuterated and ¹³C-labeled Meldonium based on general principles of stable isotope labeling in mass spectrometry.

Performance MetricDeuterated Meldonium (e.g., Meldonium-d₃)¹³C-Labeled MeldoniumKey Considerations
Accuracy May be compromised due to isotopic effects causing slight chromatographic separation from unlabeled Meldonium, leading to differential matrix effects.[1]Generally higher accuracy due to negligible isotopic effect on retention time, ensuring co-elution and more effective compensation for matrix effects.[1]The position of deuteration is crucial; labels on non-exchangeable positions are more stable.
Precision Can exhibit lower precision (higher variance) in replicate measurements if chromatographic separation occurs.Typically demonstrates higher precision due to consistent co-elution with the analyte.Important for studies requiring high reproducibility.
Isotopic Stability Deuterium atoms can be susceptible to back-exchange with protons, especially if not on a stable position, which can affect quantification.[2]The ¹³C label is integrated into the carbon skeleton and is highly stable with no risk of exchange.[4]Critical for methods with extensive sample preparation or in protic solvents.
Co-elution May exhibit a slight shift in retention time relative to the analyte.[3]Co-elutes perfectly with the unlabeled analyte.[5]Essential for accurate correction of matrix effects.
Cost & Availability Generally less expensive and more commonly available.Typically more expensive to synthesize and may have limited availability.[5]A significant factor for high-throughput screening.

Experimental Protocols

To definitively choose the optimal internal standard, a head-to-head comparison should be performed. The following outlines a typical experimental protocol for evaluating the performance of deuterated versus ¹³C-labeled Meldonium in a relevant biological matrix (e.g., human plasma or urine).

Objective

To compare the analytical performance of deuterated Meldonium and ¹³C-labeled Meldonium as internal standards for the quantification of Meldonium in human plasma by LC-MS/MS.

Materials
  • Meldonium reference standard

  • Deuterated Meldonium (e.g., Meldonium-d₃)

  • ¹³C-Labeled Meldonium

  • Control human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Sample Preparation (Protein Precipitation)
  • Prepare separate stock solutions of deuterated Meldonium and ¹³C-labeled Meldonium in methanol at 1 mg/mL.

  • Prepare working solutions of each internal standard at 1 µg/mL in 50:50 acetonitrile:water.

  • Spike 50 µL of control human plasma with Meldonium calibration standards and quality control samples.

  • To each sample, add 10 µL of either the deuterated Meldonium working solution or the ¹³C-labeled Meldonium working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method
  • LC System: UPLC or HPLC system

  • Column: A HILIC column is often preferred for the analysis of polar compounds like Meldonium.[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve good peak shape and retention.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Meldonium: m/z 147 → 58[7]

    • Deuterated Meldonium (Meldonium-d₃): m/z 150 → 61[7]

    • ¹³C-Labeled Meldonium (e.g., with three ¹³C atoms): m/z 150 → 58 (or other appropriate fragment)

Evaluation Parameters
  • Calibration Curve: Assess linearity and goodness of fit (r²) for calibration curves prepared with each internal standard.

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations in replicate (n=6) to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that in a neat solution at the same concentration. This should be performed for both internal standards.

  • Recovery: Compare the peak area of the analyte in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: Assess the stability of the internal standards in the stock solution and in processed samples under various storage conditions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for selecting an internal standard and the experimental process for comparison.

G Figure 1: Decision workflow for internal standard selection. cluster_0 Initial Considerations cluster_1 Internal Standard Options cluster_2 Performance Evaluation cluster_3 Final Selection start Define Analytical Needs (Accuracy, Precision, Throughput) deuterated Deuterated Meldonium start->deuterated Lower Cost c13 ¹³C-Labeled Meldonium start->c13 Highest Accuracy Needed cost Budget Constraints cost->deuterated availability Commercial Availability availability->c13 evaluation Head-to-Head Comparison (Accuracy, Precision, Matrix Effect) deuterated->evaluation c13->evaluation selection Select Optimal Internal Standard evaluation->selection

Figure 1: Decision workflow for internal standard selection.

G Figure 2: Experimental workflow for comparing internal standards. cluster_0 Deuterated IS Arm cluster_1 ¹³C-Labeled IS Arm start Prepare Meldonium Calibration Standards and QC Samples in Blank Matrix spike_d Spike with Deuterated Meldonium IS start->spike_d spike_c13 Spike with ¹³C-Labeled Meldonium IS start->spike_c13 extract_d Protein Precipitation spike_d->extract_d analyze_d LC-MS/MS Analysis extract_d->analyze_d compare Compare Performance Metrics (Accuracy, Precision, Matrix Effect, etc.) analyze_d->compare extract_c13 Protein Precipitation spike_c13->extract_c13 analyze_c13 LC-MS/MS Analysis extract_c13->analyze_c13 analyze_c13->compare

Figure 2: Experimental workflow for comparing internal standards.

Conclusion

The choice between deuterated and ¹³C-labeled Meldonium as an internal standard involves a trade-off between cost and analytical performance. For routine analyses where cost is a major factor, a well-characterized deuterated standard with the label in a stable position can provide acceptable results. However, for methods requiring the highest level of accuracy and precision, particularly in complex biological matrices, a ¹³C-labeled internal standard is the superior choice. It is strongly recommended to perform a validation study to compare the performance of the available internal standards within the specific analytical method and matrix to make an informed decision that best suits the requirements of the research.

References

Navigating Anti-Doping Analysis: A Comparative Guide to Method Validation for Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of anti-doping science, the robust and reliable detection of prohibited substances is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of Meldonium-d3, a deuterated internal standard for the banned substance Meldonium, with a focus on adherence to the stringent guidelines set forth by the World Anti-Doping Agency (WADA).

The inclusion of Meldonium on the WADA Prohibited List in 2016 necessitated the development of sensitive and specific analytical methods for its detection in biological samples. The use of a deuterated internal standard like this compound is crucial for accurate quantification, compensating for potential variations during sample preparation and analysis. This guide delves into the validation of such methods, presenting key performance data and detailed experimental protocols to aid laboratories in establishing and verifying their own analytical procedures.

WADA's Framework for Method Validation

WADA's International Standard for Laboratories (ISL) mandates that all analytical methods used for doping control be properly selected and validated to ensure the production of valid test results and evidentiary data.[1] While the specifics may be updated in various technical documents, the core principles of method validation remain consistent, focusing on demonstrating that a method is "Fit-for-Purpose".[2] Key validation parameters stipulated or implied within WADA's guidelines include:

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.

  • Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the stipulated conditions (repeatability and intermediate precision).[3]

  • Accuracy: The closeness of the mean test result to the true value.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters.[3]

  • Carryover: The demonstration that residual analyte from a preceding sample does not affect the analysis of the subsequent sample.[3]

  • Matrix Effects: The influence of co-eluting, interfering substances from the sample matrix on the ionization of the target analyte.[3]

Comparative Analysis of Analytical Methods for Meldonium

The primary analytical technique for the detection and quantification of Meldonium and its internal standards is Liquid Chromatography coupled with Mass Spectrometry (LC-MS). Due to Meldonium's polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional Reversed-Phase Liquid Chromatography (RPLC).[4][5]

Below is a summary of performance data from published methods for the analysis of Meldonium, which would be analogous for its deuterated internal standard, this compound.

ParameterMethod 1: UHPLC-HRMSMethod 2: HILIC-LC-MS/MSAlternative Method: GC-MS
Instrumentation Ultra-High-Performance Liquid Chromatography coupled to High-Resolution Mass SpectrometryHydrophilic Interaction Liquid Chromatography coupled to Tandem Mass SpectrometryGas Chromatography-Mass Spectrometry
Limit of Quantification (LOQ) 10 ng/mL10 ng/mLGenerally less sensitive for polar, non-volatile compounds like Meldonium without derivatization.[6][7]
Linearity (R²) >0.99>0.99Not typically the primary method for this analyte.
Intra-day Precision (%RSD) <15%7.0 - 8.4%Not applicable.
Inter-day Precision (%RSD) <15%9.9 - 12.9%Not applicable.
Accuracy/Recovery 95 - 105%Not explicitly stated, but method validated according to WADA guidelines.Not applicable.

Experimental Protocols

Method 1: Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

This method utilizes a "dilute-and-shoot" approach, minimizing sample preparation time and potential for analyte loss.

Sample Preparation:

  • Centrifuge urine sample at 4000 rpm for 5 minutes.

  • Take a 100 µL aliquot of the supernatant.

  • Add 10 µL of the this compound internal standard solution.

  • Vortex the sample.

  • Inject a small volume (e.g., 5 µL) into the UHPLC-HRMS system.

Chromatographic Conditions:

  • Column: A suitable reversed-phase C18 column.

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: A typical flow rate for UHPLC, such as 0.4 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Mode: Full scan with a high resolution (e.g., >70,000 FWHM).

  • Monitored Ions: The exact mass of the protonated molecules of Meldonium and this compound.

Method 2: Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS)

HILIC is particularly well-suited for the retention and separation of polar compounds like Meldonium.

Sample Preparation:

  • To a 100 µL urine sample, add 10 µL of the this compound internal standard.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex and then centrifuge the sample.

  • Transfer the supernatant to a new vial for injection.

Chromatographic Conditions:

  • Column: A HILIC column (e.g., silica or amide-based).

  • Mobile Phase: A gradient of a high organic content mobile phase (e.g., acetonitrile with a small amount of aqueous buffer) to a higher aqueous content mobile phase.

  • Flow Rate: A typical analytical flow rate, for example, 0.5 mL/min.

  • Column Temperature: Controlled, for instance, at 30°C.

Mass Spectrometry Conditions:

  • Ionization Mode: ESI positive.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for both Meldonium and this compound are monitored.

Visualizing the Workflow

To illustrate the logical flow of the method validation process in accordance with WADA guidelines, the following diagrams are provided.

MethodValidationWorkflow cluster_planning 1. Planning & Method Development cluster_validation 2. Method Validation cluster_assessment 3. Performance Assessment & Implementation Define_Requirements Define Analytical Requirements (Analyte, Matrix, MRPL) Select_Method Select Appropriate Method (e.g., HILIC-LC-MS/MS) Define_Requirements->Select_Method Develop_Protocol Develop Detailed Protocol Select_Method->Develop_Protocol Selectivity Selectivity LOD_LOQ LOD & LOQ Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Accuracy Accuracy Robustness Robustness Carryover Carryover Matrix_Effects Matrix Effects Compare_Criteria Compare Results to WADA Acceptance Criteria Selectivity->Compare_Criteria LOD_LOQ->Compare_Criteria Linearity->Compare_Criteria Precision->Compare_Criteria Accuracy->Compare_Criteria Robustness->Compare_Criteria Carryover->Compare_Criteria Matrix_Effects->Compare_Criteria Validation_Report Prepare Validation Report Compare_Criteria->Validation_Report Implement_Routine Implement for Routine Analysis Validation_Report->Implement_Routine

Caption: WADA-compliant method validation workflow.

AnalyticalMethodComparison cluster_analyte Analyte Properties cluster_methods Analytical Techniques cluster_lc_types LC Separation Modes Analyte Meldonium (Polar, Non-volatile) LC_MS LC-MS Analyte->LC_MS Suitable GC_MS GC-MS Analyte->GC_MS Less Suitable (Requires Derivatization) HILIC HILIC (Recommended) LC_MS->HILIC RPLC Reversed-Phase LC (Less Retentive) LC_MS->RPLC

Caption: Comparison of analytical techniques for Meldonium.

By following the rigorous validation requirements set by WADA and selecting the most appropriate analytical methodology, anti-doping laboratories can ensure the accuracy and reliability of their findings, contributing to the integrity of sport. The data and protocols presented in this guide offer a valuable resource for the development and implementation of robust analytical methods for this compound and, by extension, Meldonium itself.

References

Performance Characteristics of Meldonium-d3 in Proficiency Testing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance characteristics of Meldonium-d3 as an internal standard in the analysis of Meldonium, particularly in the context of proficiency testing for anti-doping purposes. The guide also presents data on an alternative internal standard, Gabapentin, used in a different analytical context, to offer a broader perspective on internal standard selection for Meldonium quantification.

Executive Summary

The accurate quantification of Meldonium is critical in various fields, including clinical analysis and anti-doping control. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for mass spectrometry-based quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, thus compensating for matrix effects and other sources of variability. This guide details the performance of this compound in urine analysis for doping control and compares it with Gabapentin, an alternative internal standard used for Meldonium quantification in food matrices.

Performance Data of Internal Standards for Meldonium Analysis

The following tables summarize the quantitative performance data for this compound and Gabapentin from published studies. It is important to note that the data for this compound was generated from the analysis of human urine for anti-doping purposes, while the data for Gabapentin was obtained from the analysis of milk and meat samples for residue testing.

Table 1: Performance Characteristics of this compound in Human Urine Analysis

Performance ParameterInitial Testing (Screening)Confirmation Method
Linearity (R²) > 0.99> 0.99
Intra-day Precision (%RSD) 5.9 – 12.3%7.0 – 8.4%
Inter-day Precision (%RSD) Not Determined9.9 – 12.9%
Lower Limit of Detection (LOD) < 10 ng/mL< 10 ng/mL
Data sourced from Görgens et al. (2015)[1][2]

Table 2: Performance Characteristics of Gabapentin as an Internal Standard for Meldonium Analysis in Milk and Meat

Performance ParameterMilkMeat
Linearity (R²) 0.9970.988
Limit of Detection (LOD) 5 ng/mL12.5 ng/mL
Limit of Quantification (LOQ) Not SpecifiedNot Specified
Data sourced from Temerdashev et al. (2020)

Experimental Protocols

Detailed Methodology for this compound in Urine Proficiency Testing

The following protocol is based on the methodology described by Görgens et al. (2015) for the screening and confirmation of Meldonium in human urine.[1][2]

1. Sample Preparation (Screening)

  • Pool two 45 µL aliquots of urine samples.

  • Fortify the pooled sample with 10 µL of this compound internal standard (concentration: 1 µg/mL).

  • After shaking, inject the mixture into the LC-MS/MS system.

2. Sample Preparation (Confirmation)

  • Dilute suspicious urine samples appropriately with deionized water.

  • Fortify a 270 µL aliquot of the diluted urine sample with 30 µL of this compound internal standard (concentration: 1 µg/mL).

  • Further dilute the mixture with 700 µL of acetonitrile and 100 µL of a 100 mM ammonium acetate solution.

  • Mix the sample and inject a 20 µL aliquot into the instrument.

3. Chromatographic and Mass Spectrometric Conditions

  • Initial Testing (Screening): Reversed-phase liquid chromatography coupled with tandem mass spectrometry (RPLC-MS/MS).

  • Confirmation Method: Hydrophilic interaction liquid chromatography-high resolution/high accuracy mass spectrometry (HILIC-HRMS).

  • Mass Spectrometric Detection: Multiple reaction monitoring (MRM) is used to detect the analyte and the internal standard. The diagnostic ion transitions are m/z 147→58 for Meldonium and m/z 150→61 for this compound.[1]

Methodology for Gabapentin as an Internal Standard for Meldonium in Food Matrices

The following is a summary of the protocol used by Temerdashev et al. (2020) for the analysis of Meldonium in milk and meat.

1. Sample Preparation

  • Homogenize the sample (milk or meat).

  • Spike the blank sample with standard Meldonium solutions at different concentrations and a fixed concentration of the Gabapentin internal standard (50 ng/mL).

  • The specific extraction procedure is not detailed in the provided information but would typically involve protein precipitation and/or solid-phase extraction.

2. Chromatographic and Mass Spectrometric Conditions

  • Instrumentation: Ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS).

  • Calibration: Calibration curves are constructed by plotting the ratio of the Meldonium peak area to the Gabapentin peak area against the Meldonium concentration.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for a proficiency test of Meldonium in urine using this compound as an internal standard and the logical relationship in selecting an appropriate internal standard.

Proficiency_Test_Workflow cluster_pre_analysis Pre-Analytical Phase cluster_analysis Analytical Phase cluster_post_analysis Post-Analytical Phase Sample_Collection Urine Sample Collection Sample_Receipt Sample Receipt and Registration Sample_Collection->Sample_Receipt Sample_Aliquoting Sample Aliquoting (A and B samples) Sample_Receipt->Sample_Aliquoting Spiking Spiking with this compound (Internal Standard) Sample_Aliquoting->Spiking Sample_Preparation Sample Preparation (Dilution/Extraction) Spiking->Sample_Preparation LC_MS_Analysis LC-MS/MS or LC-HRMS Analysis Sample_Preparation->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing Result_Review Result Review and Confirmation Data_Processing->Result_Review Reporting Reporting of Results Result_Review->Reporting

Workflow for Meldonium proficiency testing.

Internal_Standard_Selection Analyte Analyte: Meldonium IS_Choice Internal Standard (IS) Selection Analyte->IS_Choice Deuterated_IS Stable Isotope-Labeled IS (e.g., this compound) IS_Choice->Deuterated_IS Ideal Choice Analog_IS Structural Analog IS (e.g., Gabapentin) IS_Choice->Analog_IS Alternative Properties Desired Properties Deuterated_IS->Properties Analog_IS->Properties Similar_Behavior Similar physicochemical properties and extraction recovery Properties->Similar_Behavior Co_elution Co-elution with analyte Properties->Co_elution No_Interference No isobaric interference Properties->No_Interference

Internal standard selection logic.

Comparison and Conclusion

This compound stands out as the superior choice for an internal standard in the analysis of Meldonium in biological matrices for several key reasons:

  • Structural and Chemical Similarity: As a deuterated analog, this compound has nearly identical chemical and physical properties to Meldonium. This ensures that it behaves similarly during extraction, chromatography, and ionization, providing the most accurate compensation for any analyte loss or matrix-induced signal suppression or enhancement.

  • Co-elution: this compound will co-elute with Meldonium, which is a critical characteristic for an effective internal standard in liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Reduced Matrix Effects: The use of a stable isotope-labeled internal standard is the most effective way to mitigate the impact of matrix effects, which can be a significant source of variability and inaccuracy in quantitative analysis.

Gabapentin, while a viable internal standard for the specific application of Meldonium analysis in food matrices, is a structural analog and not an isotopologue of Meldonium. This means there may be differences in its extraction efficiency, chromatographic retention time, and ionization response compared to Meldonium. While it can be used to correct for some variability, it may not compensate for matrix effects as effectively as a stable isotope-labeled standard.

In the context of proficiency testing for anti-doping analysis, where high accuracy and precision are paramount, the use of This compound is strongly recommended . The validation data for this compound demonstrates its suitability for robust and reliable quantification of Meldonium in urine, meeting the stringent requirements of regulatory bodies. For other applications, such as food analysis, where the availability or cost of a deuterated standard might be a concern, a carefully validated structural analog like Gabapentin can be a suitable alternative. However, thorough validation, including a careful assessment of matrix effects, is crucial when using a non-isotopic internal standard.

References

Safety Operating Guide

Proper Disposal of Meldonium-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Meldonium-d3, a deuterated form of Meldonium, is a critical aspect of laboratory safety and environmental responsibility. As a research chemical, it necessitates handling by trained professionals and adherence to established protocols for chemical waste management. This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] While a specific SDS for the deuterated form may not always be readily available, the SDS for Meldonium or Meldonium dihydrate serves as a reliable reference, as the health and safety data for labeled compounds are generally assumed to be similar to their unlabeled counterparts.[2][3]

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes, but is not limited to:

  • Safety goggles or glasses

  • Chemical-resistant gloves

  • A lab coat or other protective clothing

Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be carried out in accordance with local, state, and federal regulations. The following is a general step-by-step procedure for its disposal as a hazardous chemical waste:

  • Waste Identification and Segregation:

    • Clearly label this compound waste with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible wastes must be kept separate.

  • Containerization:

    • Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.

    • Keep the waste container closed except when adding waste.

  • Storage:

    • Store the hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Secondary containment should be used to prevent the spread of material in case of a spill.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the this compound waste.

    • Do not dispose of this compound down the drain or in the regular trash.[4] It should be disposed of at an approved waste disposal plant.[5]

  • Decontamination of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent.

    • The rinsate must be collected and treated as hazardous waste.

    • After triple-rinsing, the container may be disposed of as regular waste, with the label removed or defaced.

Hazard and Safety Data Summary

The following table summarizes key safety and hazard information for Meldonium, which is expected to be comparable for this compound.

Hazard InformationDescription
GHS Classification Acute toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life. Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long lasting effects.[6]
First Aid Measures Eye Contact: Immediately flush eyes with plenty of water. Skin Contact: Wash skin thoroughly with soap and water. Inhalation: Move to fresh air. Ingestion: Call a poison center or doctor if you feel unwell. Rinse mouth.[6]
Fire-Fighting Measures Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
Storage Keep container tightly closed in a dry and well-ventilated place.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Meldonium_Disposal_Workflow cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_decon Container Decontamination consult_sds Consult SDS for this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) consult_sds->wear_ppe work_ventilated Work in a Well-Ventilated Area wear_ppe->work_ventilated identify_waste Identify as Hazardous Waste work_ventilated->identify_waste segregate_waste Segregate from Other Wastes identify_waste->segregate_waste containerize Collect in a Labeled, Leak-Proof Container segregate_waste->containerize store_waste Store in a Designated, Secure Area containerize->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs triple_rinse Triple-Rinse Empty Container contact_ehs->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean Container collect_rinsate->dispose_container

Caption: this compound Disposal Workflow.

References

Essential Safety and Logistics for Handling Meldonium-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of specialized compounds like Meldonium-d3 is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and build unwavering trust in your safety-first approach.

Hazard Identification and Personal Protective Equipment (PPE)

This compound, a deuterated analog of Meldonium, requires careful handling due to its potential hazards. The non-deuterated form, Meldonium dihydrate, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecification
Eye Protection Safety goggles or glassesMust meet OSHA or EN 149 standards.[1]
Hand Protection Chemical-resistant glovesCompatible gloves to prevent skin exposure.[1]
Body Protection Protective clothingTo prevent skin exposure.[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRequired when handling the powder to avoid inhalation.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound minimizes risks and ensures the integrity of the compound. Deuterated compounds, in particular, require measures to prevent isotopic exchange.[3]

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent moisture absorption and potential hydrogen-deuterium exchange, store in a desiccator or a glove box with a controlled low-humidity atmosphere.[3][4]

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and any relevant hazard warnings.

Preparation and Use
  • Controlled Environment: Handle this compound in a designated area, such as a chemical fume hood or a glove box, to control exposure and maintain an inert atmosphere (e.g., nitrogen or argon) which helps to minimize exposure to atmospheric moisture.[3]

  • Weighing: When weighing the compound, do so in a ventilated enclosure to avoid inhalation of dust particles.

  • Dissolving: If preparing a solution, use aprotic deuterated solvents whenever possible to prevent hydrogen-deuterium exchange.[3]

  • Personal Hygiene: Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the compound.[1]

Experimental Workflow Diagram

Meldonium_d3_Handling_Workflow Figure 1: this compound Handling Workflow cluster_receiving Receiving & Storage cluster_handling Handling & Preparation cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Desiccator/ Glove Box Inspect->Store Transfer Transfer to Fume Hood/ Glove Box Store->Transfer Weigh Weigh Compound Transfer->Weigh Prepare Prepare Solution (if applicable) Weigh->Prepare Experiment Perform Experiment Prepare->Experiment Collect Collect Waste Experiment->Collect Segregate Segregate Waste Collect->Segregate Label Label Waste Container Segregate->Label Dispose Dispose via Licensed Waste Management Label->Dispose

Caption: Logical workflow for handling this compound.

Disposal Plan: Safe and Compliant Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection and Segregation
  • Designated Containers: Collect all waste materials, including unused compound, contaminated PPE, and empty containers, in designated, closed, and suitable containers.[1]

  • Segregation: Segregate this compound waste from other laboratory waste streams to ensure proper disposal.

Disposal Procedure
  • Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and any associated hazard symbols.

  • Licensed Disposal: Arrange for the disposal of the chemical waste through a licensed and qualified hazardous waste management company. Adhere to all local, regional, and national regulations for chemical waste disposal.[5][6]

  • Empty Containers: Decontaminate empty containers before disposal or recycling. If decontamination is not possible, dispose of them as hazardous waste.

Table 2: Emergency Procedures

SituationProcedure
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][7] Remove contaminated clothing.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek medical attention if irritation persists.[2]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if symptoms occur.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection.[7] Collect the spilled material using an absorbent, non-combustible material and place it in a suitable container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.